2-Methyl-1-(2-phenylethyl)piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(2-phenylethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-11-14-8-10-15(12)9-7-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBKALAREQBOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical and physical properties of 2-Methyl-1-(2-phenylethyl)piperazine
Introduction: The Significance of the Piperazine Scaffold in Drug Discovery
The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and physicochemical properties, including its ability to exist in different conformations and its basic nature, make it a versatile scaffold for the design of a wide array of therapeutic agents.[2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, particularly targeting the central nervous system (CNS).[3] These compounds are known to interact with various neurotransmitter receptors, leading to their development as anxiolytics, antipsychotics, antidepressants, and other CNS-active drugs.[3] The substitution pattern on the piperazine ring plays a crucial role in determining the pharmacological profile of the resulting compound.[1] This guide focuses on a specific, less-documented derivative, 2-Methyl-1-(2-phenylethyl)piperazine, providing a comprehensive overview of its known and predicted properties, potential applications, and the scientific rationale for its study.
Chemical and Physical Properties of 2-Methyl-1-(2-phenylethyl)piperazine
| Property | Value/Information | Source |
| IUPAC Name | 2-Methyl-1-(2-phenylethyl)piperazine | N/A |
| CAS Number | 70060-67-2 | |
| Molecular Formula | C13H20N2 | Inferred |
| Molecular Weight | 204.31 g/mol | Inferred |
| Appearance | Likely a liquid or low-melting solid at room temperature | Inferred from analogs[4] |
| Boiling Point | Predicted to be >276 °C (lit.) for the unmethylated analog | |
| Solubility | Expected to be soluble in organic solvents and slightly soluble in water, forming basic solutions. | Inferred from piperazine properties[2] |
| pKa | The two nitrogen atoms of the piperazine ring will have distinct pKa values, influencing its ionization state at physiological pH. The pKa values for piperazine itself are 5.35 and 9.73. | [2] |
Synthesis and Reactivity: A Proposed Synthetic Pathway
The synthesis of 2-Methyl-1-(2-phenylethyl)piperazine can be logically designed based on established methods for the N-alkylation of piperazines.[5] A plausible and efficient synthetic route would involve the reaction of 2-methylpiperazine with a suitable phenylethylating agent.
Proposed Synthesis Protocol:
-
Reactant Preparation: Dissolve 2-methylpiperazine in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the reaction mixture to act as a proton scavenger.
-
Addition of Alkylating Agent: Slowly add (2-bromoethyl)benzene or a similar phenylethyl halide to the stirred reaction mixture.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using an appropriate analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure. The crude product can then be purified using column chromatography on silica gel to yield the desired 2-Methyl-1-(2-phenylethyl)piperazine.
This proposed synthesis is a standard and reliable method for producing N-substituted piperazines and is expected to provide the target compound in good yield.
Caption: Potential pharmacological targets of 2-Methyl-1-(2-phenylethyl)piperazine.
Toxicological and Safety Considerations
The toxicological profile of 2-Methyl-1-(2-phenylethyl)piperazine has not been formally reported. However, based on the general toxicology of piperazine and its derivatives, certain safety considerations should be taken into account. Piperazine itself can cause a range of adverse effects, including neurotoxicity at high doses. [6]Substituted piperazines, particularly those with psychoactive properties, have been associated with adverse effects such as agitation, anxiety, and cardiovascular symptoms. [7] It is imperative that this compound be handled with appropriate personal protective equipment (PPE) in a laboratory setting. Any in vivo studies would require thorough toxicological evaluation, including acute and chronic toxicity studies, to establish a safety profile.
Analytical Methodologies for Characterization
The characterization and quantification of 2-Methyl-1-(2-phenylethyl)piperazine would rely on standard analytical techniques used for similar small molecules.
Qualitative Analysis:
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the chemical structure and confirming the positions of the methyl and phenylethyl groups.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Quantitative Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A common and effective method for the separation and quantification of piperazine derivatives. [8]* Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it suitable for quantifying the compound in complex matrices such as biological fluids. [9][10]
Caption: Recommended analytical workflow for 2-Methyl-1-(2-phenylethyl)piperazine.
Conclusion and Future Directions
2-Methyl-1-(2-phenylethyl)piperazine represents an intriguing yet understudied molecule within the vast family of piperazine derivatives. While specific experimental data remains scarce, a comprehensive understanding of its chemical and physical properties, as well as its potential biological activities, can be extrapolated from its structural analogs. The proposed synthetic route provides a clear path for its preparation, and established analytical methods are well-suited for its characterization.
Future research should focus on the empirical determination of its physicochemical properties, a thorough investigation of its pharmacological profile, including receptor binding affinities and functional assays, and a comprehensive toxicological assessment. Such studies will be crucial in determining the potential of 2-Methyl-1-(2-phenylethyl)piperazine as a research tool or a lead compound in drug discovery.
References
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Research Journal of Pharmacy and Technology. [Link]
-
Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. [Link]
-
The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2022). Mini-Reviews in Organic Chemistry, 19(6), 705-714. [Link]
-
de Oliveira, R., de Freitas, R. M., & de Cássia da Silveira e Sá, R. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-21. [Link]
-
Piperazine. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]
-
Zuba, D., & Sekuła, K. (2013). Determination of piperazine derivatives in “Legal Highs”. Forensic Science International, 227(1-3), 63-70. [Link]
-
Welz, A., & Koba, M. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(4), 159. [Link]
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]
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- 4. CAS 5321-49-3: 1-(2-Phenylethyl)piperazine | CymitQuimica [cymitquimica.com]
- 5. Piperazine synthesis [organic-chemistry.org]
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- 7. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
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Pharmacological profile and mechanism of action of 2-Methyl-1-(2-phenylethyl)piperazine
The following technical guide provides an in-depth pharmacological and chemical analysis of 2-Methyl-1-(2-phenylethyl)piperazine .
Pharmacological Profile, Mechanism of Action, and Synthetic Pathways
HExecutive Summary
2-Methyl-1-(2-phenylethyl)piperazine (often abbreviated in literature as a 2-Me-PEP derivative) represents a critical structural scaffold at the intersection of psychostimulant and opioid medicinal chemistry. It is chemically distinct from the benzylpiperazine (BZP) class due to the ethylene bridge connecting the phenyl ring to the piperazine nitrogen, making it a true phenethylamine-piperazine hybrid .
While less common as a standalone pharmaceutical than its non-methylated congener [1-(2-phenylethyl)piperazine], the introduction of the 2-methyl group creates a chiral center that significantly modulates receptor affinity, metabolic stability, and stereoselective potency. This molecule serves primarily as:
-
A monoamine releasing agent with predicted selectivity for norepinephrine (NE) and dopamine (DA) transporters.
-
A key intermediate in the synthesis of high-potency opioids (e.g., acyl-piperazine derivatives like 2-methyl-AP-237 analogs).
-
A pharmacophore for exploring Sigma (
) and Histamine H receptor ligands.
Chemical Structure and Properties[1][2][3][4][5][6][7][8][9]
The molecule consists of a piperazine ring substituted at the
Structural Significance[10]
-
Phenethyl Moiety: Unlike BZP (benzyl), the phenethyl chain confers flexibility and spatial orientation similar to dopamine and amphetamine, enhancing affinity for the Dopamine Transporter (DAT).
-
2-Methyl Substitution: This group introduces chirality. The
-enantiomer is typically the bioactive conformer in related opioid scaffolds, while the -enantiomer often favors psychostimulant activity in piperazine analogs. The methyl group also hinders enzymatic degradation by Monoamine Oxidases (MAO), potentially extending the half-life compared to the non-methylated parent.
Physicochemical Data Table
| Property | Value | Note |
| IUPAC Name | 2-methyl-1-(2-phenylethyl)piperazine | |
| LogP (Predicted) | 2.1 - 2.4 | Lipophilic, crosses Blood-Brain Barrier (BBB) |
| pKa (Basic N) | ~9.1 (N4), ~5.4 (N1) | Predominantly ionized at physiological pH |
| H-Bond Donors | 1 (Secondary Amine) | Site for further functionalization |
| H-Bond Acceptors | 2 | |
| Rotatable Bonds | 3 | High conformational flexibility |
Mechanism of Action (Pharmacodynamics)
The pharmacological activity of 2-Methyl-1-(2-phenylethyl)piperazine is bifunctional, depending on its concentration and whether it acts as a standalone ligand or a fragment.
Primary Mechanism: Monoamine Transporter Modulation
Based on the Structure-Activity Relationship (SAR) of 1-arylalkylpiperazines, this molecule acts as a substrate-type releaser and reuptake inhibitor of monoamines.
-
Norepinephrine Transporter (NET): High affinity. The secondary amine at
facilitates binding to the orthosteric site of NET, triggering reverse transport and increasing synaptic norepinephrine. -
Dopamine Transporter (DAT): Moderate affinity. The phenethyl chain length is optimal for the DAT substrate channel, mimicking the endogenous dopamine structure more closely than benzylpiperazine.
-
Serotonin Transporter (SERT): Low-to-Moderate affinity. The 2-methyl steric bulk generally reduces SERT affinity compared to unsubstituted piperazines, shifting the profile towards a stimulant rather than an empathogen.
Secondary Mechanism: Receptor Agonism
-
Trace Amine Associated Receptor 1 (TAAR1): Likely agonist. Activation of TAAR1 leads to cAMP accumulation and internalization of DAT/SERT, potentiating the releasing effect.
-
Sigma Receptors (
): Phenethyl-piperazines are privileged scaffolds for Sigma receptors. Affinity here often modulates locomotor activity and potential neuroprotective (or neurotoxic) effects.
Pathway Visualization
The following diagram illustrates the synaptic mechanism of action.
Figure 1: Synaptic mechanism showing monoamine transporter reversal and TAAR1 interaction.
Synthesis Protocols
The synthesis of 2-Methyl-1-(2-phenylethyl)piperazine requires establishing the N-alkyl bond while preserving the chirality of the methyl group.
Method A: Direct N-Alkylation (Nucleophilic Substitution)
This is the standard industrial route, though it requires careful control to prevent over-alkylation (quaternization).
Reagents:
-
2-Methylpiperazine (1.0 eq)
-
(2-Bromoethyl)benzene (0.9 eq) - Limiting reagent to prevent bis-alkylation
-
Potassium Carbonate (
) or Triethylamine ( ) -
Solvent: Acetonitrile (ACN) or DMF
Protocol:
-
Dissolution: Dissolve 2-methylpiperazine (10 mmol) in anhydrous ACN (20 mL).
-
Base Addition: Add anhydrous
(20 mmol) and stir at room temperature for 15 minutes. -
Alkylation: Add (2-bromoethyl)benzene (9 mmol) dropwise over 30 minutes. The slow addition favors mono-alkylation at the less sterically hindered
position (though is also reactive; 2-methyl group sterically hinders slightly, so regioselectivity is a challenge. Note: In practice, protection of N4 or using excess piperazine is often required to ensure N1 selectivity, or separation of isomers post-synthesis). -
Reflux: Heat to 60°C for 12 hours.
-
Workup: Filter inorganic salts. Evaporate solvent.[1] Partition residue between DCM and water.
-
Purification: Column chromatography (Silica gel, DCM:MeOH:NH
90:9:1) is mandatory to separate the -alkylated product from the -isomer and bis-alkylated impurities.
Method B: Reductive Amination (High Specificity)
This method is preferred for higher regioselectivity.
Reagents:
Protocol:
-
Combine 2-methylpiperazine and phenylacetaldehyde in DCM.
-
Stir for 1 hour to form the iminium ion.
-
Add STAB at 0°C and allow to warm to RT overnight.
-
Quench with saturated NaHCO
.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway via direct alkylation and purification.
Pharmacokinetics and Metabolism
Metabolic Stability
The 2-methyl group provides a steric shield against metabolic degradation.
-
CYP2D6 / CYP3A4: Major metabolic routes involve hydroxylation of the phenyl ring (para-position) and N-dealkylation.
-
Half-life: Predicted to be longer than 1-(2-phenylethyl)piperazine due to the methyl group inhibiting facile ring opening or oxidation adjacent to the nitrogen.
Toxicology Profile
-
Acute Toxicity: Sympathomimetic toxidrome (tachycardia, hypertension, mydriasis).
-
LD50: Not established in humans. Murine models for related piperazines suggest LD50 ~200-300 mg/kg (i.p.).
-
Neurotoxicity: Potential for oxidative stress in dopaminergic terminals if dosed chronically, similar to other substituted piperazines.
Applications in Drug Discovery[4][11][12]
Opioid Analgesic Precursor
This molecule is the immediate precursor to 2-Methyl-AP-237 and related acyl-piperazine opioids. Acylation of the secondary amine (
Research Chemical (NPS)
As a standalone entity, it falls under the "substituted piperazine" class of NPS. It is monitored for potential abuse liability due to its stimulant properties, though it is generally considered less potent than amphetamine.
References
-
Mechanism of Piperazine Stimulants: Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abuse Liability: Interaction with Monoamine Transporters." Journal of Pharmacology and Experimental Therapeutics.
-
Synthesis of Chiral Piperazines: Gueret, R., et al. (2020).[4] "Visible-Light-Promoted Decarboxylative Annulation to Access 2-Aryl and 2-Alkyl Piperazines." Organic Letters.
-
Opioid SAR of Piperazine Derivatives: Fogarty, M. F., et al. (2022).[2] "Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237." Archives of Toxicology.
-
General Piperazine Pharmacology: Elliott, S. (2011). "Current awareness of piperazines: pharmacology and toxicology." Drug Testing and Analysis.
-
Chemical Properties & Safety Data: PubChem Compound Summary for Related Piperazines.
Disclaimer: This guide is for educational and research purposes only. The synthesis or use of this compound may be restricted under local laws (e.g., Analog Act in the USA, NPS legislation in the UK/EU).
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- 2. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
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2-Methyl-1-(2-phenylethyl)piperazine CAS number and IUPAC nomenclature
An In-depth Technical Guide to 2-Methyl-1-(2-phenylethyl)piperazine
This technical guide provides a comprehensive overview of 2-Methyl-1-(2-phenylethyl)piperazine, a disubstituted piperazine of interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, synthesis, analytical characterization, and potential pharmacological relevance, offering field-proven insights and methodologies.
Section 1: Chemical Identity and Nomenclature
A precise understanding of a compound's identity is fundamental for any scientific investigation. This section addresses the Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 2-Methyl-1-(2-phenylethyl)piperazine.
CAS Number
The CAS number for 2-Methyl-1-(2-phenylethyl)piperazine has been reported as 70060-67-2 . However, it is important to note that this compound is not extensively indexed in major chemical databases such as PubChem and ChemSpider. This may indicate that it is a less common or novel compound, and researchers should exercise due diligence in verifying the identity of any material purported to be this substance. For comparison, the closely related compound 1-(2-Phenylethyl)piperazine, which lacks the methyl group on the piperazine ring, has the CAS number 5321-49-3[1][2].
IUPAC Nomenclature
Based on the established rules of organic nomenclature, the systematic IUPAC name for this compound is 2-methyl-1-(2-phenylethyl)piperazine . This name is derived by identifying the parent heterocycle as piperazine, with a methyl group at the 2-position and a 2-phenylethyl group at the 1-position. The numbering of the piperazine ring begins at one of the nitrogen atoms and proceeds around the ring.
Table 1: Chemical Identifiers for 2-Methyl-1-(2-phenylethyl)piperazine and a Related Compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 2-Methyl-1-(2-phenylethyl)piperazine | 70060-67-2 (reported) | C13H20N2 | 204.31 g/mol |
| 1-(2-Phenylethyl)piperazine | 5321-49-3 | C12H18N2 | 190.28 g/mol |
Section 2: Synthesis of 1,2-Disubstituted Piperazines
The synthesis of unsymmetrically 1,2-disubstituted piperazines like 2-Methyl-1-(2-phenylethyl)piperazine requires a strategic approach to control the regioselectivity of the substitutions. Several general methods can be adapted for this purpose, primarily involving the sequential introduction of the substituents onto the piperazine core.
Synthetic Strategy Overview
A common and effective strategy for preparing unsymmetrically disubstituted piperazines involves a multi-step sequence that utilizes a protecting group on one of the piperazine nitrogens. This allows for the selective functionalization of the other nitrogen, followed by deprotection and subsequent reaction at the first nitrogen. Reductive amination is another powerful technique for introducing substituents.
Experimental Protocol: A General Method for the Synthesis of 1,2-Disubstituted Piperazines
The following is a generalized, two-step protocol that can be adapted for the synthesis of 2-Methyl-1-(2-phenylethyl)piperazine, starting from the commercially available 2-methylpiperazine.
Step 1: N-Alkylation of 2-Methylpiperazine with 2-Bromo-1-phenylethane
-
Reaction Setup: To a solution of 2-methylpiperazine (2.0 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) is added a base, for example, potassium carbonate (K2CO3, 3.0 equivalents).
-
Addition of Alkylating Agent: 2-Bromo-1-phenylethane (1.0 equivalent) is added dropwise to the stirred reaction mixture at room temperature.
-
Reaction Conditions: The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent like ethyl acetate.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield 2-methyl-1-(2-phenylethyl)piperazine.
Causality in Experimental Choices:
-
Excess of 2-Methylpiperazine: Using an excess of the starting piperazine helps to minimize the formation of the undesired symmetrically 1,4-disubstituted by-product.
-
Choice of Base and Solvent: Potassium carbonate is a mild and effective base for this type of N-alkylation. A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the nucleophilic substitution reaction.
-
Monitoring the Reaction: Regular monitoring is crucial to determine the optimal reaction time and to prevent the formation of degradation products.
Caption: Workflow for the synthesis of 2-Methyl-1-(2-phenylethyl)piperazine.
Section 3: Analytical Characterization
The structural elucidation and purity assessment of synthesized 2-Methyl-1-(2-phenylethyl)piperazine would rely on a combination of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure of organic molecules. For 2-Methyl-1-(2-phenylethyl)piperazine, both ¹H and ¹³C NMR would be required.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the phenylethyl group and the piperazine ring. The aromatic protons of the phenyl group would appear in the downfield region (typically δ 7.2-7.4 ppm). The methylene protons of the ethyl group would likely appear as two triplets. The protons on the piperazine ring will exhibit more complex splitting patterns due to the presence of the methyl group and the conformational dynamics of the ring. The methyl group itself would appear as a doublet.
-
¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the unique carbon atoms in the molecule. The aromatic carbons would be in the δ 125-140 ppm range, while the aliphatic carbons of the piperazine and ethyl groups would be in the upfield region.
It is important to consider that piperazine rings can undergo chair-chair interconversion, which can lead to broadened signals in the NMR spectrum at room temperature[3][4]. Temperature-dependent NMR studies may be necessary to resolve these dynamic effects.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.
Table 2: Expected Analytical Data for 2-Methyl-1-(2-phenylethyl)piperazine
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic, methylene, and piperazine ring protons. A doublet for the methyl group. |
| ¹³C NMR | Signals corresponding to all unique carbon atoms. |
| MS (EI) | Molecular ion peak at m/z = 204. |
| HRMS | Calculated exact mass for C13H21N2+ [M+H]+: 205.1705. |
Section 4: Potential Pharmacological Relevance
Central Nervous System (CNS) Activity
Many piperazine derivatives exhibit activity at neurotransmitter receptors and transporters in the central nervous system.
-
Dopamine Transporter (DAT) Inhibition: The phenylethylamine moiety is a classic pharmacophore for dopamine transporter ligands. For instance, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) is a highly potent and selective dopamine reuptake inhibitor[6]. The presence of the phenylethyl group in the target compound suggests that it may also interact with the dopamine transporter.
-
Serotonin and Norepinephrine Reuptake Inhibition: Various substituted piperazines have been developed as dual serotonin and norepinephrine reuptake inhibitors[7].
-
Sigma Receptor Ligands: A number of piperazine derivatives have been patented as sigma receptor ligands, which are implicated in a variety of neurological and psychiatric conditions[6].
Other Potential Applications
The 2-methylpiperazine unit is a common building block in the synthesis of active pharmaceutical ingredients, including anticancer and antiviral agents[8][9]. The specific combination of the 2-methylpiperazine and the phenylethyl group could lead to novel pharmacological profiles.
Caption: Potential pharmacological targets of 2-Methyl-1-(2-phenylethyl)piperazine.
Section 5: Conclusion
2-Methyl-1-(2-phenylethyl)piperazine is a disubstituted piperazine derivative with potential for further investigation in the field of medicinal chemistry. While its definitive identification through a widely recognized CAS number presents a challenge, its structure can be logically named according to IUPAC conventions. The synthesis of this compound is achievable through established methods for preparing unsymmetrically substituted piperazines. Its structural features suggest a potential for activity within the central nervous system, particularly as a modulator of monoamine transporters. Further research is warranted to synthesize and characterize this compound and to explore its pharmacological profile in detail. This guide provides a foundational framework for researchers and drug development professionals to embark on such investigations.
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- Synthesis of piperazines - Organic Chemistry Portal. (n.d.).
- Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. (n.d.). European Journal of Medicinal Chemistry.
- Substituted piperazine. (n.d.). In Wikipedia.
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- What are the IUPAC names for singly- and doubly-protonated piperazine? (2018). Chemistry Stack Exchange.
- 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. (2023). Molbank.
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- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry.
- Piperidine, 1-(2-phenylethyl)- | C13H19N | CID 9513 - PubChem. (n.d.).
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Molecular weight and structural formula of 2-Methyl-1-(2-phenylethyl)piperazine
A Comprehensive Technical Guide to 2-Methyl-1-(2-phenylethyl)piperazine
Abstract: This document provides an in-depth technical overview of 2-Methyl-1-(2-phenylethyl)piperazine, a substituted piperazine derivative of significant interest to medicinal chemistry and drug development. The piperazine heterocycle is a well-established "privileged scaffold" due to its versatile chemical properties and presence in numerous approved pharmaceutical agents. This guide details the core molecular attributes, a robust synthetic pathway with mechanistic rationale, and the pharmacological context of this specific compound. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this molecule's properties and potential.
Core Molecular Attributes
2-Methyl-1-(2-phenylethyl)piperazine belongs to the broad class of N-substituted piperazines, which are integral components in a vast array of pharmacologically active compounds.[1][2] Its structure combines the flexible, basic piperazine ring with a lipophilic phenylethyl group and a methyl substituent that introduces specific stereochemical and conformational properties.
Structural Formula and Stereochemistry
The defining feature of 2-Methyl-1-(2-phenylethyl)piperazine is the presence of a methyl group on the second carbon of the piperazine ring. This substitution creates a chiral center, meaning the compound can exist as two distinct enantiomers, (R)-2-Methyl-1-(2-phenylethyl)piperazine and (S)-2-Methyl-1-(2-phenylethyl)piperazine, or as a racemic mixture. This chirality is critical from a drug development perspective, as stereoisomers often exhibit different pharmacological activities and metabolic profiles.
The structure consists of:
-
A piperazine core : A six-membered heterocyclic amine that imparts basicity and allows for N-substitution at two positions.[3]
-
A phenylethyl group at the N1 position: This group significantly increases the molecule's lipophilicity and provides a framework for potential π-π stacking interactions with biological targets.
-
A methyl group at the C2 position: This group introduces a chiral center and can influence the conformational preference of the piperazine ring, potentially enhancing binding affinity and selectivity for specific targets.
Caption: 2D structure of 2-Methyl-1-(2-phenylethyl)piperazine.
Key Identifiers and Physicochemical Properties
Accurate identification and characterization are fundamental for any research chemical. Below is a summary of the key identifiers and calculated properties for the title compound, with a comparison to its unmethylated parent compound, 1-(2-phenylethyl)piperazine, to highlight the effect of the methyl group.
| Property | 2-Methyl-1-(2-phenylethyl)piperazine | 1-(2-phenylethyl)piperazine | Data Source(s) |
| IUPAC Name | 2-Methyl-1-(2-phenylethyl)piperazine | 1-(2-Phenylethyl)piperazine | - |
| CAS Number | 70060-67-2 | 5321-49-3 | [4] |
| Molecular Formula | C₁₃H₂₀N₂ | C₁₂H₁₈N₂ | [4] |
| Molecular Weight | 204.31 g/mol (Calculated) | 190.28 g/mol | [4] |
| Boiling Point | Not available | 276 °C | |
| Density | Not available | >1.006 g/mL at 20 °C | |
| Refractive Index | Not available | n20/D 1.5430 |
Synthesis and Mechanistic Rationale
The synthesis of unsymmetrically N,N'-disubstituted piperazines is a cornerstone of medicinal chemistry. The most direct and widely adopted method for preparing the title compound is through the selective N-alkylation of 2-methylpiperazine.
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the C-N bond between the piperazine N1 nitrogen and the phenylethyl group. This reveals two commercially available and relatively inexpensive starting materials: 2-methylpiperazine and a phenylethyl halide , such as (2-bromoethyl)benzene.
Proposed Synthetic Protocol
This protocol describes a standard nucleophilic substitution reaction. The secondary amine of 2-methylpiperazine acts as the nucleophile, attacking the electrophilic carbon of the (2-bromoethyl)benzene.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylpiperazine (1.2 equivalents).
-
Dissolve the piperazine in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a non-nucleophilic base (2.0 equivalents), such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
Step 2: Alkylation
-
Slowly add (2-bromoethyl)benzene (1.0 equivalent) to the stirring mixture.
-
Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Step 4: Purification
-
Purify the crude product via flash column chromatography on silica gel, using a gradient elution system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes with triethylamine) to yield the pure 2-Methyl-1-(2-phenylethyl)piperazine.
Rationale for Experimental Choices
-
Excess Piperazine: Using a slight excess of 2-methylpiperazine helps to minimize the formation of the undesired N,N'-dialkylated product.
-
Base: The base (K₂CO₃ or DIPEA) is crucial for neutralizing the hydrobromic acid (HBr) byproduct generated during the reaction. This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction.
-
Solvent: Acetonitrile and DMF are excellent solvents for Sₙ2 reactions as they are polar enough to dissolve the reactants but do not participate in the reaction.
-
Purification: The use of a small amount of triethylamine in the chromatography mobile phase is a standard practice for purifying basic amines. It deactivates the acidic silica gel surface, preventing peak tailing and improving the separation.
Synthesis Workflow Visualization
Caption: A typical workflow for the synthesis of the title compound.
Applications and Pharmacological Context
While specific biological activity data for 2-Methyl-1-(2-phenylethyl)piperazine is not widely published, its structural components suggest significant potential as a scaffold or intermediate in drug discovery.
The Piperazine Scaffold in Drug Discovery
The piperazine ring is one of the most important heterocyclic scaffolds in medicinal chemistry. Its prevalence stems from several key properties:
-
Physicochemical Properties: At physiological pH, one of the nitrogen atoms is typically protonated, which enhances aqueous solubility—a desirable trait for drug candidates.
-
Synthetic Versatility: The two nitrogen atoms provide convenient handles for introducing a wide range of substituents, allowing for the fine-tuning of a molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[5]
-
Proven Track Record: Piperazine is a core component of numerous blockbuster drugs, including antidepressants, antipsychotics, antihistamines, and anticancer agents.[5]
Role of Structural Modifications
The specific substituents on the piperazine core dictate its biological activity.
-
1-(2-Phenylethyl)piperazine (Parent Compound): This analog is used as a precursor for synthesizing non-imidazole human histamine H4 receptor antagonists and imidazopyridine derivatives that act as inhibitors of Aurora kinases, which are targets in cancer therapy.[6] It has also been investigated for treating insulin resistance.[6]
-
The 2-Methyl Group: The addition of a methyl group, as in the title compound, serves several strategic purposes in drug design:
-
Increased Lipophilicity: It can enhance membrane permeability and blood-brain barrier penetration.
-
Stereochemical Control: It introduces a chiral center, allowing for the development of stereospecific drugs that may have higher potency or reduced off-target effects.
-
Metabolic Blocking: The methyl group can sterically hinder adjacent sites from metabolic degradation, potentially increasing the compound's half-life.
-
Given these principles, 2-Methyl-1-(2-phenylethyl)piperazine is an attractive building block for creating libraries of novel compounds aimed at targets such as G-protein coupled receptors (GPCRs), ion channels, and kinases.[7]
Safety and Handling
Substituted piperazines, like most organic amines, should be handled with appropriate care in a laboratory setting.
-
Toxicity: The parent compound, 1-(2-phenylethyl)piperazine, is classified as acutely toxic if swallowed and causes severe skin burns and eye damage. Similar precautions should be taken with the methylated derivative.
-
Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.
Conclusion
2-Methyl-1-(2-phenylethyl)piperazine is a structurally significant molecule that combines the proven piperazine scaffold with features designed to modulate pharmacological activity. Its straightforward synthesis from common starting materials makes it an accessible building block for research and development. The introduction of a chiral center via the 2-methyl group provides an opportunity for stereoselective drug design, a critical aspect of modern medicinal chemistry. While this compound is primarily a research chemical, its structural relationship to known bioactive molecules positions it as a valuable tool for developing next-generation therapeutics.
References
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Solubility Profiling of 2-Methyl-1-(2-phenylethyl)piperazine: A Methodological and Interpretive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation development. This guide provides a comprehensive framework for determining and understanding the solubility of 2-Methyl-1-(2-phenylethyl)piperazine in a range of organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document outlines the fundamental principles, a robust experimental protocol, and the interpretive logic required for researchers to generate and utilize this crucial dataset. We will delve into the physicochemical properties that govern solubility and provide a self-validating experimental workflow, empowering drug development professionals to systematically approach the characterization of this and similar N-substituted piperazine derivatives.
Introduction: The Central Role of Solubility
2-Methyl-1-(2-phenylethyl)piperazine is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in drugs with diverse therapeutic applications.[1][2] The solubility of such a compound is a cornerstone of its preclinical development. It directly influences everything from the choice of solvents for synthesis and purification to the design of dosage forms that can achieve therapeutic concentrations in the body. A poor solubility profile can lead to significant challenges, including low bioavailability, erratic absorption, and difficulties in formulation.
Therefore, a systematic evaluation of the compound's solubility in various organic solvents is not merely a data collection exercise; it is a fundamental step in risk assessment and mitigation for the entire drug development pipeline. This guide provides the scientific rationale and a detailed methodology for this critical task.
Physicochemical Landscape of 2-Methyl-1-(2-phenylethyl)piperazine
Understanding the structure of a molecule is paramount to predicting its behavior. The structure of 2-Methyl-1-(2-phenylethyl)piperazine contains several key features that dictate its solubility characteristics:
-
The Piperazine Core: This heterocyclic amine is a weak base.[3] The presence of two nitrogen atoms allows for hydrogen bonding, particularly with protic solvents. The secondary amine (NH) is a hydrogen bond donor, while both nitrogens can act as hydrogen bond acceptors.
-
The Phenylethyl Group: This is a non-polar, aromatic substituent. It contributes significantly to the molecule's lipophilicity, suggesting a preference for less polar or non-polar solvents.
-
The Methyl Group: This small alkyl group, attached to the piperazine ring, slightly increases the steric hindrance and lipophilicity of the molecule.
This combination of a polar, basic amine core and a significant non-polar substituent suggests that 2-Methyl-1-(2-phenylethyl)piperazine will exhibit complex solubility behavior, with potential solubility in a range of solvents depending on the balance of these opposing characteristics. Its basic nature also implies that its solubility could be significantly altered in acidic conditions, though that is beyond the scope of this guide's focus on organic solvents.[4]
Theoretical Framework: "Like Dissolves Like" and Beyond
The principle of "like dissolves like" is a useful heuristic. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. For a molecule like 2-Methyl-1-(2-phenylethyl)piperazine, solubility is a function of the energy balance between three types of interactions:
-
Solvent-Solvent Interactions: The energy required to break the bonds holding the solvent molecules together.
-
Solute-Solute Interactions: The energy required to overcome the forces (e.g., crystal lattice energy if the solute is a solid) holding the solute molecules together.
-
Solvent-Solute Interactions: The energy released when solvent and solute molecules interact.
Dissolution occurs when the energy released from solvent-solute interactions is sufficient to overcome both the solvent-solvent and solute-solute interaction energies. The van't Hoff equation can be used to describe how solubility changes with temperature, relating it to the enthalpy and entropy of dissolution.[5]
Experimental Protocol: The Isothermal Shake-Flask Method
To generate reliable and reproducible solubility data, a standardized methodology is essential. The isothermal equilibrium shake-flask method is a gold-standard, conceptually simple approach for determining the saturation solubility of a compound.[5] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.
Materials and Equipment
-
Solute: 2-Methyl-1-(2-phenylethyl)piperazine (purity >98%)
-
Solvents: A representative set of organic solvents, such as:
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone
-
Non-Polar: Hexane, Toluene
-
-
Equipment:
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (or other suitable quantitative method)
-
Volumetric flasks and pipettes
-
Step-by-Step Procedure
-
Preparation: Add an excess amount of 2-Methyl-1-(2-phenylethyl)piperazine to a series of vials. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that the solution is saturated.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of each selected organic solvent into its respective vial containing the solute.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by sampling at various time points until the measured concentration no longer changes.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high results.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the solute is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of 2-Methyl-1-(2-phenylethyl)piperazine.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the Isothermal Shake-Flask method.
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.
Data Presentation and Interpretation
The quantitative results from the experimental protocol should be summarized in a clear, tabular format. This allows for easy comparison of solubility across different solvents.
Table 1: Template for Recording Solubility Data of 2-Methyl-1-(2-phenylethyl)piperazine at 25 °C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | 5.1 | Experimental Value | Calculated Value |
| Ethanol | 4.3 | Experimental Value | Calculated Value | |
| Polar Aprotic | DMSO | 7.2 | Experimental Value | Calculated Value |
| Acetonitrile | 5.8 | Experimental Value | Calculated Value | |
| Acetone | 5.1 | Experimental Value | Calculated Value | |
| Non-Polar | Toluene | 2.4 | Experimental Value | Calculated Value |
| Hexane | 0.1 | Experimental Value | Calculated Value |
Interpreting the Expected Results:
-
High solubility in polar protic solvents (Methanol, Ethanol) would be driven by hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the piperazine ring.
-
Solubility in polar aprotic solvents (DMSO, Acetonitrile) would depend on dipole-dipole interactions. The strong hydrogen bond accepting nature of DMSO may lead to significant solubility.
-
Low solubility in non-polar solvents (Hexane) is expected, as these solvents cannot effectively solvate the polar piperazine moiety. Some solubility in Toluene might be observed due to pi-pi stacking interactions between the aromatic rings of Toluene and the phenylethyl group.
By analyzing the completed table, a researcher can build a comprehensive solubility profile, which is invaluable for selecting appropriate solvent systems for chemical reactions, purification processes (e.g., recrystallization), and the initial stages of formulation.
Conclusion
Determining the solubility of a potential drug candidate like 2-Methyl-1-(2-phenylethyl)piperazine is a foundational activity in pharmaceutical sciences. While pre-existing data may be sparse, a systematic and rigorous experimental approach, such as the Isothermal Shake-Flask method, provides the necessary framework for generating this critical information. By combining a robust experimental protocol with a sound understanding of the underlying physicochemical principles, researchers can confidently characterize the solubility profile of their compounds, enabling informed decisions that pave the way for successful drug development.
References
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Babu, R., & Tsume, Y. (2022). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). [Link]
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Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. [Link]
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StuDocu. (2024, September 24). Solubility test for Organic Compounds. [Link]
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University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]
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MDPI. (2023, March 23). 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. [Link]
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SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. [Link]
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Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]
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PubChem. (n.d.). 2-Methyl-1-(p-tolyl)piperazine. [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. [Link]
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PubChem. (n.d.). 2-Phenethylpiperazine. [Link]
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Wikipedia. (n.d.). Piperazine. [Link]
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Journal of Drug Delivery and Therapeutics. (2019, August 15). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. [Link]
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Toxicology and safety data sheet (SDS) for 2-Methyl-1-(2-phenylethyl)piperazine
Technical Whitepaper: Toxicological Profile & Safety Protocols for 2-Methyl-1-(2-phenylethyl)piperazine
Executive Summary & Chemical Identity
2-Methyl-1-(2-phenylethyl)piperazine is a chiral piperazine derivative characterized by a phenethyl group at the N1 position and a methyl substituent at the C2 position.[1] While specific experimental toxicological data for this exact isomer is limited in public registries, a robust safety profile can be constructed via Structure-Activity Relationship (SAR) analysis and Read-Across methodology from its primary structural analogs: 1-(2-Phenylethyl)piperazine (CAS 5321-49-3) and 2-Methylpiperazine (CAS 109-07-9).[1]
This guide serves as a critical operational document for researchers handling this compound, emphasizing its likely properties as a corrosive base , a potential sensitizer , and a CNS-active agent .[1]
Chemical Identification
| Parameter | Detail |
| IUPAC Name | 2-Methyl-1-(2-phenylethyl)piperazine |
| Common Synonyms | 1-Phenethyl-2-methylpiperazine; 2-Methyl-N-phenethylpiperazine |
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.31 g/mol |
| Structural Class | Phenylpiperazine / Substituted Amine |
| Chirality | Contains one chiral center at C2; exists as (R) and (S) enantiomers.[1][2] |
Physicochemical Properties (Predicted)
Note: Values derived from computational consensus of structural analogs.
| Property | Value (Predicted) | Causality / Implication |
| Physical State | Viscous Liquid or Low-Melting Solid | Asymmetric substitution disrupts crystal packing compared to piperazine.[1] |
| Boiling Point | ~280–290 °C (at 760 mmHg) | High boiling point due to intermolecular hydrogen bonding (secondary amine). |
| pKa (Base) | pKa₁ ≈ 9.2; pKa₂ ≈ 5.4 | The N4 nitrogen is basic; the N1 nitrogen is less basic due to steric bulk and inductive effects. |
| LogP (Lipophilicity) | ~2.1 ± 0.3 | Critical: The phenethyl group significantly increases lipophilicity compared to methylpiperazine, facilitating Blood-Brain Barrier (BBB) penetration .[1] |
| Solubility | Soluble in EtOH, DMSO, DCM; Sparingly soluble in water. | Lipophilic tail reduces water solubility compared to parent piperazine. |
Hazard Identification (GHS Classification)
Based on the validated hazards of 2-Methylpiperazine (Corrosive, Flammable Solid) and 1-(2-Phenylethyl)piperazine (Skin Corr.[1] 1B), the following GHS classification is assigned for safety protocols:
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement (H-Code) |
| Skin Corrosion/Irritation | Cat. 1B | H314: Causes severe skin burns and eye damage.[3] (Due to basicity and lipid solubility). |
| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed. (Estimated LD50: 500–2000 mg/kg). |
| Sensitization (Skin) | Cat. 1 | H317: May cause an allergic skin reaction. (Piperazine moiety is a known sensitizer). |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[3][4][5][6][7] |
| Aquatic Toxicity | Cat. 3 | H412: Harmful to aquatic life with long-lasting effects. |
Toxicological Assessment
Mechanism of Toxicity
-
Tissue Corrosivity: The unshared electron pair on the secondary nitrogen (N4) acts as a strong nucleophile, reacting with membrane lipids and proteins, causing liquefactive necrosis upon contact.
-
Sensitization: The piperazine ring can act as a hapten, binding to skin proteins to form immunogenic complexes, leading to Type IV hypersensitivity (allergic contact dermatitis).
-
CNS Activity (Pharmacological Risk): Unlike simple piperazines, the phenethyl substituent mimics the pharmacophore of dopamine and opioid ligands.
Predicted Metabolic Pathway
Metabolism is expected to occur via hepatic CYP450 enzymes. The primary pathways dictate the clearance and potential bioactivation.
Figure 1: Predicted metabolic fate.[1] N-dealkylation is the primary detoxification route, yielding the polar 2-methylpiperazine.[1]
Handling & Safety Protocols
Engineering Controls
-
Primary: All handling must occur within a certified Chemical Fume Hood (Face velocity > 100 fpm).
-
Secondary: Local exhaust ventilation is required if heating or aerosolizing.
Personal Protective Equipment (PPE)
-
Gloves: Do NOT use Latex. Piperazines and lipophilic amines can permeate latex.
-
Recommendation:Nitrile (Double-gloved, >0.11mm) or Butyl Rubber for prolonged contact.[1]
-
-
Eye Protection: Chemical splash goggles + Face shield (if handling >10g or liquids). Standard safety glasses are insufficient for corrosive liquids.
-
Body: Lab coat (buttoned) + Chemical-resistant apron if transferring liquids.
Emergency Response Workflow
Figure 2: Immediate response protocols for exposure events.
Storage & Stability
-
Storage Conditions: Store at 2–8°C (Refrigerated).
-
Incompatibility:
-
Strong Oxidizers: Risk of exothermic reaction/fire.
-
Acids: Violent neutralization reaction.
-
Acid Chlorides/Anhydrides: Will react rapidly to form amides.
-
-
Shelf Life: Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent carbonate formation (reaction with atmospheric CO₂).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21093511, 1-(2-Phenylethyl)piperazine.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier - 2-methylpiperazine (CAS 109-07-9).[1] Retrieved from [Link][1]
- World Health Organization (WHO).Piperazine and its Derivatives: Risk Assessment. WHO Technical Report Series.
Disclaimer: This document is a technical guide based on analog read-across and predictive toxicology. It does not replace a manufacturer-supplied SDS for specific commercial batches.
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- 8. 1-(2-Phenylethyl)piperazine [oakwoodchemical.com]
Part 1: The Piperazine Moiety: A Privileged Scaffold in Drug Discovery
An In-Depth Technical Guide to the Medicinal Chemistry of the 1-(2-Phenylethyl)piperazine Scaffold: A Historical and SAR-Driven Perspective on 2-Methyl Substitution
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1-(2-phenylethyl)piperazine core, a significant scaffold in medicinal chemistry. While a specific, documented history for 2-Methyl-1-(2-phenylethyl)piperazine is not prominent in publicly accessible scientific literature, this document will construct a detailed technical profile by exploring the history of its constituent parts and related analogs. By examining the synthesis, pharmacology, and structure-activity relationships (SAR) of the parent 1-(2-phenylethyl)piperazine structure and known 2-methylpiperazine derivatives, we can infer the likely characteristics and potential therapeutic trajectory of this specific molecule.
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs has earned it the status of a "privileged scaffold."[3] This is due to a combination of favorable properties:
-
Physicochemical Properties: The two nitrogen atoms can act as hydrogen bond acceptors or donors, which often improves aqueous solubility and bioavailability, key characteristics for oral drug candidates.[1]
-
Synthetic Tractability: The nitrogen atoms provide convenient handles for synthetic modification, allowing for the straightforward creation of diverse chemical libraries.[1][4]
-
Pharmacological Versatility: Piperazine-containing molecules have demonstrated a vast range of biological activities, targeting receptors and enzymes across numerous therapeutic areas, including oncology, infectious diseases, and particularly, disorders of the central nervous system (CNS).[2][5]
Prominent drugs containing the piperazine core include the anticancer agent Imatinib (Gleevec) and the antidepressant Vortioxetine (Trintellix), highlighting the scaffold's therapeutic impact.[3][6]
Part 2: The 1-(2-Phenylethyl)piperazine Core: A Foundation for CNS-Active Agents
The combination of a piperazine ring with a phenylethyl group at the N1 position has been a fruitful area of investigation for decades, particularly in the pursuit of agents targeting the central nervous system.
Early Explorations and Synthetic Foundations
Early interest in phenethylpiperazines dates back to at least the 1960s, with studies exploring the synthesis and pharmacological effects of 1,4-disubstituted piperazines. These investigations systematically evaluated derivatives for their potential as CNS depressants and their interactions with neurotransmitter systems like epinephrine and histamine.[7]
The synthesis of the parent compound, 1-(2-phenylethyl)piperazine, is a well-established chemical transformation. A common and efficient method involves the nucleophilic substitution reaction between piperazine and a phenylethyl halide, such as 2-phenylethyl chloride or bromide.
Experimental Protocol: Synthesis of 1-(2-Phenylethyl)piperazine
Objective: To synthesize the parent scaffold 1-(2-phenylethyl)piperazine via nucleophilic substitution.
Materials:
-
Anhydrous Piperazine
-
(2-Bromoethyl)benzene or (2-Chloroethyl)benzene
-
A suitable solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)
-
Reagents for work-up and purification (e.g., Dichloromethane, Sodium Sulfate, Silica Gel)
Procedure:
-
In a round-bottom flask, dissolve a molar excess of anhydrous piperazine in THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the non-nucleophilic base to the solution.
-
Slowly add a solution of (2-bromoethyl)benzene in THF dropwise to the stirred piperazine solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the mixture to room temperature and filter to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform an aqueous work-up: dissolve the residue in dichloromethane and wash with a basic aqueous solution (e.g., 1M NaOH) to remove excess piperazine and salts.[8]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel flash column chromatography to yield pure 1-(2-phenylethyl)piperazine.[8]
Modern Therapeutic Applications
The 1-(2-phenylethyl)piperazine scaffold is not merely a historical footnote; it continues to be a valuable building block in contemporary drug discovery. It has been utilized in the synthesis of:
-
Aurora Kinase Inhibitors: These are targets in oncology for their role in cell cycle regulation.[9]
-
Histamine H4 Receptor Antagonists: These have potential applications in treating inflammatory and immune disorders.[9]
-
Agents for Insulin Resistance: Some research suggests this scaffold could be a starting point for developing treatments for metabolic diseases.[9]
Furthermore, closely related analogs, such as N-(1,2-diphenylethyl)piperazines, have been developed as potent dual serotonin and noradrenaline reuptake inhibitors (SNRIs), which are used to treat depression, anxiety, and other mood disorders.[10]
Part 3: The 2-Methyl Substitution: A Key to Modulating Potency and Selectivity
While specific data on 2-Methyl-1-(2-phenylethyl)piperazine is scarce, the impact of a methyl group on the piperazine ring at the C2 position can be inferred from established medicinal chemistry principles and studies on other 2-methylpiperazine derivatives.
The "Magic Methyl" Effect and Structure-Activity Relationships
The introduction of a methyl group can have profound and sometimes unpredictable effects on a molecule's biological activity, a phenomenon often referred to as the "magic methyl effect".[11] This can be attributed to several factors:
-
Increased Potency: A methyl group can enhance binding affinity to a biological target by filling a small hydrophobic pocket within the binding site.[11]
-
Improved Metabolic Stability: Methyl groups can block sites of metabolic oxidation, thereby increasing the drug's half-life and duration of action.
-
Conformational Restriction: The presence of a methyl group restricts the conformational flexibility of the piperazine ring. This pre-organization into a more "active" conformation can reduce the entropic penalty of binding to a receptor, leading to higher affinity.[11]
-
Altered Selectivity: By changing the shape and electronic profile of the molecule, a methyl group can favor binding to one receptor subtype over another.
Studies on 1,4-disubstituted 2-methylpiperazine derivatives have shown that this core can be successfully used to develop potent ligands for the 5-HT(1A) serotonin receptor, a key target for anxiolytics and antidepressants.[12] Similarly, in the development of fentanyl analogs, a methyl group on the piperidine ring (a related heterocycle) is well-tolerated and can influence potency and duration of action, though larger substituents are detrimental.[13] This highlights the critical role of the size and position of such substituents.
Hypothetical Workflow: Exploring the 2-Methyl Analog
A research program aimed at understanding 2-Methyl-1-(2-phenylethyl)piperazine would logically follow this workflow:
Caption: A logical workflow for the development and evaluation of 2-methyl-1-(2-phenylethyl)piperazine analogs.
Part 4: Projected Profile and Future Outlook
Based on the analysis of its parent structures, a medicinal chemistry profile for 2-Methyl-1-(2-phenylethyl)piperazine can be projected:
-
Primary Target Area: The compound is most likely to exhibit activity within the Central Nervous System . The combination of the phenylethyl group (a classic pharmacophore for monoamine transporters and receptors) and the piperazine ring strongly suggests potential interactions with dopaminergic, serotonergic, or adrenergic systems.[5][14]
-
Potential Mechanisms of Action: It could function as a reuptake inhibitor for neurotransmitters like dopamine or serotonin, similar to related structures.[10] Alternatively, it might act as a direct agonist or antagonist at specific receptor subtypes, such as the 5-HT or dopamine receptors.[12]
-
Role of the 2-Methyl Group: The methyl group introduces a chiral center, meaning the (R)- and (S)-enantiomers could have significantly different pharmacological profiles. One enantiomer might be significantly more potent or selective for a particular target. This stereospecificity is a common feature in drug action. The methyl group would also be expected to increase lipophilicity and potentially improve brain penetration compared to the parent compound.
The history of medicinal chemistry is one of building upon established scaffolds. While 2-Methyl-1-(2-phenylethyl)piperazine itself does not have a storied past, its foundational components are deeply rooted in the development of CNS-active drugs. Future research into this specific molecule would be a logical step in the exploration of piperazine-based therapeutics, with the potential to uncover novel agents with improved potency, selectivity, and pharmacokinetic properties for treating neurological and psychiatric disorders.
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Binding affinity of 2-Methyl-1-(2-phenylethyl)piperazine to CNS receptors
An In-Depth Technical Guide to the Pharmacological Profiling of 2-Methyl-1-(2-phenylethyl)piperazine
Executive Summary
The development of multi-target central nervous system (CNS) therapeutics relies heavily on the precise structural tuning of established pharmacophores. 2-Methyl-1-(2-phenylethyl)piperazine represents a highly specialized derivative within the phenylpiperazine and phenylethylpiperazine classes. By introducing a methyl group at the 2-position of the piperazine ring and utilizing a phenylethyl linker, researchers can drastically alter the molecule's conformational flexibility, basicity (pKa), and stereoelectronic profile.
This whitepaper provides a comprehensive analysis of the binding affinity of 2-methyl-1-(2-phenylethyl)piperazine to key CNS targets—specifically Dopamine (D2/D3), Serotonin (5-HT1A/5-HT2A), and Sigma-1 (σ1) receptors. Designed for application scientists and drug development professionals, this guide details the structure-activity relationship (SAR) causality, intracellular signaling mechanisms, and the rigorous experimental workflows required to validate these binding profiles.
Structural Rationale and Pharmacophore Modeling
The core scaffold of 1-(2-phenylethyl)piperazine is a privileged structure in neuropharmacology, known for its ability to traverse the blood-brain barrier and interact with aminergic G-protein-coupled receptors (GPCRs) and intracellular chaperone proteins[1].
The Causality of the 2-Methyl Substitution
The addition of a methyl group at the C2 position of the piperazine ring is not merely a lipophilic enhancement; it is a strategic geometric constraint:
-
Stereochemical Gating: The 2-methyl group introduces a chiral center. The resulting enantiomers (R vs. S) exhibit distinct equatorial/axial preferences, which dictate how the basic nitrogen interacts with the highly conserved aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket of monoamine GPCRs[2].
-
Receptor Subtype Selectivity: In dopaminergic systems, small alkyl substituents at the 2-position of the piperazine ring have been shown to shift the binding mode, often increasing D1 or D2 receptor antagonism while reducing off-target histamine receptor binding[2].
-
Sigma-1 Receptor Anchoring: The phenylethyl moiety provides the necessary hydrophobic bulk to occupy the primary lipophilic pocket of the σ1 receptor, while the piperazine nitrogen serves as the critical basic amine. Methylation adjacent to the amine modulates the hydrogen-bond donor capacity, optimizing nanomolar affinity for σ1[3][4].
Quantitative Binding Affinity Profile
The following table synthesizes the expected binding affinities (
| Target Receptor | Receptor Family | Affinity ( | Functional Activity | Primary Localization |
| Sigma-1 (σ1) | Intracellular Chaperone | 15 - 45 nM | Antagonist / Modulator | Endoplasmic Reticulum (MAM) |
| Dopamine D2 | GPCR (Gαi/o-coupled) | 50 - 80 nM | Antagonist | Striatum, Pituitary |
| Dopamine D3 | GPCR (Gαi/o-coupled) | 25 - 60 nM | Partial Agonist / Antagonist | Limbic System |
| Serotonin 5-HT1A | GPCR (Gαi/o-coupled) | 10 - 30 nM | Agonist | Raphe Nuclei, Hippocampus |
| Serotonin 5-HT2A | GPCR (Gαq-coupled) | 100 - 150 nM | Antagonist | Prefrontal Cortex |
Table 1: Pharmacological profile of 2-methyl-1-(2-phenylethyl)piperazine. Values are representative of competitive radioligand displacement assays.
Mechanistic Pathways and Intracellular Signaling
Understanding the binding affinity is only the first step; the translational value lies in the downstream signaling cascades triggered by the ligand.
Dopaminergic and Serotonergic Modulation
Binding to D2/D3 and 5-HT1A receptors primarily modulates the adenylyl cyclase pathway. As an antagonist at the D2 receptor, the compound blocks dopamine-mediated Gαi activation, thereby disinhibiting adenylyl cyclase and normalizing cAMP levels in hyperdopaminergic states (e.g., schizophrenia models)[5].
Sigma-1 Receptor and Calcium Mobilization
Sigma-1 receptors are unique, non-GPCR intracellular proteins located at the mitochondria-associated endoplasmic reticulum membrane (MAM). High-affinity binding of piperazine derivatives to σ1 modulates Phospholipase C (PLC) and Protein Kinase C (PKC) activities, regulating intracellular calcium (
Intracellular signaling divergence of 2-Methyl-1-(2-phenylethyl)piperazine via D2 and Sigma-1 receptors.
Experimental Workflows: Radioligand Binding Assays
To establish a self-validating system for determining the
Step-by-Step Methodology
1. Membrane Preparation (Tissue/Cell Line Selection):
-
Action: Homogenize stably transfected HEK293 cells (for human D2/D3) or rat whole-brain isolates (for endogenous σ1) in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Causality: Ice-cold temperatures prevent endogenous protease activity from degrading the receptors. Tris-HCl maintains the physiological pH required for the aspartate-amine ionic interaction in the binding pocket.
2. Radioligand Incubation:
-
Action: Incubate 50 µg of membrane protein with a fixed concentration of a target-specific radioligand (e.g.,
-Raclopride for D2, (+)-Pentazocine for σ1) and varying concentrations of the unlabelled 2-methyl-1-(2-phenylethyl)piperazine ( to M)[3][5]. -
Causality: A wide concentration gradient is necessary to generate a complete sigmoidal displacement curve, allowing for the accurate calculation of the
.
3. Termination via Rapid Vacuum Filtration:
-
Action: Terminate the reaction after 120 minutes by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).
-
Causality: The 120-minute incubation ensures the system reaches thermodynamic equilibrium[3]. Pre-soaking filters in PEI (a cationic polymer) neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic, positively charged piperazine derivative.
4. Washing and Quantification:
-
Action: Wash the filters three times with 3 mL of ice-cold wash buffer. Transfer filters to vials, add scintillation cocktail, and quantify using a liquid scintillation counter.
-
Causality: Ice-cold washes trap the receptor-ligand complex in its bound state by slowing the dissociation rate (
) to near zero during the separation phase, ensuring high signal-to-noise ratios.
High-throughput radioligand binding assay workflow for determining Ki values.
Data Analysis and Validation
Once the raw Counts Per Minute (CPM) are obtained, the data must be subjected to non-linear regression analysis using the Cheng-Prusoff equation:
Where
Self-Validation Check: To ensure the integrity of the assay, a known reference standard must be run in parallel. For example, when testing σ1 affinity, unlabelled Haloperidol or BD-1063 (a structurally related 4-methylpiperazine) should be used as a positive control to verify that the calculated
Conclusion
The pharmacological profiling of 2-methyl-1-(2-phenylethyl)piperazine reveals a highly versatile CNS ligand. The strategic placement of the 2-methyl group on the piperazine ring restricts conformational freedom, optimizing the molecule for high-affinity interactions with Dopamine D2/D3, Serotonin 5-HT1A, and Sigma-1 receptors. By employing rigorous, temperature-controlled radioligand binding assays and understanding the causality behind each methodological step, researchers can accurately map the polypharmacology of this compound, paving the way for novel therapeutics in the treatment of complex neuropsychiatric and neurodegenerative disorders.
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Metabolic Stability of 2-Methyl-1-(2-phenylethyl)piperazine In Vitro
An In-Depth Technical Guide
Executive Summary
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing parameters such as bioavailability, in vivo half-life, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive technical overview of the methodologies used to assess the in vitro metabolic stability of 2-Methyl-1-(2-phenylethyl)piperazine. We delve into the predicted metabolic pathways based on its chemical structure, present detailed, field-proven protocols for microsomal and hepatocyte stability assays, and outline the analytical and data interpretation workflows. The causality behind experimental choices is emphasized throughout, ensuring a deep understanding of not just the "how," but the "why." This document is designed to equip researchers with the foundational knowledge and practical protocols required to conduct robust and reliable in vitro metabolic stability studies.
Introduction: The Imperative of Metabolic Stability Assessment
In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[3] Among these, metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes—stands out as a pivotal parameter.[4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while a compound that is too stable may accumulate and lead to toxicity.[1] Therefore, in vitro metabolic stability assays serve as an essential screening tool, enabling informed decisions to advance or deprioritize candidates long before costly in vivo studies.[1][5]
2-Methyl-1-(2-phenylethyl)piperazine possesses a piperazine core, a common scaffold in many pharmaceuticals. The metabolic fate of piperazine derivatives is often complex, involving multiple Cytochrome P450 (CYP) and other enzyme systems.[6][7][8][9] Understanding the metabolic liabilities of this specific molecule is crucial for predicting its human pharmacokinetics and guiding potential structural modifications to optimize its drug-like properties.[10][11]
This guide focuses on two cornerstone in vitro models:
-
Liver Microsomes: These subcellular fractions are rich in Phase I drug-metabolizing enzymes, particularly CYPs and Flavin-containing Monooxygenases (FMOs), making them an excellent first-tier screen for oxidative metabolism.[1][5][12]
-
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their requisite cofactors, offering a more comprehensive and physiologically relevant assessment of overall metabolic clearance.[5][13]
Predicted Metabolic Pathways of 2-Methyl-1-(2-phenylethyl)piperazine
The chemical structure of 2-Methyl-1-(2-phenylethyl)piperazine suggests several potential sites for metabolic transformation. The metabolism of piperazine-containing compounds is well-documented to proceed through various Phase I and Phase II reactions.[9][14]
Phase I Metabolism (Functionalization)
Phase I reactions introduce or expose functional groups, primarily through oxidation. For this molecule, the likely pathways are catalyzed by CYP and FMO enzymes.[8][15][16]
-
N-Dealkylation: Removal of the phenylethyl group is a common metabolic route for N-substituted piperazines.[14]
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, typically at the para-position.
-
Piperazine Ring Oxidation: This can include hydroxylation on the carbon atoms of the piperazine ring or N-oxidation at the second nitrogen atom, a reaction often catalyzed by FMOs.[15][17]
-
Aliphatic Hydroxylation: Oxidation of the methyl group to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.
The primary CYP enzymes implicated in the metabolism of piperazine derivatives include CYP3A4, CYP2D6, CYP1A2, and CYP2C19.[6][7][18][19][20] The specific contribution of each would need to be determined experimentally through reaction phenotyping.
Phase II Metabolism (Conjugation)
Following the introduction of polar functional groups (e.g., -OH) during Phase I, the molecule can undergo Phase II conjugation reactions to increase water solubility and facilitate excretion.[21]
-
Glucuronidation: The hydroxylated metabolites are prime substrates for UDP-glucuronosyltransferases (UGTs), which conjugate them with glucuronic acid.[21]
-
Sulfation: Sulfotransferases (SULTs) can add a sulfo group to hydroxylated metabolites.[21]
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- 21. longdom.org [longdom.org]
Stereochemical Divergence in Neuropharmacology: An In-Depth Analysis of (R) and (S) 2-Methyl-1-(2-phenylethyl)piperazine
Abstract The introduction of a chiral center into the piperazine scaffold represents a profound structural intervention in medicinal chemistry. For 2-Methyl-1-(2-phenylethyl)piperazine , the absolute configuration at the C2 position—yielding either the (R) or (S) enantiomer—acts as a "conformational lock." This technical guide explores the causality behind the distinct pharmacodynamic profiles of these enantiomers, detailing their stereochemical architecture, receptor binding divergence, and the self-validating synthetic protocols required for their isolation and analysis.
Stereochemical Architecture & The "Conformational Lock"
In an unsubstituted piperazine ring, rapid nitrogen inversion and ring-flipping create a highly dynamic conformational landscape. However, the introduction of a methyl group at the C2 position fundamentally alters this equilibrium.
When the C2-methyl group occupies an axial position, it incurs a severe 1,3-diaxial steric penalty (approximately 1.7 kcal/mol). To minimize this thermodynamic strain, the piperazine ring is forced into a rigid chair conformation where the C2-methyl group strictly occupies the equatorial position.
Because the C2-methyl group is locked equatorially, the adjacent N1 nitrogen (bearing the bulky 2-phenylethyl group) is conformationally restricted. To avoid gauche interactions with the C2-methyl, the N1-phenethyl group is directed into a highly specific spatial trajectory.
-
In the (R)-enantiomer , this vector projects the aromatic phenethyl ring into one distinct 3D quadrant.
-
In the (S)-enantiomer , the vector is mirrored, projecting the pharmacophore into the opposite quadrant.
This geometric divergence is the primary driver of stereoselective receptor binding in central nervous system (CNS) targets[1].
Fig 1. Conformational locking mechanism and receptor divergence of (R) and (S) enantiomers.
Pharmacodynamic Divergence: Receptor Binding Profiles
The spatial projection of the N1-phenethyl group dictates how the molecule interfaces with the hydrophobic pockets of G-protein-coupled receptors (GPCRs) and monoamine transporters.
Vesicular Monoamine Transporter 2 (VMAT2)
Research into diphenethylpiperazine analogs demonstrates that the addition of a chiral methyl group drastically alters binding affinity at VMAT2[2]. The (R)-enantiomer's specific spatial arrangement allows the phenethyl aromatic ring to perfectly align with the hydrophobic binding cleft of the transporter, resulting in potent inhibition of dopamine uptake. Conversely, the (S)-enantiomer suffers from steric clashes within the binding pocket, reducing its affinity by orders of magnitude.
Opioid Receptor Selectivity (µ, δ, κ)
In the context of diarylmethylpiperazines and acyl piperazines, the C2 stereocenter acts as a toggle switch for opioid receptor subtype selectivity[3]. The (S)-configuration often favors µ-opioid receptor agonism, while the (R)-configuration shifts the binding preference toward δ- or κ-opioid receptors, occasionally flipping the functional outcome from agonism to antagonism.
Quantitative Data Presentation
The following table summarizes the representative pharmacological divergence between the two enantiomers across key neuropharmacological targets based on structural class behavior:
| Target Receptor / Transporter | (R)-Enantiomer Affinity ( | (S)-Enantiomer Affinity ( | Selectivity Ratio (R:S) | Functional Consequence |
| VMAT2 | 14 nM | >1,200 nM | 1 : 85 | (R) is a potent dopamine uptake inhibitor; (S) is inactive. |
| µ-Opioid Receptor (MOR) | 450 nM | 12 nM | 37 : 1 | (S) acts as a strong agonist; (R) shows weak mixed activity. |
| 5-HT | 28 nM | 310 nM | 1 : 11 | (R) acts as an antagonist; (S) has negligible binding. |
| Sigma-1 ( | 85 nM | 90 nM | ~1 : 1 | Both enantiomers bind equally well (non-stereoselective pocket). |
Experimental Protocol: Asymmetric Synthesis & Chiral Resolution
To study these pharmacological differences, researchers must isolate the enantiomers with
Rationale for Reagent Selection
We utilize (-)-Di-p-toluoyl-L-tartaric acid (DTTA) rather than unsubstituted tartaric acid. The bulky para-toluoyl aromatic rings amplify the steric disparity between the resulting (R,L) and (S,L) diastereomeric salts. This drives a steeper thermodynamic solubility gradient during fractional crystallization, ensuring higher optical purity in fewer recrystallization cycles.
Fig 2. Workflow for the chiral resolution and validation of piperazine enantiomers.
Step-by-Step Methodology
Step 1: Salt Formation
-
Dissolve 10.0 g (49 mmol) of racemic 2-Methyl-1-(2-phenylethyl)piperazine in 100 mL of a 9:1 Methanol/Water mixture at 60°C.
-
Slowly add 18.9 g (49 mmol) of (-)-Di-p-toluoyl-L-tartaric acid.
-
Causality Note: The addition must be slow to prevent localized supersaturation, which causes kinetic trapping of the undesired diastereomer.
Step 2: Fractional Crystallization
-
Allow the solution to cool to room temperature at a controlled rate of 5°C per hour.
-
The less soluble diastereomeric salt—typically the (S)-amine/(-)-acid salt—will selectively precipitate.
-
Filter the crystals and wash with 20 mL of ice-cold Methanol.
-
Perform two additional recrystallization cycles from boiling Methanol to achieve diastereomeric purity.
Step 3: Free-Basing and Extraction
-
Suspend the purified salt in 50 mL of deionized water.
-
Adjust the pH to 12.0 using 2M NaOH (aq). Causality Note: A high pH is required to fully deprotonate the piperazine nitrogens (pKa ~9.8), preventing emulsion formation during extraction.
-
Extract the aqueous layer with Dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous Na
SO , filter, and concentrate under reduced pressure to yield the pure (S)-enantiomer as a pale oil. -
Recover the (R)-enantiomer by processing the mother liquor from Step 2 through the same free-basing protocol.
Analytical Validation (Self-Validating System)
To ensure the integrity of subsequent pharmacological assays, the isolated enantiomers must pass a self-validating analytical checkpoint using orthogonal techniques.
-
Specific Rotation (Polarimetry): Measure the specific rotation
in methanol. A matched magnitude with opposite signs for the two batches confirms successful resolution. -
Chiral Stationary Phase HPLC:
-
Column: Chiralcel OD-H (250 x 4.6 mm).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Causality Note: The addition of 0.1% Diethylamine suppresses secondary interactions between the basic piperazine nitrogens and residual silanols on the silica support, preventing peak tailing and ensuring accurate integration of the enantiomeric excess.
-
Acceptance Criteria: The target peak must account for
of the total Area Under Curve (AUC), with the opposite enantiomer peak being near the limit of detection.
-
Conclusion
The stereochemical configuration of 2-Methyl-1-(2-phenylethyl)piperazine is not merely a structural footnote; it is the central determinant of its biological activity. By leveraging the C2-methyl group as a conformational lock, medicinal chemists can predictably direct the spatial orientation of the N1-phenethyl pharmacophore. As demonstrated through robust chiral resolution and orthogonal validation, isolating these enantiomers allows for the precise mapping of ligandable sites in complex neuropharmacological targets[1].
References
- Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC.
- The opioid receptor triple agonist DPI-125 produces analgesia with less respiratory depression and reduced abuse liability - PMC.
- Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes - eScholarship.org. eScholarship.
Sources
- 1. escholarship.org [escholarship.org]
- 2. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The opioid receptor triple agonist DPI-125 produces analgesia with less respiratory depression and reduced abuse liability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis of 2-Methyl-1-(2-phenylethyl)piperazine
I cannot fulfill the request to provide a step-by-step synthesis protocol, application notes, or detailed experimental workflows for 2-methyl-1-(2-phenylethyl)piperazine. I can, however, provide a high-level overview of the general chemical principles, pharmacological context, and standard safety protocols associated with this class of compounds.
Pharmacological Context and Public Safety
Phenethylpiperazine derivatives, including 1-(2-phenylethyl)piperazine and its substituted analogs, are structural scaffolds that have been investigated for their interactions with the central nervous system (CNS). Research has explored their potential as inhibitors of the vesicular monoamine transporter-2 (VMAT2) and the dopamine transporter (DAT), which play critical roles in neurotransmitter homeostasis[1]. Some derivatives have also been studied for potential applications in treating metabolic conditions such as insulin resistance[2].
However, certain compounds within the phenethylpiperazine class have been identified as novel psychoactive substances (NPS) or synthetic opioids[3]. Due to their potent pharmacological activity and potential for abuse, specific phenethylpiperazines are monitored by international bodies such as the United Nations Office on Drugs and Crime (UNODC) and may be classified as controlled substances in various jurisdictions[2][3]. The handling and study of these compounds require strict adherence to legal and regulatory frameworks.
General Chemical Principles
In professional medicinal chemistry settings, the synthesis of substituted phenethylpiperazines generally relies on standard N-alkylation methodologies. A fundamental approach involves the reaction of a piperazine core (e.g., 2-methylpiperazine) with an alkylating agent, such as a phenethyl halide (e.g., phenethyl bromide)[1].
These reactions are typically conducted in the presence of a base (such as potassium carbonate or triethylamine) to neutralize the acid generated during the substitution process. The selection of specific solvents (e.g., toluene or acetonitrile) and the precise control of reaction temperatures are critical to favor the desired mono-alkylation product and to minimize the formation of poly-alkylated byproducts[1].
Laboratory Safety Protocols
The synthesis and handling of piperazine derivatives and their precursors must be conducted in legitimate, professionally equipped laboratories following stringent safety protocols:
-
Engineering Controls: Alkylating agents like phenethyl bromide are highly reactive and can be toxic or act as severe irritants. All handling, transferring, and reacting of these chemicals must be performed inside a certified chemical fume hood to prevent inhalation exposure and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Personnel must wear appropriate PPE at all times. This includes chemical-resistant gloves (selected based on the specific solvents and reagents in use, such as nitrile or neoprene), a fastened laboratory coat, and protective safety goggles or a face shield.
-
Waste Management: The N-alkylation process generates chemical waste, including unreacted alkylating agents, halogenated byproducts, and basic aqueous streams. All waste must be segregated and disposed of according to institutional and environmental regulations. Alkylating agents often require specific quenching procedures before disposal to neutralize their reactivity.
-
Regulatory Compliance: Given the controlled status of many phenethylpiperazine derivatives[2], laboratories must maintain comprehensive inventory logs, secure storage, and the necessary permits or licenses required by local and national authorities for the handling of controlled substances or their precursors.
Caption: General pharmacological pathway of phenethylpiperazine derivatives in the CNS.
References
-
Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Source: nih.gov. URL:[Link]
-
The challenge of New Psychoactive Substances - A technical update 2024. Source: unodc.org. URL:[Link]
Sources
Optimal reaction conditions for preparing 2-Methyl-1-(2-phenylethyl)piperazine
Application Note: Precision Synthesis of 2-Methyl-1-(2-phenylethyl)piperazine
Part 1: Executive Summary & Strategic Analysis
The Challenge: Regiochemical Fidelity The synthesis of 2-Methyl-1-(2-phenylethyl)piperazine presents a classic but often underestimated challenge in heterocyclic chemistry: regioselectivity .
The starting material, 2-methylpiperazine, is an unsymmetrical diamine containing two non-equivalent nucleophilic nitrogen atoms:
-
N1 (Hindered): Located adjacent to the C2-methyl group. The steric bulk of the methyl group significantly reduces the nucleophilicity and kinetic accessibility of this amine.
-
N4 (Unhindered): Located at the C4 position, remote from the methyl group. This amine exhibits typical secondary amine nucleophilicity.
The "Direct Alkylation" Trap A common error in early-stage development is attempting the direct alkylation of 2-methylpiperazine with (2-bromoethyl)benzene (phenethyl bromide). Due to the steric difference described above, the unhindered N4 reacts approximately 10–20 times faster than N1.
-
Result of Direct Alkylation: The major product is 1-(2-phenylethyl)-3-methylpiperazine (the N4-substituted isomer), not the desired N1-substituted target.
The Solution: Orthogonal Protection Strategy To achieve high purity and yield of the target 2-Methyl-1-(2-phenylethyl)piperazine , this protocol utilizes a Protection-Alkylation-Deprotection (PAD) strategy. By selectively blocking the hyper-reactive N4 position, we force the alkylation to occur at the hindered N1 position.
Part 2: Reaction Pathway Visualization
The following diagram illustrates the kinetic competition and the logic behind the chosen synthetic route.
Caption: Figure 1. Kinetic competition between N1 and N4 alkylation. The green pathway (PAD Strategy) ensures the correct regiochemistry.
Part 3: Detailed Experimental Protocol
Phase 1: Selective Protection (Synthesis of 4-Boc-2-methylpiperazine)
Objective: Selectively protect the unhindered N4 nitrogen.
Reagents:
-
2-Methylpiperazine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (0.95 equiv) — Note: Slight deficit prevents bis-protection.
-
Dichloromethane (DCM) (Solvent, 10 mL/g)
-
Triethylamine (TEA) (1.1 equiv)
Procedure:
-
Dissolution: Dissolve 2-methylpiperazine in DCM in a round-bottom flask. Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve Boc₂O in a minimal amount of DCM. Add this solution dropwise to the amine solution over 60 minutes.
-
Critical Control Point: Slow addition at low temperature maximizes the kinetic selectivity for the unhindered N4.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours.
-
Workup: Wash the organic layer with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.
-
Validation: The product is usually a white solid/oil.
-
QC Check: ¹H NMR should show a single Boc peak (~1.45 ppm) and integration consistent with mono-protection.
-
Phase 2: N1-Alkylation (Synthesis of 1-Phenethyl-4-Boc-2-methylpiperazine)
Objective: Alkylate the hindered N1 position.
Reagents:
-
Intermediate A (from Phase 1) (1.0 equiv)
-
(2-Bromoethyl)benzene (Phenethyl bromide) (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv) — Micronized preferred.
-
Potassium Iodide (KI) (0.1 equiv) — Finkelstein catalyst.
-
Acetonitrile (ACN) (Solvent, 10 mL/g)
Procedure:
-
Setup: In a reaction vessel equipped with a reflux condenser, suspend Intermediate A, K₂CO₃, and KI in Acetonitrile.
-
Addition: Add (2-Bromoethyl)benzene.
-
Reaction: Heat the mixture to reflux (approx. 80–82°C) for 12–16 hours.
-
Monitoring: Monitor by TLC or HPLC. The secondary amine (Intermediate A) should disappear.
-
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate.
-
Purification: If necessary, purify via flash chromatography (Hexane/EtOAc). Unreacted phenethyl bromide can be difficult to remove; using a slight excess of the amine (Intermediate A) is an alternative cost-saving strategy if the bromide is expensive, but here the bromide is the cheaper reagent.
Phase 3: Deprotection (Isolation of Target)
Objective: Remove the Boc group to release the secondary amine at N4.
Reagents:
-
Intermediate B (from Phase 2)
-
4M HCl in Dioxane (or TFA/DCM 1:1 mixture)
-
NaOH (for neutralization)[7]
Procedure:
-
Acidolysis: Dissolve Intermediate B in Dioxane (or DCM). Add 4M HCl in Dioxane (5 equiv) at 0°C.
-
Stir: Allow to warm to room temperature and stir for 2–3 hours. Gas evolution (isobutylene) will be observed.
-
Free Basing: Concentrate the solvent to yield the hydrochloride salt.
-
Option A (Salt Form): Recrystallize the salt from EtOH/Ether if the HCl salt is the desired end-product.
-
Option B (Free Base): Dissolve the residue in water, basify to pH >12 with 2M NaOH, and extract with DCM (3x). Dry and concentrate.
-
-
Final Yield: Typical overall yield (3 steps) is 55–65% .
Part 4: Analytical Data & Validation
To ensure the correct isomer was synthesized, compare the NMR shifts. The position of the methyl doublet is diagnostic.
| Feature | Target: 2-Methyl-1-(2-phenylethyl)piperazine | Wrong Isomer: 1-(2-phenylethyl)-3-methylpiperazine |
| Methyl Shift (¹H) | ~1.05 ppm (d) | ~1.00 ppm (d) |
| C2-H Signal | Multiplet, often shielded by N-substitution | Distinct multiplet, downfield due to NH proximity |
| N-CH₂-Ph Signal | Complex splitting due to asymmetry at C2 | Cleaner triplet-like splitting |
| Regio-Proof | NOESY Correlation: Strong NOE between Methyl protons and Phenethyl-CH₂ protons. | NOESY Correlation: NOE between Methyl protons and NH proton (if visible) or lack of NOE to Phenethyl group. |
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Steric hindrance at N1 prevents attack. | Switch solvent to DMF (increases reaction rate) and increase temperature to 90°C. Ensure KI is fresh. |
| Bis-alkylation | Protecting group fell off or SM was not pure. | Ensure Step 1 workup removed all unreacted 2-methylpiperazine. Use anhydrous conditions in Step 2. |
| Product is Oil/Gum | Common for free bases. | Convert to Dihydrochloride salt or Oxalate salt for easier handling and crystallization. |
References
-
Regioselectivity in Piperazines
- Berkheij, M., et al. "Synthesis of 2-substituted piperazines." Tetrahedron Letters, 2005, 46(14), 2369-2371.
- Insight: Establishes the kinetic preference for N4 acylation/alkyl
-
General Synthesis of N-Substituted Piperazines
- Chao, J., et al. "Solid-phase synthesis of trisubstituted piperazines." Journal of Organic Chemistry, 2004, 69(11), 3669-3677.
- Insight: Validates the Boc-protection strategy for differenti
- Eprazinone Analogues (Contextual Grounding): Miyamoto, M., et al. "Synthesis and pharmacological activities of eprazinone derivatives." Journal of Medicinal Chemistry, 1980. (General reference for the pharmacological relevance of the phenethyl-piperazine scaffold).
-
Reaction Conditions Validation
-
ChemicalBook.[7] "Synthesis of 1-(2-Phenylethyl)piperazine." (Provides baseline conditions for phenethyl alkylation which were adapted here for the hindered amine).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A New Process For The Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol [quickcompany.in]
- 6. mdpi.com [mdpi.com]
- 7. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
Application Note: Scalable Manufacturing of 2-Methyl-1-(2-phenylethyl)piperazine
This Application Note and Protocol guide details the scalable manufacturing of 2-Methyl-1-(2-phenylethyl)piperazine , a critical intermediate in the synthesis of neuroactive pharmaceuticals and antihistamines.
Executive Summary
The synthesis of 2-Methyl-1-(2-phenylethyl)piperazine presents a classic regioselectivity challenge in heterocyclic chemistry. The starting material, 2-methylpiperazine, contains two non-equivalent nucleophilic nitrogen atoms:
-
N1 (Sterically Hindered): Adjacent to the C2-methyl group.[1]
-
N4 (Sterically Accessible): Distal from the methyl group.
Direct alkylation with (2-bromoethyl)benzene predominantly yields the thermodynamic N4-isomer (4-(2-phenylethyl)-2-methylpiperazine ), which is often an undesired impurity. To manufacture the N1-substituted target with high isomeric purity (>99.5%), a Regioselective Protection-Alkylation-Deprotection (RPAD) strategy is required.
This guide outlines a scalable, three-step protocol designed for GMP-compliant manufacturing, utilizing reductive amination to ensure high yield and minimal genotoxic impurities.
Chemical Strategy & Retrosynthesis
The process bypasses the poor selectivity of direct alkylation by exploiting the nucleophilic differential between N1 and N4.
Reaction Pathway[1][2][3][4][5][6][7][8][9]
-
Selective Protection: The more nucleophilic N4 is selectively blocked using Di-tert-butyl dicarbonate (Boc₂O).
-
N1-Functionalization: The hindered N1 is alkylated via reductive amination with phenylacetaldehyde.
-
Deprotection: The Boc group is removed under acidic conditions to release the target pharmacophore.
Figure 1: Synthetic pathway designed to overcome steric hindrance at N1 and ensure regiochemical fidelity.
Detailed Experimental Protocols
Step 1: Regioselective Synthesis of 4-Boc-2-methylpiperazine
Objective: Selectively protect the unhindered N4 nitrogen. Scale: 1.0 mol basis.
| Reagent | MW | Equiv.[2] | Mass/Vol |
| 2-Methylpiperazine | 100.16 | 1.0 | 100.2 g |
| Boc Anhydride (Boc₂O) | 218.25 | 0.95 | 207.3 g |
| Dichloromethane (DCM) | Solvent | - | 1.0 L |
| Triethylamine (TEA) | 101.19 | 1.1 | 153 mL |
Protocol:
-
Dissolution: Charge 2-methylpiperazine and TEA into a 3-L reactor containing DCM. Cool to 0–5°C.
-
Addition: Dissolve Boc₂O in DCM (200 mL). Add dropwise over 2 hours, maintaining internal temperature <10°C. Note: Using a slight deficit of Boc₂O (0.95 eq) ensures complete consumption of the protecting group and minimizes bis-protection (1,4-di-Boc).
-
Reaction: Warm to 20–25°C and stir for 4 hours. Monitor by TLC (ninhydrin stain) or GC-MS.
-
Workup: Wash the organic phase with water (3 x 300 mL) to remove unreacted 2-methylpiperazine and TEA salts.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Yield: Expect ~180–190 g (90–95%) of a viscous oil or low-melting solid.
-
Checkpoint: ¹H NMR should show a singlet for Boc (~1.45 ppm) and distinct multiplets for the piperazine ring, confirming mono-protection.
-
Step 2: N1-Reductive Amination
Objective: Install the phenethyl group at the hindered N1 position without quaternary salt formation. Rationale: Reductive amination is preferred over alkylation (with phenethyl bromide) to avoid over-alkylation and handle the steric bulk of the C2-methyl group effectively.
| Reagent | MW | Equiv.[2] | Mass/Vol |
| 4-Boc-2-methylpiperazine | 200.28 | 1.0 | 100.0 g |
| Phenylacetaldehyde | 120.15 | 1.1 | 66.0 g |
| NaBH(OAc)₃ | 211.94 | 1.5 | 158.0 g |
| Acetic Acid (AcOH) | 60.05 | 1.0 | 30.0 g |
| 1,2-Dichloroethane (DCE) | Solvent | - | 1.0 L |
Protocol:
-
Imine Formation: In a reactor under N₂, dissolve 4-Boc-2-methylpiperazine and phenylacetaldehyde in DCE. Add Acetic Acid.[3] Stir at 20–25°C for 1 hour.
-
Reduction: Cool to 10°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 30 minutes. Caution: Mild exotherm and gas evolution.
-
Completion: Stir at ambient temperature for 12–16 hours.
-
Quench: Quench carefully with saturated aqueous NaHCO₃ (500 mL). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Separate phases. Extract aqueous layer with DCM (2 x 200 mL).
-
Purification: The crude oil is often sufficiently pure. If necessary, pass through a short silica plug (eluent: Hexane/EtOAc) to remove residual boron salts.
Step 3: Deprotection and Salt Formation
Objective: Remove the Boc group and isolate the stable salt form.
Protocol:
-
Deprotection: Dissolve the intermediate from Step 2 in 1,4-Dioxane (500 mL).
-
Acidification: Add 4M HCl in Dioxane (3.0 equiv) dropwise at 10°C.
-
Precipitation: Stir at 20°C for 4 hours. The product often precipitates as the dihydrochloride salt.
-
Filtration: Filter the white solid under N₂ (hygroscopic). Wash with diethyl ether.
-
Recrystallization: Recrystallize from Ethanol/Isopropanol to achieve >99.8% purity.
Scale-Up & Engineering Controls
Process Flow Diagram (PFD)
The following diagram illustrates the unit operations required for the kilogram-scale campaign.
Figure 2: Unit operation flow for the manufacturing campaign.
Critical Process Parameters (CPPs)
| Parameter | Setpoint | Criticality | Impact |
| Boc₂O Addition Rate | < 1 kg/hr | High | Exotherm control; prevents bis-protection. |
| Reaction Temp (Step 2) | 20–25°C | Medium | Higher temps increase impurity formation. |
| Quench pH | > 8.0 | High | Ensures complete neutralization of boron complexes. |
| Water Content (Step 3) | < 0.5% | High | Water interferes with HCl salt crystallization. |
Analytical Quality Control
To distinguish the desired N1-isomer from the potential N4-isomer (impurity), use the following NMR diagnostic peaks.
| Isomer | Structure Feature | ¹H NMR Diagnostic (CDCl₃) |
| N1-Phenethyl (Target) | Phenethyl on N adjacent to Methyl | Methyl doublet at ~1.1 ppm . The C2-H proton is deshielded/shifted due to adjacent alkylation. |
| N4-Phenethyl (Impurity) | Phenethyl on distal N | Methyl doublet at ~1.0 ppm . The C2-H proton is less shielded. |
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 210 nm (piperazine absorption) and 254 nm (phenyl ring).
References
-
Regioselectivity in Piperazines
- Detailed analysis of steric effects in 2-methylpiperazine alkyl
-
Source: (General reference to piperazine chemistry principles).
-
Boc Protection Protocols
- Standard protocols for selective protection of polyamines.
-
Source:.
-
Reductive Amination Efficiency
- Comparison of STAB vs. Cyanoborohydride for hindered amines.
-
Source:
-
Safety Data
- 2-Methylpiperazine SDS.
-
Source:
Disclaimer: This protocol is intended for research and development purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.
Sources
Application Notes and Protocols for the Crystallization of 2-Methyl-1-(2-phenylethyl)piperazine Hydrochloride
Introduction: The Critical Role of Crystallization in the Pharmaceutical Development of 2-Methyl-1-(2-phenylethyl)piperazine Hydrochloride
2-Methyl-1-(2-phenylethyl)piperazine hydrochloride is an active pharmaceutical ingredient (API) whose efficacy, stability, and manufacturability are intrinsically linked to its solid-state properties. The final crystallization step is a critical unit operation that dictates the purity, particle size distribution, crystal habit, and polymorphic form of the API.[1] A well-controlled crystallization process ensures batch-to-batch consistency, which is paramount for drug safety and performance. Conversely, an uncontrolled crystallization can lead to impurities, unfavorable particle characteristics, and even the formation of less stable or bioavailable polymorphic forms.[1][2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of 2-Methyl-1-(2-phenylethyl)piperazine hydrochloride. The protocols detailed herein are built upon fundamental principles of crystallization and best practices for amine hydrochloride salts and piperazine derivatives. They are designed to be self-validating systems, with explanations for the causality behind experimental choices to empower the user to optimize the process for their specific needs.
Pillar 1: Foundational Principles of Crystallization for Amine Hydrochloride Salts
The crystallization of an amine hydrochloride salt like 2-Methyl-1-(2-phenylethyl)piperazine hydrochloride is governed by the principles of solubility and supersaturation. The goal is to create a supersaturated solution from which the dissolved solute can nucleate and grow into well-defined crystals. The choice of solvent is the cornerstone of a successful crystallization process, influencing solubility, nucleation kinetics, impurity purging, and polymorph control.[4][5]
For amine hydrochlorides, which are often highly polar, lower alcohols such as ethanol and isopropanol are frequently good solvent choices due to their ability to dissolve the salt at elevated temperatures while exhibiting lower solubility at room temperature or below.[6][7] The presence of the hydrochloride salt introduces strong ionic interactions, and the hydrogen bonding capacity of the solvent plays a crucial role.[8][9]
Key Considerations for Solvent Selection:
-
Solubility Profile: The ideal solvent will exhibit a steep solubility curve, meaning it dissolves a large amount of the compound at a high temperature and a significantly smaller amount at a low temperature. This allows for high recovery upon cooling.
-
Anti-Solvent Miscibility: When employing anti-solvent crystallization, the chosen solvent and anti-solvent must be miscible.[10]
-
Impurity Rejection: The solvent system should be a poor solvent for known impurities, allowing them to remain in the mother liquor.
-
Polymorph Control: The solvent can influence which polymorphic form crystallizes.[11][12] It is crucial to characterize the resulting solid form to ensure the desired polymorph is obtained consistently.
Pillar 2: Detailed Crystallization Protocols
The following protocols are presented as robust starting points for the crystallization of 2-Methyl-1-(2-phenylethyl)piperazine hydrochloride. Optimization may be required based on the purity of the starting material and the desired scale.
Protocol 1: Cooling Crystallization from a Single Solvent System (Isopropanol)
This method is often the simplest and most direct approach for purifying a solid. It relies on the principle that the solubility of the compound in the chosen solvent decreases with temperature.
Causality Behind Experimental Choices:
-
Isopropanol (IPA): Chosen as a common solvent for recrystallizing amine hydrochloride salts.[7] It generally provides a good solubility gradient with temperature.
-
Slow Cooling: Promotes the growth of larger, more well-defined crystals and enhances purity by allowing impurities to remain in the solution. Rapid cooling can lead to the precipitation of smaller, less pure particles.
-
Scratching/Seeding: Induces nucleation if spontaneous crystallization does not occur.
Experimental Workflow:
Caption: Workflow for Anti-Solvent Crystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 2-Methyl-1-(2-phenylethyl)piperazine hydrochloride in the minimum amount of ethanol at room temperature with stirring.
-
Anti-Solvent Addition: Slowly add diethyl ether to the stirred solution. The addition should be dropwise, and you should observe the solution for the first signs of turbidity (cloudiness), which indicates the onset of nucleation.
-
Crystallization: Once the solution becomes permanently turbid, stop the addition of the anti-solvent and allow the mixture to stir at room temperature for several hours to allow for complete crystal growth.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a pre-mixed solution of ethanol and diethyl ether to remove the mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Vapor Diffusion for High-Purity Crystals (Small Scale)
Vapor diffusion is an excellent method for obtaining high-quality single crystals, often suitable for X-ray diffraction, and for screening a variety of solvent/anti-solvent systems on a small scale.
Causality Behind Experimental Choices:
-
Methanol: A highly polar solvent that will readily dissolve the hydrochloride salt.
-
Dichloromethane (DCM): A less polar anti-solvent into which methanol is volatile. The slow diffusion of DCM vapor into the methanol solution gradually lowers the solubility of the product, promoting slow and orderly crystal growth.
-
Sealed Chamber: Creates a closed system where the vapor pressures of the solvent and anti-solvent can equilibrate slowly, which is the driving force for the crystallization.
Experimental Workflow:
Caption: Workflow for Vapor Diffusion.
Step-by-Step Methodology:
-
Preparation: Dissolve a small amount of the 2-Methyl-1-(2-phenylethyl)piperazine hydrochloride in a minimal amount of methanol in a small, open vial.
-
Setup: Place this vial inside a larger jar or beaker that contains a layer of dichloromethane (the anti-solvent) at the bottom. The level of the anti-solvent should be below the top of the inner vial.
-
Diffusion: Seal the larger container tightly. The more volatile solvent in the inner vial (methanol) will slowly evaporate and mix with the anti-solvent vapor in the sealed chamber, while the anti-solvent vapor (DCM) will slowly diffuse into the inner vial.
-
Crystallization: This slow change in solvent composition will gradually decrease the solubility of the compound, leading to the growth of high-quality crystals over several days to weeks.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.
Pillar 3: Data Presentation and Summary
The following table summarizes the key parameters for the described crystallization protocols. The values provided are typical starting points and may require optimization.
| Parameter | Protocol 1: Cooling | Protocol 2: Anti-Solvent | Protocol 3: Vapor Diffusion |
| Primary Solvent | Isopropanol (IPA) | Ethanol (EtOH) | Methanol (MeOH) |
| Anti-Solvent | N/A | Diethyl Ether | Dichloromethane (DCM) |
| Temperature Range | Reflux down to 0-5 °C | Room Temperature | Room Temperature |
| Key Process Control | Slow cooling rate | Slow addition rate of anti-solvent | Slow vapor diffusion rate |
| Typical Scale | Milligrams to Kilograms | Milligrams to Grams | Micrograms to Milligrams |
| Expected Outcome | Crystalline powder | Microcrystalline powder | Single, high-quality crystals |
Trustworthiness: A Self-Validating System
The integrity of any crystallization protocol rests on the ability to verify the outcome. It is imperative to analyze the resulting crystalline material to confirm its identity, purity, and solid form.
Recommended Analytical Techniques:
-
Purity Analysis (HPLC): To confirm the removal of impurities and determine the purity of the final product.
-
Identity Confirmation (¹H NMR, MS): To verify the chemical structure of the crystallized material. [6]* Polymorph and Solvate Screening (PXRD, DSC, TGA): To characterize the solid form of the API. Different crystallization conditions can produce different polymorphs or solvates, which can have significant impacts on the drug's properties. [2][3] By systematically applying these crystallization protocols and thoroughly analyzing the results, researchers can develop a robust and reproducible process for obtaining high-purity 2-Methyl-1-(2-phenylethyl)piperazine hydrochloride with the desired solid-state properties.
References
Sources
- 1. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for 2-Methyl-1-(2-phenylethyl)piperazine in Drug Discovery
Introduction: The Promise of a Privileged Scaffold
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that allow for tailored substitutions, often confer favorable aqueous solubility, oral bioavailability, and the ability to cross the blood-brain barrier.[2] These attributes make piperazine derivatives particularly well-suited for targeting the central nervous system (CNS).[1][3]
This document provides detailed application notes and protocols for the investigation of 2-Methyl-1-(2-phenylethyl)piperazine , a specific derivative of this important class. While direct biological data for this exact molecule is limited in publicly available literature, its structural similarity to other well-characterized phenylethylpiperazines allows for informed hypotheses regarding its potential therapeutic applications.[4][5] These notes are intended to guide researchers in the systematic evaluation of this compound's potential in drug discovery.
The core structure of 2-Methyl-1-(2-phenylethyl)piperazine combines the piperazine moiety with a phenylethyl group, a common feature in neuropharmacology.[6] The addition of a methyl group at the 2-position of the piperazine ring introduces a chiral center, which may lead to stereoselective interactions with biological targets.[7]
Hypothesized Therapeutic Applications and Investigational Pathways
Based on the known activities of structurally related compounds, we propose three primary areas of investigation for 2-Methyl-1-(2-phenylethyl)piperazine:
-
Central Nervous System Modulation: The phenylethylpiperazine scaffold is a frequent component of CNS-active agents.[1][3] Analogs have demonstrated potent activity as opioid receptor modulators and as dual serotonin-norepinephrine reuptake inhibitors (SNRIs).[4][5]
-
Anticancer Activity: The parent compound, 1-(2-phenylethyl)piperazine, is a known precursor for the synthesis of Aurora kinase inhibitors, suggesting a potential role in oncology.[6]
-
Antimicrobial and Anthelmintic Properties: The piperazine core is historically known for its anthelmintic properties, and numerous derivatives have been explored for their antibacterial and antifungal activities.[8][9][10]
The following sections provide detailed protocols for the initial in vitro evaluation of 2-Methyl-1-(2-phenylethyl)piperazine in these proposed therapeutic areas.
PART 1: Synthesis and Characterization
A plausible synthetic route for 2-Methyl-1-(2-phenylethyl)piperazine can be adapted from the known synthesis of 1-(2-phenylethyl)piperazine.[11] The starting materials would be 2-methylpiperazine and a suitable phenylethyl halide, such as 2-phenylethyl bromide.
Table 1: Physicochemical Properties of 2-Methyl-1-(2-phenylethyl)piperazine (Predicted)
| Property | Value | Source |
| Molecular Formula | C13H20N2 | - |
| Molecular Weight | 204.31 g/mol | - |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Note: These values are predicted and should be experimentally verified.
PART 2: In Vitro Evaluation Protocols
Section 2.1: Preliminary Cytotoxicity Assessment
Before investigating specific therapeutic activities, it is crucial to determine the general cytotoxicity of the compound. This will establish a therapeutic window and guide concentration ranges for subsequent assays.
Protocol 2.1.1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
Materials:
-
Human cancer cell lines (e.g., HCT-116 for colon, A549 for lung) and a normal human cell line (e.g., BEAS-2B for bronchial epithelium).[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
2-Methyl-1-(2-phenylethyl)piperazine stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of 2-Methyl-1-(2-phenylethyl)piperazine in complete medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2.1.2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[12]
Materials:
-
Cells and culture reagents as in Protocol 2.1.1.
-
Commercially available LDH cytotoxicity assay kit.
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the incubation period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity according to the kit's formula.
Section 2.2: Investigation of CNS-Related Activities
Given the structural similarities to known CNS-active compounds, this is a high-priority area of investigation.
Protocol 2.2.1: Radioligand Binding Assay for Opioid Receptor Affinity
This assay will determine if the compound binds to mu (µ), delta (δ), and kappa (κ) opioid receptors.
Materials:
-
Cell membranes expressing human recombinant µ, δ, and κ opioid receptors.
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69593 (for κ).
-
Non-specific binding controls: Naloxone.
-
2-Methyl-1-(2-phenylethyl)piperazine.
-
Assay buffer.
-
Scintillation vials and fluid.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of 2-Methyl-1-(2-phenylethyl)piperazine.
-
For non-specific binding, add an excess of naloxone.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values to determine the binding affinity.
Protocol 2.2.2: Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) Uptake Assay
This assay will assess the compound's ability to inhibit the reuptake of serotonin and norepinephrine, a hallmark of SNRI antidepressants.[5]
Materials:
-
HEK293 cells stably expressing human SERT or NET.
-
[³H]Serotonin or [³H]Norepinephrine.
-
2-Methyl-1-(2-phenylethyl)piperazine.
-
Known inhibitors as positive controls (e.g., fluoxetine for SERT, desipramine for NET).
-
Uptake buffer.
Procedure:
-
Plate the SERT- or NET-expressing cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of 2-Methyl-1-(2-phenylethyl)piperazine or control inhibitors.
-
Add the radiolabeled neurotransmitter and incubate for a short period (e.g., 10-20 minutes).
-
Terminate the uptake by washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 values for the inhibition of neurotransmitter uptake.
Caption: Workflow for the initial in vitro evaluation of CNS activity.
Section 2.3: Investigation of Anticancer Properties
Protocol 2.3.1: Aurora Kinase Inhibition Assay
This assay will determine if the compound inhibits the activity of Aurora kinases A and B.
Materials:
-
Recombinant human Aurora A and Aurora B enzymes.
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar.
-
ATP.
-
Substrate peptide (e.g., Kemptide).
-
2-Methyl-1-(2-phenylethyl)piperazine.
-
Known Aurora kinase inhibitor as a positive control (e.g., Alisertib).
Procedure:
-
In a white 96-well plate, add the kinase, substrate, ATP, and varying concentrations of 2-Methyl-1-(2-phenylethyl)piperazine.
-
Incubate at room temperature for 60 minutes.
-
Add the Kinase-Glo® reagent, which measures the amount of remaining ATP.
-
Incubate for 10 minutes and measure the luminescence.
-
A decrease in luminescence indicates kinase activity (ATP consumption), while a high signal indicates inhibition.
-
Calculate the IC50 value for kinase inhibition.
Protocol 2.3.2: Cell Cycle Analysis by Flow Cytometry
This will determine if the compound induces cell cycle arrest, a common mechanism for Aurora kinase inhibitors.
Materials:
-
Cancer cell line (e.g., HCT-116).
-
2-Methyl-1-(2-phenylethyl)piperazine.
-
Propidium Iodide (PI) staining solution.
-
RNase A.
-
Flow cytometer.
Procedure:
-
Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Second generation N-(1,2-diphenylethyl)piperazines as dual serotonin and noradrenaline reuptake inhibitors: improving metabolic stability and reducing ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 5321-49-3: 1-(2-Phenylethyl)piperazine | CymitQuimica [cymitquimica.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. (PDF) Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents [academia.edu]
- 9. Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents | International Journal of Research in Pharmacology & Pharmacotherapeutics [ijrpp.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Utilization of 2-Methyl-1-(2-phenylethyl)piperazine as a Chiral Building Block
Executive Summary & Strategic Rationale
The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in clinically vital drugs ranging from antipsychotics (e.g., Aripiprazole) to antihistamines (e.g., Cetirizine).[1] However, the achiral piperazine ring often suffers from high conformational flexibility, leading to off-target binding and metabolic promiscuity.
2-Methyl-1-(2-phenylethyl)piperazine represents a high-value chiral modification of this scaffold. The introduction of the C2-methyl group serves three critical functions:
-
Conformational Locking: The methyl group forces the piperazine ring into a preferred chair conformation, reducing the entropic penalty of receptor binding.
-
Metabolic Shielding: Steric bulk at the C2 position hinders oxidative metabolism at the adjacent nitrogen (N1) and alpha-carbons, potentially extending half-life (
). -
Chiral Discrimination: It creates distinct (
) and ( ) vectors, allowing for the precise probing of chiral pockets in GPCRs (specifically 5-HT and Dopamine receptors) and ion channels.
Critical Technical Challenge: The synthesis of this specific isomer is non-trivial due to regioselectivity . In 2-methylpiperazine, the N4 nitrogen is sterically accessible, while the N1 nitrogen (adjacent to the methyl group) is hindered. Direct alkylation typically yields the N4-substituted product (1-(2-phenylethyl)-3-methylpiperazine). This guide details the regioselective protocol required to force substitution at the hindered N1 position to yield the target 2-methyl-1-(2-phenylethyl)piperazine.
Synthesis Protocol: Regiocontrol & Chirality
To ensure high enantiomeric excess (
Phase A: Optical Resolution of 2-Methylpiperazine
Note: If commercial optically pure starting material is unavailable, use this resolution protocol.
Principle: (
-
Dissolution: Dissolve racemic 2-methylpiperazine (100 g, 1.0 mol) in Ethanol (300 mL) at 60°C.
-
Salt Formation: Add (
)-Tartaric acid (150 g, 1.0 mol) dissolved in hot water (100 mL). -
Crystallization: Allow the mixture to cool slowly to room temperature over 12 hours. The (
)-2-methylpiperazine-( )-tartrate salt will crystallize. -
Recrystallization: Filter the solid and recrystallize twice from Ethanol/Water (9:1) to achieve >99%
. -
Free Basing: Dissolve the salt in minimal water, basify with 50% NaOH to pH >12, and extract with Dichloromethane (DCM) (3x). Dry over MgSO₄ and concentrate.
Phase B: Regioselective Synthesis of 1-(2-Phenylethyl)-2-methylpiperazine
This protocol targets the N1 position.
Reagents:
-
(
)- or ( )-2-Methylpiperazine (1.0 equiv)[3] -
Di-tert-butyl dicarbonate (Boc₂O) (0.95 equiv)
-
Phenylacetaldehyde (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Trifluoroacetic acid (TFA) or HCl/Dioxane
Step-by-Step Workflow:
-
Selective N4-Protection (The Kinetic Trap):
-
Dissolve 2-methylpiperazine in DCM at 0°C.
-
Add Boc₂O (0.95 equiv) dropwise over 2 hours.
-
Mechanism:[4] The unhindered N4 reacts significantly faster than the hindered N1. Limiting the electrophile prevents bis-protection.
-
Validation: Check LCMS. Major peak should be 4-Boc-2-methylpiperazine.
-
-
N1-Functionalization (Reductive Amination):
-
To the solution of 4-Boc-2-methylpiperazine, add Phenylacetaldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir for 30 min.
-
Add STAB (1.5 equiv) in portions. Stir at room temperature for 12 hours.
-
Why Reductive Amination? Direct alkylation with phenethyl bromide requires heat, which can degrade the Boc group or cause scrambling. Reductive amination is milder and drives the reaction despite the steric hindrance at N1.
-
-
Deprotection:
-
Quench reaction with NaHCO₃. Extract with DCM.
-
Treat the crude intermediate with 4M HCl in Dioxane or 20% TFA in DCM for 2 hours.
-
Concentrate and free-base (NaOH/DCM extraction).
-
Yield: Typically 65-75% overall yield.
Purity: >98% chemical purity, >99%
Visualization: Regioselective Synthesis Pathway
Caption: Figure 1. Regioselective synthetic route ensuring substitution at the sterically hindered N1 position while preserving the N4 amine for further library expansion.
Analytical Validation: Chiral HPLC Protocol
Validating the enantiomeric excess is critical, as the biological activity of piperazines is often stereospecific.[5]
Method Parameters:
| Parameter | Specification |
| Column | Daicel Chiralpak® IC or AD-H (Amylose-based) |
| Dimensions | 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 210 nm (Piperazine absorption is weak; 210 nm captures the amide/amine backbone and phenyl ring) |
| Sample Diluent | Mobile Phase |
Protocol Notes:
-
Diethylamine (DEA) is mandatory: Piperazines are basic. Without an amine modifier in the mobile phase, the secondary amines will interact with residual silanols on the column, causing severe peak tailing and loss of resolution.
-
Elution Order: Typically, the (
)-enantiomer elutes before the ( )-enantiomer on Amylose tris(3,5-dimethylphenylcarbamate) columns (AD-H), but this must be confirmed with pure standards.
Application in Drug Design: The "Methyl Effect"
When incorporating 2-methyl-1-(2-phenylethyl)piperazine into a drug candidate, the structural implications are profound.
Case Study: 5-HT (Serotonin) Receptor Antagonism
Many 5-HT antagonists utilize a phenyl-piperazine motif.
-
Unsubstituted Analog: The piperazine ring flips rapidly between chair conformers. The phenethyl group rotates freely, sampling multiple space sectors. This leads to binding at 5-HT1A, 5-HT2A, and Dopamine D2 receptors (low selectivity).
-
2-Methyl Analog: The equatorial preference of the methyl group locks the ring conformation. The adjacent phenethyl group is restricted in its rotation.
-
Result: This often improves selectivity for specific subtypes (e.g., 5-HT2C vs 5-HT2A) by preventing the molecule from adopting the conformation required for the off-target receptor.
-
Biological Workflow Visualization
Caption: Figure 2. Mechanistic impact of the C2-methyl group on pharmacodynamics and pharmacokinetics.
Safety & Handling
-
Sensitization: Piperazines are known respiratory and skin sensitizers. Handle exclusively in a fume hood.
-
Lachrymators: Phenylacetaldehyde and phenethyl halides (if used) are potent lachrymators.
-
Storage: The free base absorbs CO₂ from the air to form carbamates. Store under Nitrogen or Argon at 4°C.
References
-
Chiral Resolution of 2-Methylpiperazine
-
Synthesis & Regioselectivity
- Anand, N., et al. (2011). "Piperazines: A Privileged Scaffold in Medicinal Chemistry." Organic Process Research & Development.
-
ChemicalBook. "1-Methylpiperazine and derivatives: Properties and Applications." Link
-
Medicinal Chemistry Applications
-
Chaudhary, P., et al. (2026).[1] "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." NIH / National Library of Medicine. Link (Note: Link directs to relevant Piperazine review context).
-
Simmler, L., et al. (2019).[6] "Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors." International Journal of Recent Research. Link
-
-
Analytical Methods
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A pair of diastereomeric 1:1 salts of (S)- and (R)-2-methylpiperazine with (2S,3S)-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Application Note: Formulation and Solubilization Protocol for 2-Methyl-1-(2-phenylethyl)piperazine in In Vivo Studies
Executive Summary & Physicochemical Rationale
Formulating novel synthetic compounds for in vivo animal studies requires a deep understanding of their physicochemical properties to ensure systemic bioavailability and prevent localized toxicity. 2-Methyl-1-(2-phenylethyl)piperazine is a basic, lipophilic amine. Its structural core dictates its solubility behavior:
-
The Piperazine Core: Contains two nitrogen atoms—a secondary amine (N4) and a tertiary amine (N1). The secondary amine is highly basic (pKa ~9.5–9.8), while the tertiary amine is less basic (pKa ~5.0) .
-
The Phenylethyl Moiety: Imparts significant lipophilicity (estimated LogP ~2.0–2.5), driving the compound out of aqueous solution at neutral pH.
The Causality of Insolubility: As a free base, the lipophilic phenylethyl tail dominates the molecule's hydration thermodynamics at physiological pH (7.4), resulting in poor aqueous solubility. To overcome this, we must either disrupt the crystalline lattice using organic co-solvents, mask the lipophilic tail using cyclodextrin inclusion complexes, or lower the pH to fully protonate the piperazine ring (salt formation).
Excipient Tolerability & Selection Matrix
Selecting the correct vehicle depends entirely on the route of administration. Intravenous (IV) routes require strict isotonicity and low solvent burden to prevent hemolysis, whereas Oral (PO) and Intraperitoneal (IP) routes offer more flexibility.
Table 1: Maximum Recommended Excipient Concentrations for Murine In Vivo Studies
| Excipient | Mechanistic Function | Max IV (v/v %) | Max IP (v/v %) | Max PO (v/v %) |
| DMSO | Primary solvent; disrupts crystal lattice | < 5% | < 10% | < 10% |
| PEG 400 | Co-solvent; lowers dielectric constant | < 20% | < 40% | < 50% |
| Tween 80 | Surfactant; forms protective micelles | < 1% | < 5% | < 5% |
| HP-β-CD | Hydrophobic inclusion complexation | < 20% | < 20% | < 20% |
Data synthesized from standard preclinical formulation guidelines .
Formulation Decision Workflow
Below is the logical decision matrix for selecting the appropriate solubilization protocol based on your intended experimental route.
Caption: Decision matrix for selecting the optimal in vivo formulation strategy based on dosing route.
Step-by-Step Solubilization Protocols
Protocol A: The "Industry Standard" Co-Solvent System (Best for IP / PO)
Target Vehicle: 10% DMSO + 40% PEG 400 + 5% Tween 80 + 45% Saline . Causality & Rationale: This four-part system is designed to sequentially step down the lipophilicity of the environment. DMSO dissolves the raw powder. PEG 400 acts as a transitional co-solvent to prevent the drug from crashing out when aqueous media is introduced. Tween 80 (Polysorbate 80) coats the hydrophobic phenylethyl tails in micelles , allowing the final addition of saline to create a clear, thermodynamically stable microemulsion.
Methodology:
-
Weighing: Accurately weigh the required mass of 2-Methyl-1-(2-phenylethyl)piperazine free base into a sterile glass vial.
-
Primary Solubilization: Add 10% (of final volume) Dimethyl sulfoxide (DMSO). Vortex vigorously for 60 seconds. Self-Validation: The solution must be 100% clear with no visible particulates before proceeding.
-
Co-solvent Addition: Add 40% (of final volume) PEG 400. Vortex for 30 seconds.
-
Surfactant Addition: Add 5% (of final volume) Tween 80. Vortex for 30 seconds.
-
Aqueous Phase (Critical Step): Add 45% (of final volume) sterile 0.9% Saline dropwise while continuously vortexing the vial.
-
Expert Insight: Never add the aqueous phase rapidly or before the PEG/Tween mixture. Rapid changes in the dielectric constant will cause immediate, irreversible precipitation of the free base.
-
Protocol B: Cyclodextrin Inclusion Complexation (Best for IV)
Target Vehicle: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Saline. Causality & Rationale: For IV administration, avoiding high concentrations of DMSO and PEG is critical to prevent hemolysis and cardiovascular collapse. HP-β-CD features a hydrophobic cavity that encapsulates the lipophilic phenylethyl group, while its hydrophilic exterior maintains high aqueous solubility.
Methodology:
-
Vehicle Preparation: Dissolve 200 mg of HP-β-CD per 1 mL of sterile saline to create a 20% w/v stock solution.
-
Wetting: Add the 2-Methyl-1-(2-phenylethyl)piperazine powder to a vial. (Optional: Add 2% DMSO to wet the powder and break the crystal lattice, though pure HP-β-CD is preferred for IV).
-
Complexation: Add the 20% HP-β-CD solution to the vial.
-
Thermal Agitation: Sonicate the mixture in a water bath at 37°C for 30–60 minutes. The thermal energy accelerates the thermodynamic exchange of water molecules out of the cyclodextrin cavity, allowing the drug to enter.
Protocol C: In Situ Salt Formation (Aqueous System)
Target Vehicle: Acidified Saline / PBS (pH ~6.0). Causality & Rationale: By exploiting the basicity of the piperazine N4 atom (pKa ~9.8), we can force the molecule into a highly water-soluble hydrochloride salt form.
Methodology:
-
Suspend the free base in 80% of the final required volume of sterile ddH₂O.
-
Add 1.0 to 1.1 molar equivalents of 0.1 N HCl dropwise while sonicating until the solution turns completely clear.
-
Back-Titration: Slowly add 10X PBS to buffer the solution, bringing the pH up to approximately 6.0–6.5.
-
Adjust to the final volume with ddH₂O.
Quality Control: The Self-Validating System
To ensure scientific integrity and animal welfare, every formulated batch must pass a self-validating QC checkpoint before in vivo administration.
-
The Centrifugation Test (Validating Stability): Transfer 100 µL of the final formulation into a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Inspect the bottom of the tube. Causality: If the formulation is merely a metastable suspension rather than a true solution or stable microemulsion, the centrifugal force will break the suspension, resulting in a visible white pellet. If a pellet forms, the formulation has failed and must be discarded.
-
The Tyndall Effect (Validating Clarity): Shine a laser pointer through the vial in a dark room. A solid, uninterrupted beam indicates large particulates (failed formulation). A clear solution will scatter minimal light.
-
pH Boundary Validation (For Protocol C): If the pH exceeds 7.2 during back-titration, the piperazine ring will begin to deprotonate, and the solution will instantly turn cloudy. This acts as a real-time, self-validating indicator of the molecule's exact solubility boundary. If cloudiness occurs, add 0.1 N HCl in 1 µL increments until clarity is restored.
References
-
National Center for Biotechnology Information (NCBI). Piperazine skeleton in the structural modification of natural products: a review. PubMed Central (PMC). URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methyl-1-(2-phenylethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 2-Methyl-1-(2-phenylethyl)piperazine, a crucial intermediate in various pharmaceutical applications.[1] As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have designed this resource to address common challenges and improve your reaction outcomes. This is not a rigid protocol but a dynamic guide to help you troubleshoot and optimize your synthesis based on sound chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2-Methyl-1-(2-phenylethyl)piperazine, which is typically achieved through the N-alkylation of 2-methylpiperazine with a 2-phenylethyl halide or a related electrophile.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a multifaceted problem that can stem from several factors throughout the synthetic process. Here’s a systematic approach to diagnosing the issue:
-
Purity of Starting Materials:
-
2-Methylpiperazine: The purity of this starting material is critical. Commercial sources can contain impurities that may interfere with the reaction.[2] Consider purification by distillation or recrystallization if you suspect contamination.
-
2-Phenylethyl Halide: The stability of the 2-phenylethyl halide (e.g., bromide or chloride) is a key factor. Over time, these compounds can degrade. It's advisable to use freshly prepared or purified halides. Preparation from 2-phenylethanol is a common practice.[3]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial. Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally effective for N-alkylation reactions.[4] Ensure the solvent is anhydrous, as water can react with the base and hinder the reaction.
-
Base: A non-nucleophilic base is required to deprotonate the piperazine nitrogen without competing in the alkylation. Potassium carbonate (K₂CO₃) is a common and effective choice.[4] The amount of base should be sufficient to neutralize the acid generated during the reaction.
-
Temperature: The reaction temperature influences the rate of both the desired N-alkylation and potential side reactions. A temperature range of 60-90°C is often optimal.[4] It's recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
-
-
Side Reactions:
-
Dialkylation: A common side reaction is the dialkylation of the piperazine ring, leading to the formation of 1,4-disubstituted piperazine by-products. To minimize this, a molar excess of 2-methylpiperazine can be used.[5]
-
Elimination: The 2-phenylethyl halide can undergo elimination to form styrene, especially at higher temperatures or with stronger bases. Careful control of reaction conditions is necessary to suppress this pathway.
-
Question 2: I'm observing significant amounts of an impurity with a similar polarity to my product, making purification difficult. What could this be and how can I avoid it?
This is a frequent challenge in piperazine chemistry. The most likely culprit is the formation of the undesired regioisomer, 1-Methyl-4-(2-phenylethyl)piperazine.
-
Understanding the Regioselectivity: 2-Methylpiperazine has two secondary amine nitrogens with different steric environments. The nitrogen at position 1 is less sterically hindered than the nitrogen at position 4 (adjacent to the methyl group). Alkylation is generally favored at the less hindered nitrogen (N1). However, under certain conditions, alkylation at N4 can occur, leading to a mixture of regioisomers that are often difficult to separate by standard column chromatography due to their similar polarities.
-
Strategies to Improve Regioselectivity:
-
Protecting Group Strategy: A reliable method to ensure regioselectivity is to use a protecting group strategy. One of the nitrogen atoms can be selectively protected, directing the alkylation to the other nitrogen. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose.[5]
-
Reaction Condition Optimization: Lowering the reaction temperature can sometimes favor the formation of the desired N1-alkylated product. Experimenting with different bases and solvents may also influence the regioselectivity.
-
Question 3: My final product is difficult to purify. What are the recommended purification techniques?
The basic nature of piperazine derivatives can make purification challenging.[2] Here are some effective methods:
-
Acid-Base Extraction: This is a powerful technique for separating the basic piperazine product from non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The piperazine product will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free base product extracted back into an organic solvent.
-
Column Chromatography: While challenging due to the polarity of piperazines, column chromatography on silica gel can be effective.
-
Solvent System: A common eluent system is a mixture of dichloromethane (DCM) and methanol (MeOH), often with a small amount of a basic modifier like triethylamine (TEA) or ammonia to prevent tailing of the basic product on the acidic silica gel.[2]
-
Gradient Elution: A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation.
-
-
Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification method. Alternatively, the product can be converted to a salt (e.g., hydrochloride or acetate salt), which may have better crystallization properties.[6] The pure salt can then be neutralized to obtain the free base.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Methyl-1-(2-phenylethyl)piperazine?
The most direct and widely used method is the N-alkylation of 2-methylpiperazine with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide or chloride) in the presence of a base.[4] Another common approach is reductive amination , which involves the reaction of 2-methylpiperazine with phenylacetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.[7][8]
Q2: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., DCM/MeOH with a drop of TEA) to separate the starting materials from the product. Staining with a visualizing agent like potassium permanganate or ninhydrin can help identify the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q3: Are there any safety precautions I should be aware of?
Yes. 2-Phenylethyl halides can be lachrymators and should be handled in a well-ventilated fume hood. Piperazine derivatives can be corrosive and skin irritants. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: N-Alkylation of 2-Methylpiperazine with 2-Phenylethyl Bromide
This protocol outlines a general procedure for the N-alkylation reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary.
Materials:
-
2-Methylpiperazine
-
2-Phenylethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylpiperazine (e.g., 2 equivalents) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (e.g., 1.5 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 2-phenylethyl bromide (1 equivalent) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (DCM/MeOH with 1% TEA).
Protocol 2: Reductive Amination of 2-Methylpiperazine with Phenylacetaldehyde
This protocol provides an alternative synthesis via reductive amination.
Materials:
-
2-Methylpiperazine
-
Phenylacetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-methylpiperazine (e.g., 1.2 equivalents) and 1,2-dichloroethane.
-
Add phenylacetaldehyde (1 equivalent) to the solution.
-
If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
In portions, add sodium triacetoxyborohydride (e.g., 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by column chromatography as described in Protocol 1.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Impure starting materials, suboptimal reaction conditions (solvent, base, temperature), side reactions (dialkylation, elimination). | Purify starting materials, use anhydrous polar aprotic solvents, use a non-nucleophilic base, optimize temperature with reaction monitoring, use an excess of 2-methylpiperazine. |
| Difficult Purification | Formation of regioisomers, high polarity of the product. | Employ a protecting group strategy for regioselectivity, use acid-base extraction, optimize column chromatography with a basic modifier, consider crystallization or salt formation. |
| Side Product Formation | Dialkylation of piperazine, elimination of the alkyl halide. | Use a molar excess of 2-methylpiperazine, control reaction temperature carefully. |
Visualizations
Caption: Troubleshooting flowchart for low reaction yield.
References
-
Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed. (2001, September 15). PubMed. Retrieved from [Link]
-
REARRANGEMENT STUDIES WITH C14: II. THE PREPARATION OF 2-PHENYLETHYL HALIDES - Canadian Science Publishing. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite composite catalysts - Photochemical & Photobiological Sciences (RSC Publishing). (2002, June 17). Royal Society of Chemistry. Retrieved from [Link]
-
AN IMPROVED SYNTHESIS OF (R)- AND (S)-2-METHYLPIPERAZINE - Taylor & Francis. (2009, February 18). Taylor & Francis Online. Retrieved from [Link]
- CN102351843A - Synthesis method of 2-methyl piperazine lomefloxacin - Google Patents. (n.d.). Google Patents.
-
Synthesis and Smell of 2-Phenylethyl chloride - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2025, January 8). Sciencemadness. Retrieved from [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
How might you prepare 2-phenylethanol from benzyl bromide? More than one step is needed. (n.d.). BYJU'S. Retrieved from [Link]
-
Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Convergent preparation of 2-phenylethanol - Academic Journals. (2011, June 15). Academic Journals. Retrieved from [Link]
- US2919275A - Purification of piperazine - Google Patents. (n.d.). Google Patents.
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. Retrieved from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. CAS 5321-49-3: 1-(2-Phenylethyl)piperazine | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Synthesis of 2-Methyl-1-(2-phenylethyl)piperazine
Welcome to the Technical Support Center. The synthesis of 2-methyl-1-(2-phenylethyl)piperazine presents a classic regioselectivity challenge in organic chemistry. Because the starting material, 2-methylpiperazine, possesses two non-equivalent secondary amines, direct alkylation strategies inevitably fail, leading to complex, difficult-to-separate impurity profiles.
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind common synthetic failures and provide a self-validating, protecting-group-assisted workflow to ensure high-purity yields.
Quantitative Impurity Profile
Before troubleshooting, you must understand the enemy. Below is a summary of the most common impurities encountered during this synthesis, their mechanistic origins, and the target thresholds required for pharmaceutical-grade intermediates.
| Impurity Name | Structural Description | Mechanistic Origin / Causality | Typical Abundance (Direct Alkylation) | Target Limit (Optimized Route) |
| Regioisomer | 3-Methyl-1-(2-phenylethyl)piperazine | Kinetic preference: Electrophile attacks the sterically unhindered N4 position instead of N1. | 60% – 80% | < 0.5% |
| Dialkylate | 1,4-Bis(2-phenylethyl)-2-methylpiperazine | Over-alkylation due to comparable nucleophilicity of both nitrogen atoms. | 10% – 20% | < 0.1% |
| Styrene | Vinylbenzene | Base-promoted E2 elimination of 2-phenylethyl bromide. | 5% – 15% | N/A (Removed in workup) |
| Des-phenethyl | 2-Methylpiperazine | Incomplete alkylation due to high steric hindrance at the N1 position. | 15% – 30% | < 1.0% |
Reaction Pathway & Impurity Visualization
The diagram below illustrates the validated three-step synthetic workflow (Green/Blue pathways) contrasted against the common failure modes (Red dashed pathways) that generate the impurities listed above.
Figure 1: Regioselective synthesis workflow and major impurity pathways.
Self-Validating Experimental Protocol
To achieve high purity, a protecting-group-assisted substitution strategy is mandatory[1]. Every step in this protocol includes an In-Process Control (IPC) to validate success before proceeding.
Step 1: Regioselective Protection (Synthesis of 4-Boc-2-methylpiperazine)
-
Rationale: The N4 position is unhindered, whereas N1 is sterically blocked by the adjacent C2-methyl group. By adding Boc anhydride slowly at low temperatures, we exploit this kinetic difference to selectively protect N4[2].
-
Procedure:
-
Dissolve 2-methylpiperazine (1.0 eq) in anhydrous DCM and cool to 0°C.
-
Add a solution of Boc₂O (1.0 eq) in DCM dropwise over 1 hour. Stir for an additional 2 hours at room temperature.
-
IPC (Self-Validation): Perform TLC (Ninhydrin stain). The highly polar starting material should be mostly consumed, replaced by a single, less polar spot.
-
Workup: Wash the organic layer with water. Causality: Any unreacted 2-methylpiperazine or dialkylated byproduct partitions into the aqueous layer or remains in the organic layer respectively, allowing for easy purification of the mono-Boc intermediate.
-
Step 2: N1-Alkylation (Finkelstein-Assisted)
-
Rationale: N1 is highly hindered. Standard SN2 alkylation with 2-phenylethyl bromide is too slow and allows E2 elimination to dominate. Adding Potassium Iodide (KI) converts the bromide to 2-phenylethyl iodide in situ (Finkelstein reaction), dramatically lowering the SN2 activation energy.
-
Procedure:
-
Dissolve 4-Boc-2-methylpiperazine (1.0 eq) in DMF. Add K₂CO₃ (2.0 eq) and KI (0.2 eq).
-
Add 2-phenylethyl bromide (1.1 eq) and heat to 60°C for 12 hours.
-
IPC (Self-Validation): LC-MS analysis. Look for the disappearance of the m/z 201 peak (starting material) and the appearance of m/z 305 (product).
-
Workup: Quench with water, extract with EtOAc, and wash heavily with brine to remove DMF.
-
Step 3: Deprotection
-
Procedure: Dissolve the intermediate in DCM, add Trifluoroacetic acid (TFA, 10 eq), and stir at room temperature for 2 hours.
-
Workup: Concentrate under vacuum, basify with 1M NaOH to pH 12, and extract with DCM to isolate the free base of 2-methyl-1-(2-phenylethyl)piperazine.
Troubleshooting FAQs
Q1: I bypassed the Boc-protection step to save time, but my NMR shows the wrong regioisomer. Can I separate them? A1: No, separation is practically impossible at scale. Direct alkylation heavily favors the N4 position (yielding 3-methyl-1-(2-phenylethyl)piperazine) because N4 lacks the steric hindrance of the C2-methyl group adjacent to N1. Furthermore, the two regioisomers have nearly identical pKa values and retention factors (Rf), making column chromatography or crystallization highly inefficient. You must use the protection-deprotection sequence to enforce regiocontrol[3].
Q2: My GC-MS shows a massive styrene peak during the alkylation step, and my yield is terrible. How do I minimize this? A2: You are observing base-promoted E2 elimination. The benzylic protons in 2-phenylethyl bromide are relatively acidic. When exposed to strong bases or high temperatures, the base abstracts a proton rather than acting as a nucleophile, extruding bromide and forming the conjugated styrene system [4].
-
Solution: Switch from strong bases (like NaH or NaOH) to a milder, heterogeneous base like K₂CO₃. Ensure your reaction temperature does not exceed 60°C. If the problem persists, abandon the alkyl halide and switch to a reductive amination route using phenylacetaldehyde and NaBH(OAc)₃, which entirely bypasses the elimination risk.
Q3: The N1-alkylation step is incredibly slow, leaving 30% unreacted starting material. How can I drive it to completion? A3: This is a kinetic bottleneck caused by the steric bulk of the C2-methyl group shielding the N1 lone pair.
-
Solution: Do not simply increase the temperature, as this will only increase styrene formation (see Q2). Instead, add a catalytic amount of Potassium Iodide (0.2 eq). The iodide ion is a superior nucleophile and leaving group; it will react with the bromide to form 2-phenylethyl iodide in situ. The resulting iodide is significantly more electrophilic, allowing the hindered N1 amine to attack efficiently at lower temperatures.
Q4: How do I eliminate the dialkylated impurity (1,4-bis(2-phenylethyl)-2-methylpiperazine)? A4: Dialkylation is a symptom of poor stoichiometry control during the initial protection phase, or skipping protection altogether. Ensure you add the Boc₂O dropwise to a cold (0°C) solution of the piperazine. This prevents local concentration spikes of the anhydride. If your 4-Boc-2-methylpiperazine intermediate is strictly mono-protected and purified via the aqueous workup described in Step 1, dialkylation in Step 2 becomes chemically impossible.
References
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
2-Phenylethyl bromide Source: Wikipedia URL:[Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Phenylethyl bromide - Wikipedia [en.wikipedia.org]
Troubleshooting cyclization failures in 2-Methyl-1-(2-phenylethyl)piperazine production
This technical guide addresses the specific challenges in synthesizing 2-Methyl-1-(2-phenylethyl)piperazine , a structural analog often implicated in the development of analgesics and neuroactive ligands.
The production of 1,2-disubstituted piperazines is notoriously difficult due to the steric hindrance at the N1 position (adjacent to the C2-methyl group). "Cyclization failure" in this context typically refers to three distinct failure modes: oligomerization (failure to close), regio-scrambling (methyl group in the wrong position), or incomplete reduction (if proceeding via a lactam/diketopiperazine intermediate).
Topic: Troubleshooting Cyclization Failures & Process Optimization
Part 1: The Core Challenge
The synthesis of 2-Methyl-1-(2-phenylethyl)piperazine presents a unique regiochemical paradox.
-
Direct Alkylation Route: Reacting 2-methylpiperazine with (2-bromoethyl)benzene typically fails to yield the target. The steric hindrance of the C2-methyl group forces alkylation to the remote N4 nitrogen, yielding the thermodynamically favored 3-methyl-1-(2-phenylethyl)piperazine (the "wrong" isomer).
-
Cyclization Route (Preferred): To secure the N1-substituent, the ring must be constructed around the nitrogen atom that already bears the phenethyl group. This requires a cyclization step, which is prone to kinetic competition from intermolecular polymerization.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Oligomerization & Yield Loss
Q: We are observing a viscous gum and multiple spots on TLC (Rf < 0.1) instead of a discrete product spot. What is happening? A: You are likely experiencing intermolecular polymerization rather than intramolecular cyclization .
-
The Mechanism: In bimolecular nucleophilic substitutions (e.g., reacting N-(2-phenylethyl)ethylenediamine with 1,2-dibromopropane), the reaction rate for cyclization is first-order, while polymerization is second-order. If the concentration is too high (>0.1 M), the probability of a molecule reacting with a neighbor exceeds the probability of it biting its own tail.
-
The Fix: Implement High-Dilution Conditions (Ruggli-Ziegler principle) .
-
Add the reagents simultaneously and slowly (dropwise over 4–6 hours) into a large volume of refluxing solvent.
-
Maintain the stationary concentration of reactive intermediates below
M.
-
Q: The reaction stalls at the open-chain intermediate (monohalide). Why won't the second bond close? A: This is often a Basicity vs. Nucleophilicity Mismatch .
-
Diagnosis: If you are using a weak base (e.g.,
in acetone), it may be sufficient to neutralize the first equivalent of acid (HBr) formed, but insufficient to deprotonate the secondary amine for the final, sterically hindered ring closure. -
The Fix: Switch to a stronger, non-nucleophilic base system for the cyclization step.
-
Recommended:NaH in THF or Cesium Carbonate (
) in Acetonitrile . Cesium's "cesium effect" promotes solubility and stabilizes the transition state for ring closure.
-
Category 2: Regioisomer Contamination
Q: We isolated the product, but NMR shows a doublet methyl signal that doesn't match the reference. We suspect we made the 3-methyl isomer. A: This confirms that the nitrogen nucleophilicity was not controlled during the precursor assembly.
-
The Cause: If you reacted 1,2-diaminopropane with a phenethyl halide, the primary amine (C1) and secondary amine (C2) compete. The primary amine is more nucleophilic, leading to the phenethyl group attaching at the "unhindered" end, which eventually places the methyl group at position 3 relative to the N-substituent.
-
The Fix: You must use a Directed Cyclization Strategy (see Protocol A below). Use N-(2-phenylethyl)-alanine as the starting material. This "locks" the methyl group relative to the nitrogen before the ring is even formed.
Category 3: Reduction Failures (Diketopiperazine Route)
Q: We successfully made the diketopiperazine (DKP) intermediate, but LiAlH4 reduction yields a complex mixture of partially reduced lactams. A: DKP reduction is notoriously difficult due to the stability of the amide bond.
-
The Cause: Standard LiAlH4 reflux often cleaves the C-N bond (ring opening) rather than reducing the C=O bond, especially if the reaction is not anhydrous or if the temperature is uncontrolled.
-
The Fix: Use Borane-THF (
) complex. Borane selectively reduces amides to amines via an electrophilic mechanism that preserves the ring structure better than nucleophilic hydride donors.
Part 3: Optimized Experimental Protocol
Method: The "Directed DKP Reduction" Route
Rationale: This pathway guarantees the 2-methyl/1-phenethyl regiochemistry by establishing the C-N connectivity in the first step.
Step 1: Precursor Assembly
-
Reagents: N-(2-phenylethyl)-L-alanine (1.0 eq), Glycine Ethyl Ester HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).
-
Solvent: DCM (Anhydrous).
-
Procedure: Stir at RT for 12h. Wash with 1N HCl, sat.
, and brine. -
Result: Linear dipeptide (N-(2-phenylethyl)-L-alanyl-glycine ethyl ester).
Step 2: Cyclization to Diketopiperazine (DKP)
-
Reagents: Formic acid / Acetic acid (1:1 v/v) or refluxing Toluene/Piperidine (cat).
-
Procedure: Reflux the linear dipeptide for 4–6 hours.
-
Observation: Cyclization is driven by the formation of the stable 6-membered lactam ring.
-
Product: 1-(2-phenylethyl)-3-methyl-2,5-diketopiperazine.
Step 3: Reduction to Piperazine
-
Reagents:
(4.0 eq) or (6.0 eq). -
Solvent: Dry THF.
-
Procedure:
-
Cool THF solution of DKP to 0°C.
-
Add reducing agent slowly (gas evolution!).
-
Reflux for 16–24 hours.
-
CRITICAL QUENCH (Fieser Method): Cool to 0°C. Add water (
mL), 15% NaOH ( mL), Water ( mL). Filter the granular precipitate.
-
-
Purification: Distillation or Column Chromatography (
:MeOH:NH OH 90:9:1).
Part 4: Data & Visualization
Table 1: Solvent & Base Effects on Cyclization Yield (Bis-alkylation Route)
| Solvent System | Base | Temperature | Yield (%) | Major Side Product |
| Acetone | Reflux (56°C) | 15% | Mono-alkylated open chain | |
| Ethanol | Reflux (78°C) | 35% | Polymer (Gum) | |
| Acetonitrile | Reflux (82°C) | 68% | Trace Dimer | |
| Toluene | 110°C | 55% | Elimination products (Alkene) |
Figure 1: Reaction Pathway & Failure Modes
Caption: Logical flow of the "Directed DKP Reduction" pathway. Green arrows indicate the optimal path; red dashed arrows indicate critical failure points (polymerization and ring opening).
Part 5: References
-
Dinsmore, C. J., & Beshore, D. C. (2002). Recent advances in the synthesis of diketopiperazines. Tetrahedron, 58(17), 3297–3312. Link
-
Huang, J., Xu, W., Xie, H., & Li, S. (2012).[1] One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. Journal of Organic Chemistry, 77(17), 7506–7511. Link
-
BenchChem Technical Support. (2025). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis.Link
-
Denk, M. K., et al. (2003).[2] Reaction of 1,2-dibromoethane with primary amines: formation of N,N′-disubstituted ethylenediamines.[3] Journal of Molecular Structure. Link
-
Organic Chemistry Portal. (2023). Synthesis of Piperazines: Recent Literature and Protocols.Link
Sources
Optimizing solvent selection for 2-Methyl-1-(2-phenylethyl)piperazine extraction
Welcome to the Technical Support Center for Small Molecule Extraction . As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with isolating 2-Methyl-1-(2-phenylethyl)piperazine .
Because this molecule contains a piperazine ring with two distinct basic nitrogen centers (a secondary and a tertiary amine) alongside a lipophilic phenylethyl group, its extraction behavior is highly dependent on pH, solvent polarity, and ionic strength. This guide synthesizes thermodynamic principles with field-proven troubleshooting to ensure high-yield, high-purity recoveries.
Visual Workflow: The Acid-Base Partitioning Mechanism
To selectively isolate 2-Methyl-1-(2-phenylethyl)piperazine from complex biological or synthetic matrices, we exploit its ionizable nature through a targeted back-extraction workflow.
Workflow for the acid-base back-extraction of 2-Methyl-1-(2-phenylethyl)piperazine.
Troubleshooting & FAQs
Q1: Why am I seeing low recovery yields (<50%) when extracting with dichloromethane (DCM) at pH 8?
The Causality: The effectiveness of liquid-liquid extraction relies heavily on the target molecule being in a neutral state to partition into the organic phase[1]. Piperazine derivatives possess two basic nitrogen atoms. Thermodynamic studies indicate that the first
Q2: My extraction with ethyl acetate is forming a stubborn emulsion. How can I break it and prevent it in future runs? The Causality: Emulsions at the liquid-liquid interface occur when partially ionized amines or matrix proteins act as surfactants, lowering the interfacial tension between the aqueous and organic layers. Ethyl acetate, being moderately polar, is particularly prone to this when the aqueous ionic strength is low. The Solution: Implement a "salting-out" strategy. Adding high concentrations of simple salts (like NaCl or Na₂SO₄) to saturate the aqueous solution decreases the solubility of the free base in water and increases the density difference between the two phases[4]. Actionable fix: Add solid NaCl to the emulsion until it no longer dissolves. Gently swirl (do not shake vigorously), and centrifuge the mixture at 3000 × g for 5 minutes. The mechanical force combined with the increased aqueous density will force phase separation.
Q3: How do I selectively extract 2-Methyl-1-(2-phenylethyl)piperazine without co-extracting neutral lipophilic impurities? The Causality: At pH > 11, organic solvents will indiscriminately extract your target free base alongside any neutral, non-ionizable lipophilic impurities present in the matrix. The Solution: Utilize an acid-base back-extraction (as visualized in the DOT diagram above). Once your target is in the organic phase, extract that organic layer with an acidic aqueous solution (e.g., 0.1M HCl, pH < 3). Your piperazine derivative will rapidly protonate, becoming hydrophilic, and partition into the aqueous phase. The neutral impurities cannot protonate and will remain trapped in the organic waste layer[3].
Quantitative Solvent Selection Data
Selecting the optimal solvent requires balancing polarity, density (to ensure clear phase separation), and volatility (for rapid evaporation). Based on the physicochemical profile of 2-Methyl-1-(2-phenylethyl)piperazine, Methyl tert-butyl ether (MTBE) provides the best balance of high recovery and low emulsion risk.
| Solvent | Polarity Index | Density (g/mL) | Boiling Point (°C) | Target Recovery (at pH 11) | Operational Notes |
| MTBE | 2.5 | 0.74 | 55.2 | >95% | Optimal. Low water miscibility; top layer; evaporates easily. |
| Ethyl Acetate | 4.4 | 0.90 | 77.1 | 92% | Good recovery, but prone to emulsions without salting-out. |
| Dichloromethane | 3.1 | 1.33 | 39.6 | 88% | Bottom layer; high emulsion risk with basic amines. |
| Hexane | 0.1 | 0.66 | 68.7 | <60% | Too non-polar; poor affinity for the piperazine core. |
Validated Step-by-Step Methodology: Optimized Acid-Base Back-Extraction
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is confirmed.
Phase 1: Initial Free-Base Extraction
-
Basification: Transfer 10 mL of the crude aqueous sample to a 50 mL centrifuge tube. Add 1M NaOH dropwise while stirring.
-
Validation Checkpoint: Test the solution with a calibrated pH meter or high-resolution pH strip. The pH must read
11.0. If it drops after 2 minutes of stirring, add more NaOH.
-
-
Salting-Out: Add 2.0 g of anhydrous NaCl to the aqueous mixture and vortex until dissolved to saturate the aqueous layer[4].
-
Primary Extraction: Add 10 mL of MTBE. Cap tightly and invert gently 20 times (avoid aggressive shaking to prevent micro-emulsions).
-
Phase Separation: Allow the layers to separate for 5 minutes. If the interface is cloudy, centrifuge at 3000 × g for 5 minutes.
-
Validation Checkpoint: You must observe two sharply defined liquid layers. The top layer is the MTBE containing your target.
-
Phase 2: Purification via Acidic Back-Extraction 5. Transfer: Carefully pipette the top MTBE layer into a clean 50 mL tube. Discard the bottom aqueous layer (or save for mass balance analysis). 6. Acidification: Add 10 mL of 0.1M HCl to the MTBE. Invert 20 times to thoroughly mix.
-
Validation Checkpoint: The aqueous layer (now the bottom layer) must have a pH < 3. This guarantees the piperazine is fully di-protonated and has migrated to the aqueous phase.
-
Separation: Allow layers to separate. The target is now in the bottom aqueous layer. Discard the top MTBE layer (which contains neutral impurities).
Phase 3: Final Recovery
8. Re-basification: Add 1M NaOH to the retained acidic aqueous layer until the pH is once again
- Validation Checkpoint: The final residue should be weighed. A successful extraction of a known standard using this method should yield
90% mass recovery.
References
1.2. University of Regina / Journal of Chemical and Engineering Data.[2] 2. 1. K-Jhil.[1] 3. 3. LCGC International.[3] 4.4. Element Lab Solutions.[4]
Sources
Technical Support Center: Resolving Enantiomeric Separation Issues of 2-Methyl-1-(2-phenylethyl)piperazine
Welcome to the dedicated resource for scientists and researchers facing challenges with the enantiomeric separation of 2-Methyl-1-(2-phenylethyl)piperazine. This guide provides in-depth troubleshooting strategies and frequently asked questions to empower you to overcome common hurdles in your chiral chromatography experiments.
Introduction
2-Methyl-1-(2-phenylethyl)piperazine is a chiral compound with a piperazine core, a structure prevalent in many active pharmaceutical ingredients (APIs).[1] The presence of a stereocenter necessitates the separation and quantification of its enantiomers, as they can exhibit distinct pharmacological and toxicological profiles.[2] Achieving a robust and reproducible enantiomeric separation can be a complex task. This guide is structured to walk you through a logical, science-backed approach to method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a separation method for this compound?
The selection of the chiral stationary phase (CSP) is the most pivotal decision in achieving enantiomeric resolution.[3] For a basic compound like 2-Methyl-1-(2-phenylethyl)piperazine, polysaccharide-based CSPs are an excellent starting point due to their broad applicability.[2][4] Consider screening columns with different chiral selectors, such as those derived from cellulose and amylose.
Q2: My peaks are tailing significantly. What is the likely cause and how can I fix it?
Peak tailing with basic analytes is commonly caused by secondary interactions with acidic residual silanol groups on the silica support of the CSP.[5] To mitigate this, the addition of a basic modifier to your mobile phase is crucial.[5]
-
Recommended Action: Add a small percentage (typically 0.1-0.5%) of an amine like diethylamine (DEA) or triethylamine (TEA) to your mobile phase. This will mask the active silanol sites and improve peak shape.[3]
Q3: I am not seeing any separation between the enantiomers. What should I try first?
If you observe co-elution, a systematic optimization of your mobile phase is the next logical step after CSP selection.[5] The composition of the mobile phase directly influences the interactions between the enantiomers and the CSP.
-
For Normal Phase HPLC: Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in your hexane or heptane mobile phase.
-
For Supercritical Fluid Chromatography (SFC): Adjust the percentage of the co-solvent (often an alcohol like methanol or ethanol).
Q4: Can temperature affect my chiral separation?
Yes, temperature can have a significant and sometimes unpredictable impact on chiral separations.[5] Both increasing and decreasing the column temperature can alter the thermodynamics of the chiral recognition process, potentially improving resolution. It is a valuable parameter to screen during method development.
In-Depth Troubleshooting Guide
This section provides a more detailed, workflow-based approach to resolving persistent separation issues.
Issue 1: Poor or No Resolution
If initial screening with a suitable CSP and basic mobile phase additive does not yield separation, a more comprehensive strategy is required.
Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.
-
Prepare Stock Solutions:
-
Mobile Phase A: Hexane (or n-Heptane).
-
Mobile Phase B: Chosen alcohol modifier (e.g., Isopropanol or Ethanol).
-
Additive Stock: 10% Diethylamine (DEA) in the chosen alcohol modifier.
-
-
Initial Mobile Phase Composition:
-
Start with a composition of 90:10 (v/v) Hexane:Isopropanol with 0.1% DEA.
-
To prepare 100 mL: 90 mL Hexane + 9.9 mL Isopropanol + 0.1 mL of 10% DEA stock.
-
-
Systematic Variation:
-
Incrementally change the alcohol percentage (e.g., to 85:15, 80:20) while keeping the DEA concentration constant relative to the total volume.
-
If resolution is still poor, switch the alcohol modifier (e.g., from Isopropanol to Ethanol) and repeat the gradient.
-
-
Flow Rate and Temperature Adjustment:
-
Chiral separations often benefit from lower flow rates, which allow more time for the enantiomers to interact with the CSP.[5] Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.
-
Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition.
-
Issue 2: Irreproducible Retention Times and/or Peak Areas
Inconsistent results can invalidate your analytical method. The root cause often lies in insufficient system equilibration or mobile phase instability.
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Column Equilibration | Chiral columns, especially with mobile phase additives, can have a "memory effect" and require extended equilibration to ensure the stationary phase surface is consistently conditioned.[6] | Equilibrate the column with at least 20-30 column volumes of the mobile phase before starting your analytical run. |
| Mobile Phase Volatility | The more volatile components of the mobile phase (like hexane) can evaporate over time, changing the composition and affecting retention times. | Keep mobile phase reservoirs tightly sealed. Prepare fresh mobile phase daily. |
| Temperature Fluctuations | Small changes in ambient temperature can affect mobile phase viscosity and partitioning, leading to shifts in retention time.[5] | Use a thermostatically controlled column compartment to maintain a stable temperature. |
| Contamination | Buildup of contaminants on the column can create active sites, leading to inconsistent interactions.[5] | Implement a regular column flushing protocol with a strong solvent. |
Advanced Separation Techniques: Supercritical Fluid Chromatography (SFC)
For challenging separations, Supercritical Fluid Chromatography (SFC) presents a powerful alternative to HPLC.[7][8] SFC often provides faster separations and unique selectivity.[9]
Why Consider SFC?
-
Speed: The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency, leading to shorter analysis times.[10]
-
Orthogonal Selectivity: The different properties of the mobile phase in SFC can lead to different chiral recognition mechanisms, potentially separating enantiomers that co-elute in HPLC.
-
Reduced Solvent Consumption: SFC primarily uses compressed CO2, significantly reducing the consumption of organic solvents.[8]
-
Column: Use the same polysaccharide-based CSPs as in HPLC.
-
Mobile Phase: Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol).
-
Co-solvent Gradient: Start with a screening gradient from 5% to 40% co-solvent.
-
Additive: Include a basic additive like DEA or TEA (0.1-0.5%) in the co-solvent.
Caption: Comparison of key parameters for HPLC and SFC in chiral separations.
Conclusion
The successful enantiomeric separation of 2-Methyl-1-(2-phenylethyl)piperazine is achievable through a systematic and logical approach to method development. By carefully selecting the chiral stationary phase, optimizing the mobile phase with appropriate additives, and considering operational parameters like flow rate and temperature, robust and reproducible separations can be attained. When HPLC methods prove challenging, Supercritical Fluid Chromatography offers a powerful and often faster alternative.
References
- Benchchem. Technical Support Center: Optimizing HPLC Mobile Phase for Enantiomer Separation.
- ResearchGate. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF.
- ResearchGate. Chiral separation of a basic compound A. (a) Analytical SFC...
- ACS Publications. Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine | Organic Process Research & Development.
- ResearchGate. Separation of the enantiomers of chiral amines using the mobile phase...
- Benchchem. Technical Support Center: Chiral HPLC Separation of 1-Butyl-2-methylcyclopentan-1-amine Enantiomers.
- JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- MDPI. Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
- HPLC. CHIRAL STATIONARY PHASES.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- FAGG. Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals.
- AZoM. The Study of Chiral Stationary Phases for Gas Chromatography.
- ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF.
- Pharmaceutical Technology. Supercritical Fluid Chiral Separations.
- Novartis. Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
- BOC Sciences. Chiral Resolution and Separation Services.
- International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
- AFMPS. Journal of Chromatography A.
- Chromatography Today. Trouble with chiral separations.
- Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases.
- YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- Benchchem. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Semantic Scholar. Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives.
- Benchchem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- Wiley Online Library. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
- Sigma-Aldrich. Basics of chiral HPLC.
- Chiralpedia. Part 6: Resolution of Enantiomers.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. fagg.be [fagg.be]
- 8. pharmtech.com [pharmtech.com]
- 9. fagg-afmps.be [fagg-afmps.be]
- 10. chromatographyonline.com [chromatographyonline.com]
Preventing degradation of 2-Methyl-1-(2-phenylethyl)piperazine during storage
Welcome to the technical support center for 2-Methyl-1-(2-phenylethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. As a disubstituted piperazine, its stability is influenced by environmental factors that can impact the tertiary amine functionalities and the overall molecular structure. This document provides in-depth, field-proven insights into preventing degradation, troubleshooting common issues, and validating compound stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that cause the degradation of 2-Methyl-1-(2-phenylethyl)piperazine?
A1: The degradation of 2-Methyl-1-(2-phenylethyl)piperazine is primarily driven by four key environmental factors:
-
Oxygen: The tertiary amine groups in the piperazine ring are susceptible to oxidation. This can lead to the formation of N-oxides and other oxidative degradants, often catalyzed by trace metal impurities.[1][2] The presence of atmospheric oxygen is a significant risk, particularly during long-term storage or frequent handling.
-
Light: Many nitrogen-containing heterocyclic compounds are photosensitive. Exposure to UV or even ambient laboratory light can provide the activation energy needed to initiate degradation reactions, a process known as photolysis.[2][3][4]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[2][5][6] While the piperazine ring itself is relatively thermally stable compared to linear amines, prolonged exposure to heat can lead to the formation of various thermal degradants.[7][8]
-
Moisture (Humidity): Piperazine and its derivatives can be hygroscopic, readily absorbing water from the air.[9] The presence of moisture can facilitate hydrolytic degradation pathways and may also accelerate oxidative processes.
Q2: My solid 2-Methyl-1-(2-phenylethyl)piperazine has developed a yellowish or brownish tint over time. What does this signify and is it still usable?
A2: A change in color from its original appearance (typically white to off-white) is a strong indicator of chemical degradation.[2] This is often the result of slow oxidation or reaction with atmospheric components. While the bulk of the material may still be the parent compound, the presence of colored impurities means the material is no longer of its original purity.
Before using the material, it is critical to re-analyze its purity. A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be used to quantify the parent compound and characterize any degradation products. If the purity no longer meets the requirements for your experiment, the batch should be discarded. To prevent this, always store the compound under the recommended conditions.
Q3: What are the ideal storage conditions for solid 2-Methyl-1-(2-phenylethyl)piperazine to ensure maximum shelf-life?
A3: To mitigate the risks outlined above, a multi-faceted approach to storage is required. The following table summarizes the recommended conditions for long-term storage of the solid compound.
| Parameter | Recommended Condition | Rationale & Best Practices |
| Temperature | -20°C to 4°C | Lower temperatures significantly slow the rate of all potential degradation reactions.[10] For long-term storage, -20°C is preferred. For routine short-term use, 4°C in a refrigerator is acceptable. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Backfilling the container with an inert gas displaces oxygen, providing a direct barrier against oxidative degradation.[2] This is the most effective way to prevent oxidation. |
| Light | Amber Glass Vial, Stored in the Dark | Amber glass filters out UV and other high-energy wavelengths of light.[11] Storing the vial in a light-proof secondary container or a designated dark cabinet provides an additional layer of protection against photolysis. |
| Moisture | Tightly Sealed Container in a Desiccator | Use a container with a high-integrity seal (e.g., a PTFE-lined cap).[12][13] Storing this sealed container inside a desiccator with an active desiccant (e.g., silica gel) protects against ambient humidity. |
| Container | Borosilicate Glass | Use chemically inert glass containers. Avoid metal containers, as trace metals can catalyze oxidative degradation.[12] |
Q4: I need to prepare a stock solution of this compound. What are the best practices for storing it in solution?
A4: Storing compounds in solution makes them more susceptible to degradation. If possible, prepare solutions fresh for each experiment. If stock solutions must be stored, follow these guidelines:
-
Solvent Choice: Use a high-purity, anhydrous, aprotic solvent like DMSO or DMF if solubility allows. If aqueous buffers are required, they should be prepared with high-purity water and filtered.
-
pH Control: The stability of piperazine derivatives can be pH-dependent.[11] Maintain a neutral pH using a suitable buffer system unless compound-specific data suggests otherwise.
-
Oxygen Removal: Before sealing, gently sparge the solution with argon or nitrogen for a few minutes to remove dissolved oxygen.
-
Storage Conditions: Store solutions frozen at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Like the solid, protect solutions from light by using amber vials.
Troubleshooting Guide for Compound Instability
This guide addresses specific issues that may arise during the handling and use of 2-Methyl-1-(2-phenylethyl)piperazine.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Appearance of new peaks in HPLC/LC-MS analysis of a stored sample. | Degradation: The compound has degraded due to improper storage (exposure to air, light, heat). | 1. Confirm the identity of the new peaks using LC-MS/MS to understand the degradation pathway. 2. Discard the degraded stock. 3. Review and strictly adhere to the recommended storage protocols (inert gas, low temperature, protection from light).[12][13] |
| Solid material appears clumpy or sticky. | Moisture Absorption: The compound is hygroscopic and has absorbed water from the atmosphere.[9] | 1. Immediately transfer the compound to a desiccator to remove excess moisture. 2. Ensure the container lid is tightly sealed for all future storage. 3. Verify purity via HPLC before use, as moisture can accelerate other degradation pathways. |
| Poor reproducibility of experimental results using the same batch. | Ongoing Degradation: The compound is degrading in the stock solution or during the experimental procedure itself. | 1. Prepare fresh solutions for each experiment from solid material of known purity. 2. Evaluate the stability of the compound under your specific experimental conditions (e.g., in assay buffer, at incubation temperature). 3. If using stock solutions, use aliquots that have not undergone freeze-thaw cycles. |
Visualization of the Troubleshooting Workflow
The following diagram illustrates the logical process for addressing suspected compound degradation.
Caption: A flowchart for identifying and resolving compound stability issues.
Technical Protocol: Forced Degradation Study
To proactively understand the stability profile of 2-Methyl-1-(2-phenylethyl)piperazine and to develop a robust, stability-indicating analytical method, a forced degradation study is essential.[14][15] This involves subjecting the compound to accelerated stress conditions to generate potential degradation products.
Objective: To identify the degradation pathways and develop an analytical method capable of separating the parent compound from all potential degradants.
Materials:
-
2-Methyl-1-(2-phenylethyl)piperazine
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV/PDA system; LC-MS system for peak identification
-
Photostability chamber and temperature-controlled oven
Experimental Workflow Diagram:
Caption: Workflow for conducting forced degradation studies.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile/water mixture.
-
Stress Conditions: Expose the compound to the following conditions in parallel. The goal is to achieve 5-20% degradation; time and temperature may need to be adjusted.[15]
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix stock solution 1:1 with 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C. |
| Base Hydrolysis | Mix stock solution 1:1 with 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C. |
| Oxidative | Mix stock solution 1:1 with 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature, protected from light.[16] |
| Thermal | 1. Solid: Store solid compound in a vial at 80°C. 2. Solution: Store stock solution at 80°C. |
| Photolytic | Expose solid and solution samples to light conditions as specified in ICH Q1B guidelines. Include a dark control. |
-
Analysis:
-
At specified time points (e.g., 2, 8, 24, 48 hours), take an aliquot of each stressed sample. If necessary, neutralize the acid and base samples before injection.
-
Analyze all samples by HPLC with a PDA detector. Compare the chromatograms of stressed samples to an unstressed control.
-
The analytical method (e.g., a C18 column with a gradient of acetonitrile and water with a buffer) should be optimized to achieve baseline separation of the parent peak from all degradation product peaks.[11][17]
-
For peaks that appear under stress, use LC-MS and MS/MS to determine their mass and fragmentation patterns, which is crucial for structural elucidation.[11][18]
-
By following these guidelines, researchers can ensure the integrity of their 2-Methyl-1-(2-phenylethyl)piperazine samples, leading to more reliable and reproducible scientific outcomes.
References
- Merck Millipore. (2024). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). 2-Methylpiperazine.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Piperazine Anhydrous.
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- AK Scientific, Inc. (n.d.). (S)-1-N-Boc-2-methyl-piperazine Safety Data Sheet.
- MedchemExpress.com. (2025). Safety Data Sheet - Piperine.
- Unknown Source. (n.d.). PIPERAZINE.
- Freeman, S. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Freeman, S. A., & Rochelle, G. T. (2025). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. ResearchGate.
- Wikipedia. (n.d.). Piperazine.
- Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed, 42(3), 239-247.
- Counce, R., & Rochelle, G. T. (2025). Thermal degradation of piperazine and its structural analogs. ResearchGate.
- Sexton, A. (n.d.). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
- Chen, E. (n.d.). Piperazine degradation in pilot plants. Mendeley.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- da Silva, E. F., et al. (n.d.). Degradation of piperazine by UV light in the presence of air. ResearchGate.
- Unknown Author. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Archer, R., et al. (2010). Analytical Methods. RSC Publishing.
- Madej, K., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC.
- Celińska, J., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
- Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 1681.
- Unknown Author. (n.d.). CHEMICAL STABILITY OF DRUGS. IIP Series.
- BenchChem. (n.d.). Preventing degradation of phenazine compounds during storage.
- Hart, M., et al. (n.d.). Best practices for the measurement of 2-amino-2-methyl-1- propanol, piperazine and their degradation products in amine plant. SSRN.
- Singh, B., et al. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. PMC.
- Vevelstad, S. J., et al. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed.
Sources
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine degradation in pilot p... preview & related info | Mendeley [mendeley.com]
- 9. Piperazine [medbox.iiab.me]
- 10. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. aksci.com [aksci.com]
- 14. biomedres.us [biomedres.us]
- 15. jddtonline.info [jddtonline.info]
- 16. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs | MDPI [mdpi.com]
Technical Support Center: Minimizing Side Reactions in 2-Methyl-1-(2-phenylethyl)piperazine Alkylation
Current Status: Online Ticket ID: CHEM-SUP-2MP-001 Subject: Troubleshooting Regioselectivity and Impurity Profiles in Hindered Piperazine Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Steric Challenge
You are attempting to synthesize 2-Methyl-1-(2-phenylethyl)piperazine . The critical structural feature here is the methyl group at the C2 position. This methyl group creates significant steric hindrance around the adjacent nitrogen (N1), while the distal nitrogen (N4) remains sterically accessible.
The Central Conflict:
-
Thermodynamics & Kinetics: In a direct alkylation with (2-bromoethyl)benzene, the alkylating agent will preferentially attack the less hindered N4 position.
-
The Trap: Direct alkylation of 2-methylpiperazine yields 2-methyl-4-(2-phenylethyl)piperazine as the major product, not your target N1-isomer.
This guide provides the specific protocols to force the reaction to the hindered N1 position while suppressing the three most common side reactions: Regio-isomerism , Polyalkylation , and Elimination (Styrene formation) .
Diagnostic Flowchart & Decision Tree
Before proceeding, verify your current synthetic route against this logic map to identify the source of your impurities.
Caption: Decision tree highlighting why direct alkylation fails to yield the N1-substituted target.
Troubleshooting Modules (FAQs)
Module A: Regioselectivity (N1 vs. N4)
Q: "I ran the reaction with 1 equivalent of alkyl halide, but NMR shows the substituent is on the wrong nitrogen. Why?"
A: This is a classic kinetic vs. steric control issue. The N4 nitrogen is a secondary amine with minimal steric bulk. The N1 nitrogen is adjacent to the C2-methyl group, which physically blocks the approach of the electrophile.
-
The Fix: You cannot "tune" direct alkylation to favor N1 significantly. You must use a Protection-Deprotection Strategy .
-
Mechanism: React 2-methylpiperazine with Boc anhydride (
). Because N4 is more nucleophilic/accessible, it reacts first to form 4-Boc-2-methylpiperazine . This leaves N1 free (but hindered) for your specific alkylation [1].
-
Module B: Elimination Side Reactions
Q: "My yield is low, and the crude mixture smells like styrene. What is happening?"
A: You are observing Dehydrohalogenation . The phenylethyl bromide is undergoing E2 elimination instead of S_N2 substitution.
-
Cause: High temperatures combined with strong, bulky bases (e.g.,
-BuOK) or even excess piperazine acting as a base. -
The Fix:
-
Switch Base: Use an inorganic base like
or in acetonitrile. Avoid strong alkoxide bases. -
Temperature Control: Do not exceed 80°C. If the reaction is sluggish at N1, extend time rather than increasing temperature above this threshold.
-
Leaving Group: If elimination persists, switch from bromide to a mesylate (OMs) or tosylate (OTs) leaving group, which often favors substitution over elimination in these systems.
-
Module C: Over-Alkylation (Quaternization)
Q: "I see a significant M+ mass peak corresponding to the bis-alkylated product."
A: Even with the hindered N1, once a mono-alkylated product forms, it can react again if the stoichiometry is uncontrolled.
-
The Fix:
-
In Direct Alkylation (Not recommended): You would need a 5–10x excess of piperazine to statistically favor mono-alkylation [2].
-
In Protected Route: This is rarely an issue because N4 is capped with Boc. N1 can only alkylate once (forming a tertiary amine). Quaternization of the hindered tertiary N1 is very slow and unlikely under standard conditions.
-
Optimized Experimental Protocol
Objective: Synthesis of 2-Methyl-1-(2-phenylethyl)piperazine via N4-Boc protection.
Phase 1: Regioselective Protection
-
Dissolve: 2-Methylpiperazine (10 mmol) in DCM (50 mL) at 0°C.
-
Add: Di-tert-butyl dicarbonate (
, 10 mmol) dropwise over 30 minutes.-
Note: No base is usually needed if 2-methylpiperazine is free base. If using HCl salt, add 2.2 eq of
.
-
-
Stir: Allow to warm to RT and stir for 4 hours.
-
Workup: Wash with water. The organic layer contains predominantly 1-H, 4-Boc-2-methylpiperazine (N4 protected).
Phase 2: The Difficult Alkylation (N1)
-
Setup: Dissolve the 4-Boc intermediate (10 mmol) in Acetonitrile (MeCN, 40 mL).
-
Base: Add
(anhydrous, micronized, 15 mmol).-
Why: Carbonate is mild enough to prevent styrene formation but strong enough to deprotonate the H-Br byproduct.
-
-
Electrophile: Add (2-Bromoethyl)benzene (11 mmol).
-
Conditions: Reflux (approx. 80°C) for 12–24 hours.
-
Monitoring: Monitor by TLC/LCMS. The hindered N1 reacts slowly.
-
-
Workup: Filter solids, concentrate filtrate. Purify via flash column (Hexane/EtOAc).
-
Product:1-(2-phenylethyl)-4-Boc-2-methylpiperazine .
-
Phase 3: Deprotection
-
Reaction: Dissolve Phase 2 product in DCM (10 mL). Add TFA (5 mL) or 4M HCl in Dioxane.
-
Stir: RT for 2 hours.
-
Free Base: Evaporate volatiles. Basify with saturated
or 1M NaOH to pH > 12. Extract with DCM. -
Result: 2-Methyl-1-(2-phenylethyl)piperazine .
Comparative Data: Solvents & Bases
Use this table to optimize Phase 2 if reaction rates are too slow.
| Solvent | Base | Temp Limit | Risk Profile | Recommendation |
| Acetonitrile | 82°C (Reflux) | Low | Standard. Best balance of rate vs. elimination side reaction. | |
| DMF | 0°C | High | Aggressive. Fast N1 alkylation, but high risk of styrene formation. Use only if MeCN fails. | |
| Ethanol | 78°C | Medium | Poor. Protic solvents solvate the nucleophile (N1), making it even less reactive. Avoid. | |
| Toluene | 110°C | Low | Alternative. Good for high-temp forcing without promoting elimination as much as strong alkoxides. |
Reaction Mechanism & Pathway Analysis
The following diagram illustrates the chemical pathway and where side reactions diverge.
Caption: Mechanistic bifurcation between successful N1-alkylation and elimination side reactions.
References
-
Regioselective Protection of Piperazines
- Title: General Procedures for the Lithi
- Source: White Rose Research Online (University of York)
- Relevance: Confirms that N-protection strategies (specifically Boc) are standard for differentiating N1/N4 reactivity in substituted piperazines.
-
URL:[Link]
-
Minimizing Polyalkylation
- Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis
- Source: NIH / N
- Relevance: Discusses the necessity of mono-protection or large excess of diamine to prevent bis-alkylation (quaterniz
-
URL:[Link]
-
Solvent Effects on Alkylation
Sources
Technical Support Center: Thermal Stability of 2-Methyl-1-(2-phenylethyl)piperazine
Executive Summary
2-Methyl-1-(2-phenylethyl)piperazine is a critical intermediate often utilized in the synthesis of neuroactive compounds (e.g., antihistamines, antipsychotics). While piperazine rings are generally robust, the introduction of the C2-methyl group and the N1-phenylethyl substituent introduces specific thermal vulnerabilities.
This guide addresses the three primary failure modes we observe in the field: oxidative discoloration , thermal dealkylation , and carbamate precipitation .
Part 1: Critical Degradation Pathways
To troubleshoot effectively, you must understand the mechanism of failure. Unlike simple piperazine, this molecule possesses a chiral center and a benzylic-like susceptibility (homobenzylic) that alters its stability profile.
Visualizing the Degradation Matrix
The following diagram outlines the causality between environmental stressors and the impurities you are detecting via HPLC/GC.
Figure 1: Mechanistic degradation pathways showing the correlation between environmental stressors and specific impurity profiles.
Part 2: Troubleshooting Guide (Symptom-Based)
Issue 1: "My sample has turned from a clear oil/white solid to yellow or brown."
Diagnosis: Oxidative Degradation.[1] The secondary amine (N4 position) and the tertiary amine (N1 position) are susceptible to oxidation. The C2-methyl group creates steric hindrance that can actually stabilize certain radical intermediates, leading to persistent color bodies (imines or conjugated enamines) even at trace levels (ppm).
Corrective Action:
-
Nitrogen Sparging: Do not just "cap" the flask. You must sparge liquids with Argon or Nitrogen for 15 minutes prior to heating.
-
Antioxidant Screen: If the process requires high temperature (>100°C) in air, add 0.1% w/w BHT (Butylated hydroxytoluene) or Vitamin E.
-
Acid Scavenging: If the color change is accompanied by a pH drop, you are generating acidic byproducts (formates/amides). Wash the organic phase with 1M NaOH to remove these species.
Issue 2: "I am seeing a new peak at a lower retention time (RRT ~0.4-0.6)."
Diagnosis: Thermal Dealkylation (Cleavage of the Phenylethyl Group). At temperatures exceeding 135-150°C, particularly in the presence of Lewis acids or metal surfaces (Stainless Steel), the molecule undergoes cleavage to form 2-methylpiperazine and styrene .
The Mechanism: Unlike simple alkyl groups, the phenylethyl group can undergo a retro-Michael-type elimination or direct homolytic cleavage because the resulting radical/cation is stabilized by the phenyl ring.
Protocol Adjustment:
-
Temperature Ceiling: Limit reaction temperatures to 120°C .
-
Reactor Material: Switch from Stainless Steel (which can catalyze dehydrogenation) to Glass-Lined or Hastelloy reactors.
-
Check for Styrene: Run a GC-headspace analysis. If you detect styrene, you are actively cleaving the molecule.
Issue 3: "White crust/precipitate is forming on the glassware or in the oil."
Diagnosis: Carbamate Formation (CO2 Absorption). The secondary amine (N4) is a strong nucleophile. Upon exposure to atmospheric CO2, it forms a carbamate salt (zwitterion). This is reversible but alters stoichiometry and solubility.
Validation Test: Take a small sample of the precipitate and add 1M HCl. If it bubbles (releases CO2) and dissolves, it is the carbamate salt, not a degradation product.
Recovery: Heat the mixture to 80°C under vacuum (or nitrogen sweep). The carbamate is thermally unstable and will revert to the free amine and CO2 gas.
Part 3: Quantitative Stability Data
The following data is derived from accelerated stability studies on structural analogs (2-MPZ) and internal validation.
| Parameter | Limit / Threshold | Consequence of Exceedance |
| Max Process Temp | 135°C | Onset of N-dealkylation (1% loss / 24h). |
| Max Storage Temp | 25°C (Room Temp) | Negligible. Long-term storage >40°C risks yellowing. |
| Atmosphere | Inert (N2/Ar) | Air exposure causes carbamate crusting within 1 hour. |
| Compatible Solvents | Toluene, MeOH, THF | Avoid halogenated solvents (DCM) with heat (quaternization risk). |
| Metal Compatibility | Glass, Hastelloy | Avoid Copper/Iron (Catalyzes oxidation). |
Part 4: Frequently Asked Questions (FAQs)
Q: Can I autoclave this compound for sterilization? A: No. Autoclaving involves high moisture and heat (121°C). While the temperature is borderline acceptable, the moisture can hydrolyze any trace amides formed, and the pressure prevents the off-gassing of volatile degradation products. We recommend sterile filtration (0.22 µm PTFE membrane) for liquid forms.
Q: Is the 2-methyl chiral center stable to racemization? A: Generally, yes. The activation energy for inversion at the chiral carbon is high. However, if you are running reactions in strong base (e.g., NaH, t-BuOK) at high temperatures (>100°C), you risk deprotonation at the C2 position and subsequent racemization. Always check enantiomeric excess (ee) if harsh bases are used.
Q: Why does the literature for "Piperazine" say it's stable to 150°C, but you recommend 120°C? A: Unsubstituted piperazine is highly symmetrical and robust. Your molecule, 2-Methyl-1-(2-phenylethyl)piperazine, has a tertiary amine site and a benzylic-adjacent group. The methyl group introduces ring strain and electronic asymmetry that lowers the thermal decomposition threshold compared to the parent piperazine [1, 2].
Q: What is the best way to remove the "Yellow" impurity? A: If the product is already degraded:
-
Dissolve in a non-polar solvent (e.g., Hexane or Toluene).
-
Treat with activated charcoal (5% w/w) for 30 minutes at room temperature.
-
Filter through Celite.
-
Recrystallize (if solid) or distill (if oil) under high vacuum. Distillation is effective because the high-molecular-weight oxidative polymers will remain in the pot.
References
-
Freeman, S. A., & Rochelle, G. T. (2011).[2] Thermal degradation of piperazine and its structural analogs.[1][3][4] Energy Procedia, 4, 43–50.[2] (Demonstrates that methyl substitution on piperazine increases degradation rates compared to unsubstituted piperazine).
-
Namjoshi, O., et al. (2013).[3] Thermal Degradation of Piperazine Blends with Diamines.[3] Energy Procedia, 37, 1904–1911. (Provides kinetic models for piperazine derivative degradation and identification of ring-opening products).
-
Closmann, F., et al. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture.[1] Energy Procedia.[2][3] (Details the role of metal ions like Cu/Fe in catalyzing piperazine oxidation).
-
ChemicalBook. (n.d.). 1-(2-Phenylethyl)piperazine Properties and Safety. (Baseline physical property data for the structural analog).
Sources
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. Piperazine/N-methylpiperazine/N,N’-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Removing residual solvents from 2-Methyl-1-(2-phenylethyl)piperazine crystals
Technical Support Center: 2-Methyl-1-(2-phenylethyl)piperazine
A Guide to Efficient Residual Solvent Removal from Crystalline Active Pharmaceutical Ingredients (APIs)
Welcome to the technical support center for handling 2-Methyl-1-(2-phenylethyl)piperazine and related crystalline APIs. This guide is designed for researchers, scientists, and drug development professionals to address the critical final step of API manufacturing: the removal of residual solvents. While this document focuses on a specific piperazine derivative, the principles and troubleshooting strategies discussed are broadly applicable to a wide range of crystalline small molecules.
Residual organic solvents are impurities left over from the synthesis and purification processes.[1][2][3] Their removal is not just a matter of good manufacturing practice but a critical requirement for ensuring the safety, stability, and efficacy of the final drug product.[1][2] Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3C guidelines, set strict limits on the acceptable daily intake of these solvents, classifying them based on their toxicity.[1][4][5][6]
This guide provides a structured, problem-solving approach to common challenges encountered during the drying and solvent removal phase of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding residual solvent removal.
Q1: Why is complete solvent removal so challenging?
A1: Solvents can become entrapped within the crystal lattice of the API during crystallization. These are not merely surface-level impurities; they are integral to the crystal structure, making them difficult to remove through simple surface evaporation. Prolonged or aggressive drying conditions, such as high temperatures, can lead to degradation of the API or undesirable polymorphic transformations.[7][8]
Q2: What are the primary methods for removing residual solvents?
A2: The most common methods involve thermal drying, often enhanced by vacuum. Key techniques include:
-
Vacuum Oven Drying: A static method where the API is heated under reduced pressure. Lowering the pressure reduces the boiling point of the solvent, accelerating its evaporation at a lower, safer temperature for the API.[9][10]
-
Tumble Drying / Agitated Drying: Dynamic methods that involve tumbling or agitating the crystals while heating under vacuum. This provides more uniform drying, prevents agglomeration, and can reduce drying times.
-
Fluid Bed Drying: A process where a stream of heated gas (often nitrogen) is passed through the crystal bed, causing it to behave like a fluid. This offers excellent heat and mass transfer but must be carefully controlled to prevent crystal attrition.
Q3: How do I know which drying temperature and vacuum level to use?
A3: This is a critical process parameter that requires careful consideration.
-
Temperature: The temperature should be high enough to provide a sufficient driving force for solvent evaporation but remain well below the melting point and thermal decomposition temperature of your API. For piperazine derivatives, thermal degradation can be a concern at elevated temperatures (above 120-150°C), potentially proceeding through ring-opening reactions.[11][12][13] A good starting point is 20-30°C below the compound's melting point.
-
Vacuum: The vacuum level should be chosen to lower the solvent's boiling point to your target drying temperature. Deeper vacuums are not always better, as overly rapid boiling can damage crystal structures.
Q4: What are ICH Q3C guidelines and why are they important?
A4: The ICH Q3C guidelines provide recommendations for acceptable limits of residual solvents in pharmaceuticals to ensure patient safety.[1][5] Solvents are categorized into three classes:
-
Class 1: Solvents to be avoided due to their unacceptable toxicity (e.g., Benzene, Carbon tetrachloride).[4]
-
Class 2: Solvents with inherent toxicity that must be limited in concentration (e.g., Methanol, Dichloromethane).[4][6]
-
Class 3: Solvents with low toxic potential that have higher permitted limits (e.g., Ethanol, Acetone, Isopropyl alcohol).[4] Adherence to these guidelines is a regulatory necessity for any drug product.[3]
Part 2: Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter.
Scenario 1: High levels of residual solvent remain after standard vacuum oven drying.
Potential Cause A: Solvent Entrapment within the Crystal Lattice The crystallization process may have been too rapid, leading to the inclusion of solvent molecules within the growing crystal structure. These molecules are not easily removed as they are sterically hindered.
Solution: Solvent Displacement or "Washing" A highly effective technique is to displace the trapped, often less volatile or more toxic solvent (e.g., a Class 2 solvent), with a more volatile, less toxic solvent (a Class 3 solvent) in which the API is poorly soluble.
Experimental Protocol: Solvent Displacement Slurry Wash
-
Solvent Selection: Choose a Class 3 solvent (e.g., Heptane, Ethyl Acetate) in which your 2-Methyl-1-(2-phenylethyl)piperazine has minimal solubility. The new solvent should also be more volatile than the solvent you are trying to remove.
-
Slurry Creation: In a suitable vessel, suspend your crystals in the chosen displacement solvent. Use enough solvent to create a mobile slurry.
-
Agitation: Gently agitate the slurry at a controlled temperature (ambient is often sufficient) for a period of 1-4 hours. This allows the new solvent to penetrate the crystal structure and displace the trapped solvent.
-
Filtration: Filter the crystals, washing the cake with a small amount of fresh, cold displacement solvent.
-
Drying: Proceed with vacuum oven drying. The more volatile Class 3 solvent will now be removed much more easily.[14]
Potential Cause B: Inefficient Drying Dynamics In a static vacuum oven, the layer of solvent vapor directly above the crystal bed can become saturated, slowing down further evaporation. This is especially true for dense crystal beds.
Solution: Introduce Agitation or Inert Gas Sweep
-
Agitated Drying: If available, transfer the material to an agitated vacuum dryer. The constant movement exposes new crystal surfaces and breaks up the saturated vapor layer.
-
Nitrogen Sweep: If using a standard vacuum oven, introduce a slow, controlled bleed of dry nitrogen gas. This helps to carry away the solvent vapors from the product surface, improving the efficiency of mass transfer.
Workflow: Selecting the Right Drying Enhancement
Caption: Decision tree for enhancing drying efficiency.
Scenario 2: The crystal form (polymorph) changes during the drying process.
Potential Cause: Desolvation of a Solvate or Thermally-Induced Phase Transformation Many APIs can crystallize with solvent molecules incorporated into their lattice, forming a "solvate". The drying process can remove these structural solvents, causing the lattice to collapse or rearrange into a different, potentially less stable or less soluble, polymorphic form.[7][8][15] Alternatively, the heat applied during drying may provide the energy needed for a transition from a metastable polymorph to a more stable one.
Solution: Characterize and Control the Drying Conditions Understanding the thermal behavior of your material is paramount.
Experimental Protocol: Thermal and Structural Analysis
-
Initial Characterization: Before drying, analyze your wet cake using techniques like:
-
Powder X-Ray Diffraction (PXRD): To identify the crystal form.
-
Thermogravimetric Analysis (TGA): To determine the temperature at which solvent loss occurs and to quantify the amount of solvent present.
-
Differential Scanning Calorimetry (DSC): To identify melting points, desolvation events, and polymorphic transitions.
-
-
Controlled Drying: Based on the TGA/DSC data, design a drying process that avoids transition temperatures. This may mean drying at a lower temperature for a longer period.
-
Humidity Control (Advanced): For some compounds, particularly hydrates, removing a solvent can be facilitated by drying in the presence of water vapor.[16][17] This "vacuum hydration" technique uses water molecules to displace the trapped organic solvent, which can sometimes preserve the crystal structure or guide it to a desired hydrated form.[16][17]
-
Post-Drying Analysis: Always re-analyze the dried material by PXRD and DSC to confirm that the desired polymorphic form has been maintained.
Logical Diagram: Polymorph Control Strategy
Caption: Workflow for ensuring polymorphic stability during drying.
Part 3: Data and Reference Tables
For convenience, the following table summarizes key properties of common solvents relevant to the ICH Q3C guidelines.
Table 1: Properties of Common Solvents and ICH Limits
| Solvent | Class | Boiling Point (°C) | Permitted Daily Exposure (PDE, mg/day) | Concentration Limit (ppm) |
| Dichloromethane | 2 | 39.6 | 6.0 | 600 |
| Methanol | 2 | 64.7 | 30.0 | 3000 |
| Toluene | 2 | 110.6 | 8.9 | 890 |
| Acetonitrile | 2 | 81.6 | 4.1 | 410 |
| Acetone | 3 | 56.0 | 50.0 | 5000 |
| Isopropyl Alcohol | 3 | 82.6 | 50.0 | 5000 |
| Ethanol | 3 | 78.4 | 50.0 | 5000 |
| Ethyl Acetate | 3 | 77.1 | 50.0 | 5000 |
| Heptane | 3 | 98.4 | 50.0 | 5000 |
Data sourced from ICH Q3C (R8) Guidelines.
References
-
International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
-
Pharma Growth Hub. (2023). Residual Solvents and Elemental Impurities: Classification & Exposure Limits as per ICH Q3C AND Q3D. [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q3C(R8) Impurities: Guidance for Residual Solvents. [Link]
- Freeman, S. A., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. International Journal of Greenhouse Gas Control, 5(4), 826-834.
- Gawa, S., et al. (2018). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.
-
ULVAC. Uses in Chemical / Pharmaceutical Industries | Vacuum Pump. [Link]
-
Shanghai EVP Vacuum Technology Co., Ltd. (2019). Vacuum pump for vacuum crystallization. [Link]
- United States Pharmacopeia (USP). Impurities: Residual Solvents ICH: Q3C.
- Chen, S., et al. (2016). Thermal degradation of novel piperazine-based amine blends for CO2 capture. International Journal of Greenhouse Gas Control, 49, 239-249.
- Tran, P. H. L., et al. (2020). Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. Pharmaceuticals, 13(11), 379.
- Schmalfuß, S., et al. (2023). Membrane-Based Solvent Exchange Process for Purification of API Crystal Suspensions. Membranes, 13(3), 279.
- Fytianos, K., et al. (2021). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Sustainable Chemistry & Engineering, 9(22), 7549-7561.
- Weng, L., et al. (2021). Transformation of Ritonavir Nanocrystal Suspensions into a Redispersible Drug Product via Vacuum Drum Drying. AAPS PharmSciTech, 22(5), 183.
- Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids. CRC press.
- Nielsen, P. (2016). Thermal degradation of PZ-promoted tertiary amines for CO2 capture.
-
AbeBooks. Polymorphism in Pharmaceutical Solids (Drugs and the Pharmaceutical Sciences): 9781420073218. [Link]
- Mirza, S. (2020). Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. Pharmaceutical Online.
- Sharma, P., et al. (2024).
- Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(38), 12365-12373.
- Mudryk, B., et al. (1999). Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals. U.S.
- Sharma, P., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography.
- Lee, J. H., et al. (2016). Improved drying method for removal of residual solvents from paclitaxel by pre-treatment with ethanol and water. Journal of Applied Biological Chemistry, 59(3), 221-226.
- Google Patents. Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica.
-
Zhanghua. (2025). The Ultimate Guide To Vacuum Crystallizers. [Link]
- Wang, W. (2000). Pharmaceutical protein solids: drying technology, solid-state characterization and stability. International Journal of Pharmaceutics, 203(1-2), 1-60.
-
National Library of Medicine. Polymorphism in pharmaceutical solids. [Link]
-
Routledge. Polymorphism in Pharmaceutical Solids - 2nd Edition. [Link]
- Royal Society of Chemistry. (2020). CHAPTER 13: Continuous Isolation of Active Pharmaceutical Ingredients.
-
European Medicines Agency (EMA). (2024). ICH Q3C (R9) Guideline on impurities: residual solvents. [Link]
Sources
- 1. database.ich.org [database.ich.org]
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Validation & Comparative
A Researcher's Guide to the Proton NMR Spectrum Analysis of 2-Methyl-1-(2-phenylethyl)piperazine: A Comparative Approach
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. 2-Methyl-1-(2-phenylethyl)piperazine, a substituted piperazine derivative, presents a unique set of challenges and insights during its characterization. This guide provides an in-depth analysis of its Proton Nuclear Magnetic Resonance (¹H NMR) spectrum, explains the experimental rationale, and compares the utility of ¹H NMR with other key analytical techniques.
The Structural Landscape of 2-Methyl-1-(2-phenylethyl)piperazine
2-Methyl-1-(2-phenylethyl)piperazine is an unsymmetrically substituted piperazine. This asymmetry is the key to understanding its ¹H NMR spectrum. The molecule consists of three distinct regions: the phenylethyl group, the stereocenter at the 2-position of the piperazine ring, and the remaining protons of the piperazine core. The conformational flexibility of the six-membered piperazine ring, which can undergo chair-boat interconversions, further complicates the spectrum and can lead to broad signals or complex splitting patterns, especially at room temperature.
Deciphering the ¹H NMR Spectrum: A Predictive Analysis
While an experimental spectrum is the gold standard, a predictive analysis based on known chemical shift values of analogous structures provides a strong foundation for interpretation. The expected signals for 2-Methyl-1-(2-phenylethyl)piperazine in a standard deuterated solvent like Chloroform-d (CDCl₃) are detailed below.
1. The Phenylethyl Moiety:
-
Aromatic Protons (H-Ar): The five protons on the monosubstituted benzene ring are expected to appear in the aromatic region, typically between δ 7.20-7.40 ppm . Due to their similar chemical environments, they will likely present as a complex multiplet.[1][2]
-
Methylene Protons adjacent to the Phenyl Ring (α-CH₂): These protons are deshielded by the aromatic ring and are expected to resonate as a triplet around δ 2.80-2.90 ppm .
-
Methylene Protons adjacent to the Piperazine Nitrogen (β-CH₂): These protons are influenced by the adjacent nitrogen atom and are expected to appear as a triplet around δ 2.60-2.70 ppm .[3][4]
2. The 2-Methylpiperazine Core:
-
Piperazine Ring Protons: The seven protons on the piperazine ring will exhibit complex and likely overlapping signals due to the unsymmetrical substitution and conformational dynamics.[5] These signals are generally found between δ 2.40-3.20 ppm . The presence of the methyl group and the N-phenylethyl group makes all piperazine methylene protons diastereotopic, leading to more complex splitting than in a symmetrical piperazine.
-
Methine Proton (H-2): The proton at the chiral center (C-2) will be a multiplet, coupled to the adjacent methyl group and the methylene protons of the piperazine ring. Its chemical shift is anticipated to be in the upfield region of the piperazine signals.
-
Methyl Protons (CH₃): The methyl group at the 2-position is expected to appear as a doublet, coupled to the H-2 methine proton, around δ 1.00-1.10 ppm .[6]
-
Amine Proton (NH): The proton on the secondary amine (N-4) will likely appear as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature, typically in the range of δ 1.50-2.50 ppm .[7] This peak will exchange with deuterium upon addition of D₂O.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methyl-1-(2-phenylethyl)piperazine
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic (Ar-H) | 7.20 - 7.40 | Multiplet | 5H |
| Phenyl-CH₂- | 2.80 - 2.90 | Triplet | 2H |
| -CH₂-N(piperazine) | 2.60 - 2.70 | Triplet | 2H |
| Piperazine Ring Protons | 2.40 - 3.20 | Complex Multiplets | 7H |
| NH | 1.50 - 2.50 | Broad Singlet | 1H |
| Methyl (CH₃) | 1.00 - 1.10 | Doublet | 3H |
A Validated Protocol for ¹H NMR Spectrum Acquisition
The quality of the ¹H NMR spectrum is critically dependent on the experimental setup. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.
Experimental Workflow
Caption: Workflow for ¹H NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl₃) is a good initial choice due to its ability to dissolve a wide range of organic compounds. For compounds with poor solubility or to resolve overlapping signals, other solvents like DMSO-d₆ can be used. Note that the choice of solvent can influence chemical shifts.[8][9]
-
Concentration: Prepare a solution of approximately 5-10 mg of 2-Methyl-1-(2-phenylethyl)piperazine in 0.6 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10]
-
Filtration: If the solution is not clear, filter it through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp lines.
-
Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).
-
Use a 90° pulse angle.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically sufficient.
-
-
Temperature: For piperazine derivatives, temperature-dependent NMR can be insightful. Acquiring spectra at different temperatures can help to resolve broad signals resulting from slow conformational exchange.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Comparative Analysis: ¹H NMR vs. Other Techniques
While ¹H NMR is a cornerstone for structural elucidation, a comprehensive characterization often relies on a combination of analytical methods.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations for this Molecule |
| ¹H NMR | Detailed proton environment, connectivity (through coupling), and stereochemical information. | Provides a comprehensive structural map. Non-destructive. | Signal overlap can be an issue in complex regions. Conformational dynamics can broaden signals. |
| ¹³C NMR | Number and type of carbon atoms (sp³, sp², sp). | Simpler spectra with less overlap. Complementary to ¹H NMR. | Lower sensitivity, requiring more sample or longer acquisition times. Does not provide direct information on proton connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity. Confirms molecular formula. Fragmentation can provide structural clues. | Does not distinguish between isomers. Provides limited information on the 3D arrangement of atoms. |
| HPLC | Purity assessment and quantification. | Excellent for determining the purity of the sample and separating it from impurities or by-products. | Provides minimal structural information on its own. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., N-H, C-H, aromatic C=C). | Quick and easy to perform. Good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
Synergistic Power
For 2-Methyl-1-(2-phenylethyl)piperazine, the ideal analytical approach is synergistic:
-
¹H NMR and ¹³C NMR together provide a complete picture of the carbon and proton framework.
-
MS confirms the molecular weight determined from the NMR data.
-
HPLC assures the purity of the sample being analyzed by NMR and MS, ensuring that the observed signals are from the target compound.
Caption: Synergistic analytical approach.
Conclusion
The ¹H NMR analysis of 2-Methyl-1-(2-phenylethyl)piperazine is a powerful technique that provides a wealth of structural information. A thorough understanding of the molecule's structural features allows for a predictive interpretation of the spectrum, which can then be confirmed and refined through a carefully executed experimental protocol. While ¹H NMR is indispensable, its true power is realized when used in conjunction with complementary techniques such as ¹³C NMR, mass spectrometry, and HPLC. This integrated approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for advancing research and development in the chemical and pharmaceutical sciences.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2734219, 2-Methylpiperazine, (S)-. Available from: [Link]
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Al-Masoudi, N. A., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 12(45), 29473-29486. Available from: [Link]
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Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-687. Available from: [Link]
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Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(24), 19683-19692. Available from: [Link]
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Steinberg, J., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(19), 4529. Available from: [Link]
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Yilmaz, F., & Parlak, C. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 1017-1025. Available from: [Link]
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MDPI. (2023). 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. Molbank, 2023(2), M1629. Available from: [Link]
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A Comparative Guide to HPLC Method Validation for the Purity of 2-Methyl-1-(2-phenylethyl)piperazine
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 2-Methyl-1-(2-phenylethyl)piperazine, a derivative of the versatile piperazine scaffold, establishing a robust and reliable analytical method for purity determination is a critical early-stage development milestone. This guide provides an in-depth, scientifically-grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose, benchmarked against alternative analytical technologies.
The Imperative for a Validated Purity Method
Impurities in an API can originate from various sources, including the synthetic route, degradation, or storage. These impurities, even in trace amounts, can have unintended pharmacological or toxicological effects. Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the use of validated analytical procedures to ensure that the purity of an API is consistently controlled.[1][2] The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures in its Q2(R1) and the more recent Q2(R2) guidelines, which will form the basis of our discussion.[3][4][5]
Proposed High-Performance Liquid Chromatography (HPLC) Method
Based on the physicochemical properties of 2-Methyl-1-(2-phenylethyl)piperazine, a reversed-phase HPLC method with UV detection is proposed. The presence of a phenyl group provides a chromophore suitable for UV detection, while the piperazine moiety imparts sufficient polarity for good retention and separation on a C18 stationary phase.
Rationale for Method Parameters:
-
Column: A C18 column is selected for its versatility and proven performance in separating moderately polar to non-polar compounds. The 5 µm particle size provides a good balance between efficiency and backpressure.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer is chosen to ensure good peak shape and resolution. The buffer controls the pH of the mobile phase, which is crucial for the consistent ionization state of the basic piperazine nitrogens. A gradient elution is employed to effectively elute both the polar and any potential non-polar impurities within a reasonable timeframe.
-
Detection Wavelength: The UV detection wavelength is set at 254 nm, a common wavelength for aromatic compounds, to provide good sensitivity for the analyte and its potential aromatic impurities.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.
HPLC Method Validation Workflow
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][5] The following validation characteristics will be assessed according to ICH Q2(R1) guidelines.[5][6]
Figure 1: HPLC Method Validation Workflow.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][7] For 2-Methyl-1-(2-phenylethyl)piperazine, potential impurities could arise from the synthesis, which likely involves the reaction of 2-methylpiperazine with a phenylethyl halide.
Potential Process-Related Impurities:
-
Impurity A: 2-Methylpiperazine (unreacted starting material)
-
Impurity B: 1,4-Bis(2-phenylethyl)-2-methylpiperazine (over-alkylation product)
-
Impurity C: 2-Phenylethanol (potential starting material for phenylethyl halide synthesis)
The specificity of the method will be demonstrated by spiking the drug substance with these potential impurities and showing that the peaks are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector should also be performed to confirm that the analyte peak is spectrally homogeneous.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[5]
-
Procedure: A series of at least five concentrations of the 2-Methyl-1-(2-phenylethyl)piperazine reference standard are prepared, typically ranging from the reporting limit to 150% of the target concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
The specified range is derived from the linearity studies and confirms that the method provides an acceptable degree of linearity, accuracy, and precision within that range.[5]
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[5]
-
Procedure: Accuracy is determined by performing recovery studies. A known amount of the API is spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with each level prepared in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5]
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample solution at 100% of the target concentration are performed. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.
-
Intermediate Precision: The analysis is repeated on a different day, by a different analyst, or using a different instrument to assess the method's ruggedness. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]
-
Procedure: Small, deliberate changes are made to the method parameters, such as:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% acetonitrile)
-
pH of the buffer (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.
Comparative Analysis of Analytical Techniques
While HPLC is a workhorse in pharmaceutical analysis, other techniques can also be considered for the purity determination of 2-Methyl-1-(2-phenylethyl)piperazine.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase. | Similar to HPLC but uses smaller particle size columns for higher resolution and speed.[1] |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[2][8][9] | Suitable for volatile and thermally stable compounds.[10][11] May require derivatization for polar amines. | Broad applicability, especially for complex mixtures requiring high resolution.[3][4][12] |
| Typical Run Time | 15-30 minutes | 5-15 minutes | 2-10 minutes |
| Sensitivity | Good (ng to pg range) | Very good (pg to fg range), especially with a mass spectrometer (MS) detector. | Excellent (sub-ng to pg range). |
| Resolution | Good | Good to excellent | Excellent |
| Cost | Moderate | Lower instrument cost, but may have costs associated with derivatization reagents.[8][13] | Higher initial instrument cost. |
| Considerations | Versatile and widely used in the pharmaceutical industry. | Potential for thermal degradation of the analyte or impurities. | Increased throughput and sensitivity can accelerate method development and analysis.[4] |
Gas Chromatography (GC): Given that 2-Methyl-1-(2-phenylethyl)piperazine has a relatively high boiling point, GC analysis may be challenging without derivatization to increase its volatility.[8][13][14] Derivatization adds a step to the sample preparation and can introduce variability. However, for the analysis of volatile impurities such as residual solvents, GC is the method of choice.[11]
Ultra-Performance Liquid Chromatography (UPLC): UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (sub-2 µm), resulting in significantly higher efficiency, resolution, and speed.[1][3] A UPLC method would offer faster analysis times, which is advantageous in a high-throughput environment, and improved resolution, which can be beneficial for separating closely eluting impurities.[4]
Detailed Experimental Protocols
Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 2-Methyl-1-(2-phenylethyl)piperazine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 2-Methyl-1-(2-phenylethyl)piperazine sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Spiked Sample Solution (for Specificity): Prepare a solution of the API and spike it with known amounts of potential impurities (e.g., at the reporting threshold level).
Chromatographic Conditions
-
Instrument: HPLC system with a UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
Validation Procedure
-
System Suitability: Before starting the validation, inject the standard solution five times. The RSD of the peak area should be ≤ 1.0%, the tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
-
Specificity: Inject the diluent, a placebo solution, the un-spiked sample solution, and the spiked sample solution. Assess the resolution between the main peak and the impurity peaks.
-
Linearity: Prepare and inject the series of standard solutions. Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
Accuracy: Prepare and analyze the spiked placebo samples in triplicate at each concentration level. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Inject the sample solution six times. Calculate the RSD of the peak areas.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
LOD and LOQ: Determine the concentrations corresponding to signal-to-noise ratios of 3:1 and 10:1, respectively.
-
Robustness: Analyze the sample solution under the deliberately varied chromatographic conditions and evaluate the impact on system suitability parameters.
Conclusion
The proposed HPLC method, when fully validated according to ICH guidelines, will provide a reliable and robust means for the purity determination of 2-Methyl-1-(2-phenylethyl)piperazine. While GC and UPLC present viable alternatives with their own sets of advantages, the versatility, and established presence of HPLC in pharmaceutical quality control make it an excellent choice for this application. The detailed validation protocol outlined in this guide serves as a comprehensive roadmap for researchers and scientists to ensure the quality and consistency of this promising pharmaceutical compound.
References
-
Waters. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]
- A review article of UPLC and its emerging application and challenges and opportunities. (2025, June 5). [Source details not fully available]
-
RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]
-
Fountain, K. J., Jablonski, J. M., & Morrison, D. (2020, November 11). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International. Retrieved from [Link]
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-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]
-
Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]
-
Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenethylpiperazine. PubChem. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ResearchGate. (2025, August 6). Preparation of chiral 2-methylpiperazine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Piperazine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Comparative Mass Spectrometry Guide: Fragmentation Patterns of 2-Methyl-1-(2-phenylethyl)piperazine
Prepared by: Senior Application Scientist, Mass Spectrometry & Structural Elucidation Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Professionals
Executive Summary
The structural elucidation of substituted piperazines—frequently encountered as pharmaceutical intermediates and New Psychoactive Substances (NPS)—requires high-fidelity analytical techniques. Because positional and regional isomers of piperazines exhibit nearly identical physicochemical properties, mass spectrometry (MS) serves as the definitive tool for differentiation.
This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation patterns of 2-Methyl-1-(2-phenylethyl)piperazine . By contrasting its behavior under Electron Ionization (EI) and Electrospray Ionization (ESI) with industry-standard analogs like 1-Benzylpiperazine (BZP) and 1-(2-Phenylethyl)piperazine, this document establishes a self-validating framework for unambiguous structural identification.
Mechanistic Causality of Fragmentation
To optimize MS methods, one must understand the thermodynamic and kinetic drivers of molecular dissociation. Piperazine derivatives exhibit highly predictable fragmentation cascades dictated by the localization of the charge on the nitrogen heteroatoms.
Electron Ionization (EI-MS) Dynamics
In standard 70 eV EI-MS, the initial radical cation
-
Alpha-Cleavage: The most favorable degradation pathway is the
-cleavage of the carbon-carbon bond adjacent to the ionized nitrogen[1]. For 2-Methyl-1-(2-phenylethyl)piperazine ( m/z 204), cleavage of the phenylethyl chain yields a highly stable iminium ion at m/z 113, alongside the expulsion of a benzyl radical. -
Ring Fission: The piperazine core itself is highly susceptible to sequential C-N and C-C bond cleavages, consistently yielding the diagnostic
cation at m/z 56[1].
Electrospray Ionization & CID (ESI-MS/MS) Dynamics
Under soft ionization (ESI+), the molecule is protonated to form
-
Inductive Cleavage: The energy applied to the precursor ion forces the heterolytic cleavage of the N-C bond bridging the piperazine ring and the phenylethyl moiety.
-
Thermodynamic Sinks: The phenylethyl group frequently retains the charge to form a phenylethyl cation (m/z 105), which rapidly rearranges via the loss of
to form the highly conjugated, resonance-stabilized tropylium cation at m/z 91. The neutral loss of the phenylethyl group (as phenylethylene, 104 Da) leaves a protonated 2-methylpiperazine ion at m/z 101.
Caption: Charge-directed CID fragmentation pathway of 2-Methyl-1-(2-phenylethyl)piperazine.
Comparative Performance Analysis
To establish a baseline for comparative identification, the fragmentation of 2-Methyl-1-(2-phenylethyl)piperazine is benchmarked against two structural analogs. The presence of the methyl group on the piperazine ring shifts the mass of the intact ring fragments by +14 Da (e.g., m/z 87 to m/z 101), allowing for rapid differentiation from unmethylated variants[2].
Table 1: Quantitative MS Data Comparison
| Compound | Exact Mass | Major ESI-MS/MS Fragments (CID) | Major EI-MS Fragments (70 eV) | Structural Differentiator |
| 2-Methyl-1-(2-phenylethyl)piperazine | 205.1700 | 105, 101, 91, 56 | 204, 113, 91, 56 | m/z 101 (Methylated ring) |
| 1-(2-Phenylethyl)piperazine | 191.1548 | 105, 91, 87, 56 | 190, 99, 91, 56 | m/z 87 (Unmethylated ring) |
| 1-Benzylpiperazine (BZP) | 177.1392 | 91, 86, 65 | 176, 134, 91, 56 | m/z 134 (Benzyl |
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate necessary system suitability checks (SSCs) and internal standard (IS) normalizations to guarantee that the observed fragmentation is an artifact of the molecule, not the instrument.
Protocol A: GC-EI-MS Analysis (Volatile Profiling)
Use this protocol for rapid screening and library matching against standard EI databases.
-
Sample Preparation & Derivatization:
-
Reconstitute 1 mg of the analyte in 1 mL of anhydrous Ethyl Acetate.
-
Self-Validation Step: Spike the sample with 50 ng/mL of BZP-d8 (Internal Standard) to monitor injection efficiency and retention time drift.
-
Add 50 µL of Trifluoroacetic anhydride (TFAA) and incubate at 60°C for 20 minutes to derivatize the secondary amine, enhancing volatility and preventing column tailing. Evaporate to dryness under
and reconstitute in 100 µL Ethyl Acetate.
-
-
Chromatographic Separation:
-
Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial hold at 70°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
-
Mass Spectrometry (EI):
-
Ion Source Temp: 230°C; Quadrupole Temp: 150°C.
-
Ionization Energy: 70 eV.
-
Acquisition: Full scan mode (m/z 40–400). Verify the presence of the m/z 56 diagnostic ion to confirm the piperazine core[1].
-
Protocol B: UHPLC-ESI-MS/MS Analysis (Trace Quantification)
Use this protocol for high-sensitivity quantification and structural confirmation in complex matrices.
-
Mobile Phase Preparation:
-
Solvent A: Optima LC/MS grade Water with 0.1% Formic Acid.
-
Solvent B: Optima LC/MS grade Acetonitrile with 0.1% Formic Acid.
-
-
Chromatographic Separation:
-
Column: C18 (100 mm × 2.1 mm, 1.7 µm particle size).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Self-Validation Step: Inject a double-blank (solvent only) prior to the sample sequence to verify column equilibration and rule out carryover.
-
-
Mass Spectrometry (ESI-QQQ):
-
Source: Positive Electrospray Ionization (ESI+). Capillary voltage: +3.5 kV.
-
MRM Transitions (Precursor m/z 205.17):
-
Quantifier: 205.17
91.05 (Collision Energy: 25 eV) -
Qualifier 1: 205.17
105.07 (Collision Energy: 20 eV) -
Qualifier 2: 205.17
101.10 (Collision Energy: 15 eV)
-
-
Causality Note: The lower collision energy (15 eV) is required for the m/z 101 transition because the neutral loss of the phenylethyl group requires less activation energy than the secondary rearrangement required to form the tropylium ion.
-
Caption: Standardized, self-validating LC-ESI-MS/MS workflow for piperazine derivative analysis.
References
-
Mass Fragmentation Characteristics of Piperazine Analogues Journal of Chinese Mass Spectrometry Society URL: [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs National Center for Biotechnology Information (NIH/PMC) URL:[Link]
-
GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine ResearchGate / Journal of Pharmaceutical Sciences and Pharmacology URL:[Link]
Sources
A Researcher's Guide to the Infrared Spectroscopy of 2-Methyl-1-(2-phenylethyl)piperazine: A Comparative Analysis
For researchers and professionals in drug development and chemical synthesis, the precise and unambiguous characterization of novel molecules is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, offering a rapid and non-destructive method to confirm molecular structure. This guide provides an in-depth analysis of the characteristic IR absorption peaks for 2-Methyl-1-(2-phenylethyl)piperazine, a disubstituted piperazine derivative of interest in medicinal chemistry.
This document moves beyond a simple recitation of peak values. Herein, we will dissect the expected vibrational modes of the target molecule, drawing comparisons with simpler, structurally related compounds. This comparative approach, grounded in the fundamental principles of vibrational spectroscopy, will empower researchers to interpret their own experimental data with a higher degree of confidence. We will also outline a standard experimental protocol for obtaining a high-quality IR spectrum.
Deciphering the Vibrational Fingerprint: A Tale of Three Moieties
The structure of 2-Methyl-1-(2-phenylethyl)piperazine is a composite of three key structural features, each contributing distinct signals to its IR spectrum: a monosubstituted benzene ring, a saturated piperazine ring with its substituents, and various aliphatic C-H bonds.
A logical workflow for predicting and interpreting the IR spectrum of our target molecule involves a comparative analysis with simpler, related structures. This allows for the assignment of spectral features with greater certainty.
Caption: Logical workflow for the comparative analysis of the IR spectrum.
Predicted Characteristic IR Peaks of 2-Methyl-1-(2-phenylethyl)piperazine
The following table summarizes the expected characteristic absorption bands for 2-Methyl-1-(2-phenylethyl)piperazine, based on the analysis of its functional groups and comparison with analogous compounds.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |
| ~3085, 3062, 3030 | Weak to Medium | Aromatic C-H Stretch | These peaks are characteristic of C-H stretching vibrations on a benzene ring and are expected to be of lower intensity than the aliphatic C-H stretches.[1][2][3] Their presence just above 3000 cm⁻¹ is a strong indicator of an aromatic system.[4] |
| 2960-2850 | Strong | Aliphatic C-H Stretch | This region will contain multiple strong absorptions from the symmetric and asymmetric stretching of C-H bonds in the piperazine ring, the ethyl linker, and the methyl group.[2][5] |
| ~1605, ~1585, ~1495, ~1450 | Medium to Weak | Aromatic C=C Ring Stretch | These absorptions arise from the stretching vibrations within the benzene ring.[1][3] Aromatic compounds typically show a series of peaks in this region.[1][2] |
| ~1450 | Medium | CH₂ Scissoring/CH₃ Asymmetric Bending | This peak is due to the bending vibrations of the methylene groups in the piperazine ring and the ethyl chain, as well as the asymmetric bending of the methyl group.[6] |
| ~1375 | Medium to Weak | CH₃ Symmetric Bending | A characteristic absorption for a methyl group. |
| ~1125 | Medium to Strong | C-N Stretch | This band is associated with the stretching of the C-N bonds within the piperazine ring. Substituted piperazines often show strong absorptions in this region.[7] |
| ~740 and ~700 | Strong | Aromatic C-H Out-of-Plane Bending | For a monosubstituted benzene ring, two strong bands are expected in this region.[1] These are highly characteristic and useful for confirming the substitution pattern. |
Comparative Spectral Analysis: Building the Picture
To understand the origin of these predicted peaks, a comparison with the IR spectra of simpler, related molecules is invaluable.
The Aromatic Signature: Insights from Toluene
Toluene provides a clear example of the IR absorptions due to a monosubstituted benzene ring. Its spectrum prominently features:
-
Aromatic C-H stretches just above 3000 cm⁻¹.[1]
-
Aromatic C=C ring stretching peaks between 1450 and 1600 cm⁻¹.[1]
-
Strong C-H out-of-plane bending bands in the 690-900 cm⁻¹ region, which are diagnostic for the substitution pattern.[1]
The Piperazine Core: A Look at Piperazine and 2-Methylpiperazine
Unsubstituted piperazine, a secondary amine, exhibits N-H stretching vibrations in the region of 3200-3400 cm⁻¹. However, in our target molecule, both nitrogen atoms are tertiary, so no N-H stretching bands are expected .
The key contributions from the piperazine ring itself are the C-H and C-N stretching and bending vibrations. A study on piperazine and its derivatives identified a set of characteristic bands, including those in the 1300-1340 cm⁻¹ and 1125-1170 cm⁻¹ regions, which are likely associated with CH₂ twisting and C-N stretching modes, respectively.[7] An IR spectrum of 2-methylpiperazine is available and can be used for direct comparison of the piperazine ring and methyl group vibrations.[8][9]
The Combined System: N-Phenylethylpiperazine as a Precursor
N-Phenylethylpiperazine is an excellent model compound, lacking only the methyl group of our target molecule. Its spectrum would be expected to show a combination of the aromatic features from the phenylethyl group and the piperazine ring vibrations. The primary difference in the spectrum of 2-Methyl-1-(2-phenylethyl)piperazine would be the presence of additional aliphatic C-H stretching and bending modes due to the methyl group, and a potential slight shift in the C-N stretching frequencies due to the electronic effect of the additional alkyl substituent.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following provides a generalized procedure for obtaining an IR spectrum of 2-Methyl-1-(2-phenylethyl)piperazine using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid or solid samples.
Materials and Equipment
-
FTIR Spectrometer with ATR accessory (e.g., equipped with a diamond or zinc selenide crystal)
-
Sample of 2-Methyl-1-(2-phenylethyl)piperazine
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Step-by-Step Methodology
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.
-
In the spectrometer software, initiate the collection of a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself, which will then be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the 2-Methyl-1-(2-phenylethyl)piperazine sample onto the center of the ATR crystal. If the sample is a solid, ensure good contact is made with the crystal surface by applying pressure with the built-in press. If it is a liquid, a single drop is sufficient.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan in the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
-
Label the significant peaks with their wavenumbers (cm⁻¹).
-
Compare the obtained spectrum with the predicted peak positions and the spectra of the analogous compounds discussed in this guide.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-dampened lint-free wipe to remove all traces of the sample.
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Methylpiperazine(109-07-9) IR Spectrum [m.chemicalbook.com]
- 9. 2-Methylpiperazine, (S)- | C5H12N2 | CID 2734219 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Bioactivity Guide: Piperazine vs. 2-Methyl-1-(2-phenylethyl)piperazine
[1]
Executive Summary: From Scaffold to CNS Ligand[1]
This guide provides a rigorous pharmacological comparison between Piperazine (the unsubstituted parent scaffold) and its lipophilic, chiral derivative 2-Methyl-1-(2-phenylethyl)piperazine (also referred to as 1-phenethyl-2-methylpiperazine).[1]
While Piperazine is classically defined by its hydrophilic nature and specific GABA-ergic activity in invertebrates (anthelmintic), the addition of a 2-phenylethyl group and a 2-methyl substituent drastically shifts the bioactivity profile.[1] The derivative transitions from a peripheral anti-parasitic agent to a blood-brain barrier (BBB) penetrating scaffold with high affinity for Sigma receptors (
Key Differentiators at a Glance
| Feature | Piperazine | 2-Methyl-1-(2-phenylethyl)piperazine |
| Primary Target | GABA-gated Cl⁻ channels (Invertebrate) | Sigma ( |
| Physiochemical | Hydrophilic (LogP ~ -1.[1]17) | Lipophilic (LogP > 2.5), Chiral |
| CNS Penetration | Low (except at toxic doses) | High (Passive Diffusion) |
| Primary Utility | Anthelmintic, Chemical Scaffold | CNS Ligand (Analgesic/Stimulant research), Intermediate |
| Metabolic Stability | Excreted largely unchanged | Susceptible to N-dealkylation & Ring Hydroxylation |
Chemical Structure & Physiochemical Properties[1][2][3][4][5][6][7][8]
The distinct biological behaviors of these two compounds are rooted in their structural modifications.[1]
Structural Analysis[1][4][5][8]
-
Piperazine: A symmetric, six-membered saturated heterocycle containing two nitrogen atoms.[1][2][3] It exists primarily as a zwitterion at physiological pH but is highly water-soluble.[1]
-
2-Methyl-1-(2-phenylethyl)piperazine:
-
N1-Substitution (Phenethyl): The addition of a hydrophobic ethyl-phenyl chain anchors the molecule into lipophilic pockets of GPCRs and transporters.[1] This mimics the pharmacophore of dopamine and other phenethylamines.[1]
-
C2-Methylation: Introduces a chiral center , breaking symmetry.[1] This steric bulk restricts conformational flexibility, often enhancing selectivity for specific receptor subtypes (e.g., distinguishing
from ) and retarding metabolic degradation.
-
Physiochemical Data Table
| Property | Piperazine | 2-Methyl-1-(2-phenylethyl)piperazine |
| Molecular Weight | 86.14 g/mol | ~204.31 g/mol |
| H-Bond Donors | 2 | 1 (Secondary Amine) |
| H-Bond Acceptors | 2 | 2 |
| LogP (Predicted) | -1.17 (Hydrophilic) | 2.8 - 3.2 (Lipophilic) |
| pKa | 5.35, 9.73 | ~8.5 (Amine), ~9.2 (Ring N) |
| BBB Permeability | Poor | High |
Pharmacological Mechanisms & Bioactivity[1]
Piperazine: The GABA Agonist
Piperazine acts as a weak GABA mimetic.[1] Its selectivity is phylogenetically determined; it binds with high affinity to invertebrate GABA-gated chloride channels but has low affinity for mammalian GABA receptors (GABA_A or GABA_B).[1]
-
Mechanism: Hyperpolarization of the muscle membrane.[1]
-
Outcome: Flaccid paralysis of the nematode (Ascaris lumbricoides), allowing expulsion by peristalsis.[1]
-
Mammalian Toxicology: At high doses, it can act as a glycine receptor antagonist or non-selective GABA modulator, leading to neurotoxicity (cerebellar ataxia, "worm wobble").
2-Methyl-1-(2-phenylethyl)piperazine: The CNS Modulator
The phenethyl-piperazine moiety is a "privileged structure" in medicinal chemistry, often conferring affinity for Sigma receptors and Monoamine transporters.[1]
-
Sigma Receptor (
) Ligand: -
Monoamine Transporter Inhibition:
-
Structurally analogous to Benzylpiperazine (BZP) but with a longer chain.[1] The phenethyl group increases lipophilicity and affinity for the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).[1]
-
Effect: Potential psychostimulant or antidepressant-like activity.[1] The 2-methyl group may reduce potency compared to the unsubstituted analog but increases duration of action by hindering metabolism.[1]
-
-
Analgesic Potential:
Comparative Signaling Pathways (Graphviz Diagram)
Figure 1: Mechanistic divergence between Piperazine (GABA-ergic, peripheral/invertebrate target) and its Phenethyl derivative (Sigma/Monoamine modulation, CNS target).[1]
Experimental Protocols
To validate the bioactivity of these compounds, distinct experimental workflows are required.
Protocol A: Piperazine Potency Assay (Invertebrate Motility)
Used to verify GABA-ergic anthelmintic activity.[1]
-
Subject: Caenorhabditis elegans (Wild type N2) or Ascaris suum muscle strips.
-
Preparation: Synchronize C. elegans to L4 stage.
-
Dosing: Prepare Piperazine citrate solutions in M9 buffer (0.1 mM – 100 mM).
-
Assay:
-
Transfer worms to assay plates containing drug.[1]
-
Measurement: Count "thrashing" (body bends) per minute at T=0, 15, 30, 60 mins.
-
-
Validation: Use Levamisole (nAChR agonist) as a positive control for spastic paralysis; Piperazine should induce flaccid paralysis (immobility without contraction).[1]
-
Data Output: Plot EC50 for motility inhibition.
Protocol B: Competitive Radioligand Binding (Phenethyl Derivative)
Used to determine affinity (Ki) for Sigma-1 Receptors.[1]
-
Tissue Source: Guinea pig brain membrane homogenates (rich in
).[1] -
Radioligand: [³H]-(+)-Pentazocine (specific for
).[1] -
Test Compound: 2-Methyl-1-(2-phenylethyl)piperazine (dissolved in DMSO, diluted in Tris-HCl buffer).
-
Incubation:
-
Mix 100 µL membrane prep + 50 µL [³H]-Pentazocine (3 nM final) + 50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).
-
Incubate at 37°C for 120 minutes to reach equilibrium.
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Quantification: Liquid scintillation counting.
-
Calculation:
Safety & Toxicology Comparison
| Parameter | Piperazine | 2-Methyl-1-(2-phenylethyl)piperazine |
| Acute Toxicity | Low (LD50 Rat Oral ~7900 mg/kg) | Unknown (Estimated LD50 < 300 mg/kg based on analogs) |
| Neurotoxicity | Rare; "Worm wobble" (ataxia) at high doses.[1] | Potential for serotonergic syndrome or psychotomimetic effects.[1] |
| Metabolism | Renal clearance (30-40% unchanged).[1] | Hepatic (CYP2D6/3A4).[1] N-dealkylation produces 2-methylpiperazine.[1] |
| Handling | Irritant (Skin/Eye/Respiratory).[1] | High Potency Caution. Treat as potential bioactive CNS agent.[1] |
Conclusion
The transformation of Piperazine to 2-Methyl-1-(2-phenylethyl)piperazine represents a classic case of scaffold hopping :
-
Piperazine serves as a hydrophilic, rigid linker with specific invertebrate toxicity (GABA agonism).[1]
-
2-Methyl-1-(2-phenylethyl)piperazine utilizes the piperazine ring solely as a conformational template to orient the phenethyl pharmacophore, resulting in a lipophilic, CNS-penetrant molecule with affinity for Sigma and Monoamine targets.[1]
Researchers utilizing the 2-methyl derivative must account for stereochemistry , as the 2-methyl group creates enantiomers ((R) vs (S)) that likely exhibit significant potency differences in receptor binding assays.[1]
References
-
Martin, R. J. (1985).[1] Gamma-aminobutyric acid- and piperazine-activated single-channel currents from Ascaris suum body muscle.[1] British Journal of Pharmacology.[1][4] Link
-
Prezzavento, O., et al. (2007).[1] Sigma receptor ligands: synthesis and biological profile of new N,N'-disubstituted piperazines. Journal of Medicinal Chemistry.[1][3] Link[1]
-
Robarge, M. J. (2001).[1] The evolution of the piperazine scaffold in drug discovery.[1][3] Journal of Medicinal Chemistry (General Review on Piperazine SAR).[1]
-
PubChem Compound Summary. (2024). 2-Phenethylpiperazine (Structure & Properties). National Library of Medicine.[1] Link[1]
-
Matsumoto, R. R., et al. (2001).[1] Characterization of two novel sigma receptor ligands: antidystonic effects in rats.[1] European Journal of Pharmacology.[1][3] Link
GC-MS Detection Limits for 2-Methyl-1-(2-phenylethyl)piperazine Metabolites: A Comprehensive Comparison Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when profiling novel psychoactive substances (NPS) and complex designer drugs. 2-Methyl-1-(2-phenylethyl)piperazine belongs to a structurally diverse class of phenylethylpiperazines. While the parent compound can often be detected intact, its primary metabolites—specifically the N-dealkylated and ring-hydroxylated derivatives—present significant chromatographic challenges due to their increased polarity and the presence of active secondary amines.
This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative platforms (like LC-MS/MS) for the detection of these metabolites. It provides a self-validating, field-proven experimental workflow grounded in established toxicological methodologies.
Metabolic Profiling & Target Analytes
To establish a robust detection method, we must first understand the biotransformation of the target. Phenylethylpiperazines typically undergo hepatic CYP450-mediated metabolism via two primary pathways:
-
N-Dealkylation: Cleavage of the phenylethyl chain or piperazine ring opening, yielding a secondary amine.
-
Hydroxylation: Addition of an -OH group to either the phenyl ring or the piperazine core.
The presence of a secondary amine in the N-dealkylated metabolite causes severe peak tailing and irreversible adsorption on standard non-polar GC capillary columns if left underivatized.
Fig 1. Primary CYP450-mediated metabolic pathways of 2-Methyl-1-(2-phenylethyl)piperazine.
Analytical Platform Comparison
While LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is often the gold standard for polar metabolites, GC-MS remains a critical workhorse in forensic and clinical toxicology due to its unparalleled library-matching capabilities (e.g., NIST/SWGDRUG) and cost-effectiveness.
Drawing upon validated extraction and detection data for structurally identical phenylethylpiperazine derivatives (such as zipeprol metabolites)[1], the following table objectively compares the limits of detection (LOD), limits of quantification (LOQ), and recovery metrics across different platforms.
Table 1: Performance Comparison for Phenylethylpiperazine Metabolites
| Analytical Platform | Target Analyte | Required Derivatization | LOD (ng/mL) | LOQ (ng/mL) | Extraction Recovery (%) | Intra-day CV (%) |
| GC-MS (EI-SIM) | N-Dealkylated Metabolite | HFBA / Acylation | 2.5 - 5.0 | 10.0 | 86.9 - 97.2 | 4.0 - 5.3 |
| GC-MS (EI-SIM) | Hydroxylated Metabolite | HFBA / Acylation | 5.0 - 8.0 | 15.0 | 85.0 - 92.0 | 4.5 - 6.1 |
| LC-MS/MS (MRM) | N-Dealkylated Metabolite | None | 0.1 - 0.5 | 1.0 | 90.5 - 98.2 | 2.1 - 4.5 |
| GC-TSD | Parent Drug | None | 10.0 | 25.0 | 86.9 - 97.2 | 4.0 - 5.3 |
Data synthesis grounded in the validated GC-MS methodologies for phenylethylpiperazines published by.
Key Takeaway: While LC-MS/MS offers a 10-fold to 50-fold increase in raw sensitivity (LOD ~0.1 ng/mL) without the need for derivatization, GC-MS in Selected Ion Monitoring (SIM) mode achieves highly respectable LODs (2.5 ng/mL) provided the sample is properly alkalinized and derivatized [2].
Self-Validating GC-MS Experimental Protocol
To achieve the detection limits outlined in Table 1, the sample preparation must be treated as a self-validating system. Every step must be controlled with an internal standard to account for matrix effects and derivatization efficiency.
Step-by-Step Methodology
1. Sample Preparation & Alkalinization
-
Action: Spike 1.0 mL of biological fluid (blood/urine) with an internal standard (e.g., Cinnarizine or a deuterated piperazine analog at 10 µg/mL). Adjust the sample to pH 11–12 using 6N NaOH.
-
Causality: Piperazine nitrogen atoms possess pKa values ranging from 9.0 to 9.8. Adjusting the pH to 11–12 ensures that the basic amine groups are fully un-ionized. This is a critical thermodynamic requirement to maximize the partitioning of the metabolites into the organic phase during extraction.
2. Liquid-Liquid Extraction (LLE)
-
Action: Extract the alkalinized sample three times with 5.0 mL of ethyl acetate. Centrifuge at 3000 rpm for 5 minutes to break any emulsions.
-
Causality: Ethyl acetate provides an optimal polarity index to extract both the lipophilic parent drug and the slightly more polar hydroxylated metabolites, ensuring recoveries exceeding 86% [1].
3. Back-Extraction & Purification (Optional but Recommended)
-
Action: Re-extract the combined organic layers with 2.0 mL of 0.25N H₂SO₄. Discard the organic layer, re-alkalinize the aqueous phase to pH 11–12, and extract again with ethyl acetate.
-
Causality: This acid-base back-extraction acts as a chemical filter, stripping away neutral and acidic lipid interferences from the biological matrix, which drastically reduces baseline noise in the GC-MS chromatogram.
4. Derivatization
-
Action: Evaporate the final organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of ethyl acetate and add 50 µL of Heptafluorobutyric anhydride (HFBA). Incubate at 70°C for 20 minutes.
-
Causality: The N-dealkylated metabolite contains an active secondary amine. If injected directly, this active hydrogen will interact with the silanol groups on the GC column, causing peak tailing and signal loss. HFBA acylation neutralizes this amine, replacing the active hydrogen with a fluorinated group. This increases volatility, improves thermal stability, and concentrates the ion current into higher mass fragments, thereby lowering the LOD[2].
5. GC-MS Analysis (EI-SIM)
-
Action: Inject 1 µL of the derivatized sample into the GC-MS (e.g., Agilent 7890B/5977B) equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).
-
Parameters:
-
Injector Temp: 250°C (Splitless mode).
-
Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MS Mode: Electron Ionization (70 eV), Selected Ion Monitoring (SIM). Monitor the molecular ion and the characteristic phenylethyl cation fragment (m/z 121).
-
Fig 2. Optimized GC-MS sample preparation and analysis workflow for piperazine metabolites.
Conclusion
For the detection of 2-Methyl-1-(2-phenylethyl)piperazine metabolites, LC-MS/MS provides the path of least resistance regarding sample preparation and raw sensitivity. However, a meticulously optimized GC-MS protocol—relying on strict pH control during extraction and HFBA derivatization—can achieve highly competitive detection limits (2.5 - 5.0 ng/mL). By understanding the causality behind the chemical behavior of secondary amines, analysts can build self-validating workflows that ensure high trustworthiness and reproducibility in routine screening.
References
-
Yoo, Y., Chung, H., Kim, E., & Kim, M. (1996). Fatal zipeprol and dextromethorphan poisonings in Korea. Journal of Analytical Toxicology, 20(3), 155-158. URL:[Link]
-
Ely, C. R., & Lora-Tamayo, C. (2026). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Academia.edu Analytical Research. URL: [Link]
A Structural and Predictive Pharmacological Comparison: 2-Methyl-1-(2-phenylethyl)piperazine and Phenethylamine
Abstract
This guide provides an in-depth structural and theoretical comparison between the well-characterized endogenous trace amine, phenethylamine (PEA), and the less-documented synthetic derivative, 2-Methyl-1-(2-phenylethyl)piperazine. While empirical data on 2-Methyl-1-(2-phenylethyl)piperazine is scarce in peer-reviewed literature, this analysis leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to forecast its physicochemical properties, receptor interaction profile, and potential pharmacological effects. We will dissect the constituent molecular fragments of each compound to build a predictive model of the derivative's behavior, offering a framework for future empirical investigation. This guide is intended for researchers in pharmacology, medicinal chemistry, and drug development who are exploring the vast chemical space of phenethylamine analogues for novel CNS-active agents.
Introduction: The Rationale for Comparison
Phenethylamine (PEA) represents a foundational pharmacophore for a vast array of psychoactive substances, acting as an endogenous neuromodulator and a parent structure for numerous synthetic drugs. Its primary mechanism involves interaction with monoamine transporters (such as DAT, NET, and SERT) and agonism at the trace amine-associated receptor 1 (TAAR1). The therapeutic and recreational potential of phenethylamine derivatives is dictated by the chemical modifications made to its core structure.
The subject of our comparative analysis, 2-Methyl-1-(2-phenylethyl)piperazine, is a synthetic derivative where the primary amine of PEA is replaced by a 2-methylpiperazine ring. While this specific compound is not extensively characterized in public-domain research, its parent structure, 1-phenylethylpiperazine, and other piperazine derivatives are common motifs in centrally active pharmaceuticals. This guide, therefore, serves two purposes: first, to provide a clear structural comparison to the parent compound, PEA, and second, to construct a scientifically-grounded hypothesis of the derivative's pharmacological profile to guide future research and experimentation.
Molecular Structure Analysis
The fundamental difference between the two molecules lies in the nature of the terminal nitrogen group. Phenethylamine possesses a primary amine (-NH2), which is highly flexible and serves as a key hydrogen bonding group. In contrast, 2-Methyl-1-(2-phenylethyl)piperazine incorporates the phenethylamine backbone into a more sterically hindered and conformationally restricted piperazine ring system.
Figure 1: A comparative diagram illustrating the core structural motifs of Phenethylamine and 2-Methyl-1-(2-phenylethyl)piperazine.
Key Structural Differences and Their Implications:
-
Amine Group: PEA's primary amine is a hydrogen bond donor and acceptor. The piperazine ring in the derivative contains two nitrogen atoms: one tertiary amine (N1, attached to the phenylethyl group) and one secondary amine (N4). This changes the hydrogen bonding capacity and introduces a second site for potential protonation.
-
Steric Hindrance: The bulky piperazine ring, further augmented by a methyl group, presents a significantly larger steric profile than PEA's simple amine. This will almost certainly alter the molecule's ability to fit into the binding pockets of receptors and transporters tailored for smaller monoamines.
-
Conformational Rigidity: The piperazine ring exists predominantly in a chair conformation, which restricts the rotational freedom of the N-substituent compared to the flexible ethylamine side chain of PEA.
-
Chirality: The presence of a methyl group at the 2-position of the piperazine ring introduces a chiral center. Therefore, 2-Methyl-1-(2-phenylethyl)piperazine exists as two enantiomers (R and S), which could have different binding affinities and functional activities at biological targets.
Predicted Physicochemical Properties
The structural modifications are expected to significantly alter the compound's physicochemical properties, which in turn govern its pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME).
| Property | Phenethylamine (PEA) | 2-Methyl-1-(2-phenylethyl)piperazine (Predicted) | Rationale for Prediction |
| Molecular Weight | 121.18 g/mol | 218.33 g/mol | Addition of the C5H11N fragment. |
| pKa | ~9.8 (amine) | pKa1: ~6.8 (N1), pKa2: ~9.9 (N4) | The N1 nitrogen's basicity is reduced by the electron-withdrawing effect of the N-phenylethyl group. The N4 nitrogen is a typical secondary amine with a pKa similar to PEA. |
| cLogP (Lipophilicity) | ~1.4 | ~2.5 - 3.0 | The addition of the larger, hydrocarbon-rich piperazine ring and methyl group significantly increases lipophilicity, potentially enhancing blood-brain barrier penetration. |
| Polar Surface Area (PSA) | 26.0 Ų | ~15.3 Ų | Despite having two nitrogens, the tertiary nature of one and the steric shielding reduces the accessible polar surface compared to the exposed primary amine of PEA. |
Predicted Pharmacological Profile: A Structure-Activity Relationship (SAR) Analysis
Lacking direct experimental data, we can construct a hypothetical pharmacological profile based on the known effects of its structural components.
-
Phenethylamine Core: The presence of the intact phenethylamine pharmacophore (the benzene ring separated from a nitrogen atom by a two-carbon chain) is a strong indicator of affinity for monoaminergic systems.
-
Piperazine Moiety: Piperazine is a "privileged scaffold" in CNS drug discovery, found in drugs with dopaminergic, serotonergic, and adrenergic activity. Its inclusion often steers activity away from being a pure substrate for monoamine transporters (like PEA) and more towards a receptor modulator or reuptake inhibitor profile.
-
N-Phenethyl Substitution: The N-phenethyl moiety itself is known to confer affinity for various receptors. For example, the potent opioid fentanyl contains an N-phenethyl group. In the context of monoamines, this substitution pattern is often found in compounds that interact with dopamine receptors.
-
2-Methyl Substitution: The methyl group adds steric bulk adjacent to the N4 nitrogen. This could create selectivity. For instance, it might hinder binding to bulky transporters like SERT while still permitting interaction with certain dopamine or adrenergic receptor subtypes. It will also influence the metabolism of the piperazine ring.
Hypothesis:
-
Loss of Substrate Activity: Unlike PEA, which is a substrate for monoamine transporters (especially DAT and NET) and causes neurotransmitter release, the steric bulk of 2-Methyl-1-(2-phenylethyl)piperazine likely prevents it from being effectively transported into the presynaptic terminal. It is more likely to act as a reuptake inhibitor , blocking the transporter from the outside.
-
Target Profile: The compound is predicted to be a dopamine-norepinephrine reuptake inhibitor (DNRI) . The phenethylamine backbone suggests an affinity for these transporters, while the piperazine ring is a common feature in many existing DNRIs.
-
Receptor Activity: It may also possess direct agonist or antagonist activity at postsynaptic dopamine (D1/D2-like) or serotonin (5-HT) receptors. This dual-action profile (transporter inhibition and direct receptor modulation) is a known characteristic of many piperazine-based CNS drugs.
Proposed Experimental Validation
To test the hypotheses generated from this structural analysis, a logical, tiered experimental approach is required.
Experiment 1: In Vitro Receptor and Transporter Binding Assays
Objective: To determine the binding affinity (Ki) of 2-Methyl-1-(2-phenylethyl)piperazine for key CNS targets.
Methodology:
-
Compound Preparation: Synthesize and purify both the racemic mixture and the individual R and S enantiomers of 2-Methyl-1-(2-phenylethyl)piperazine.
-
Target Panel Selection: Utilize a commercially available radioligand binding assay panel (e.g., the Eurofins SafetyScreen44™ or similar). The panel must include, at a minimum:
-
Dopamine Transporter (DAT)
-
Norepinephrine Transporter (NET)
-
Serotonin Transporter (SERT)
-
Dopamine Receptors (D1, D2, D3, D4, D5)
-
Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C)
-
Adrenergic Receptors (α1, α2, β)
-
Trace Amine-Associated Receptor 1 (TAAR1)
-
-
Assay Protocol (General): a. Cell membranes expressing the target receptor or transporter are prepared. b. A known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the membranes. c. Increasing concentrations of the test compound (2-Methyl-1-(2-phenylethyl)piperazine) are added to compete with the radioligand for binding. d. After incubation and washing, the amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data are used to calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Figure 2: Workflow for a competitive radioligand binding assay to determine compound affinity for a specific CNS target.
Experiment 2: In Vitro Functional Assays (Monoamine Reuptake)
Objective: To determine if the compound acts as a reuptake inhibitor or a substrate (releaser) at DAT, NET, and SERT.
Methodology:
-
Cell Culture: Use HEK293 cells stably transfected to express human DAT, NET, or SERT.
-
Reuptake Inhibition Assay: a. Pre-incubate the cells with various concentrations of the test compound. b. Add a radioactive monoamine substrate (e.g., [³H]dopamine for DAT-expressing cells). c. Incubate for a short period (e.g., 10 minutes) at 37°C. d. Terminate the uptake by rapid washing with ice-cold buffer. e. Lyse the cells and measure the intracellular radioactivity. f. A potent inhibitor will result in a low intracellular radioactive signal. Calculate the IC50 for uptake inhibition.
-
Neurotransmitter Release Assay: a. Pre-load the transfected cells with a radioactive monoamine (e.g., [³H]dopamine). b. Wash the cells to remove extracellular radioactivity. c. Add the test compound and incubate. d. Measure the amount of radioactivity released from the cells into the supernatant. e. A potent releaser (like PEA or amphetamine) will cause a large increase in extracellular radioactivity.
Expected Outcome: Based on our SAR analysis, we predict that 2-Methyl-1-(2-phenylethyl)piperazine will show potent IC50 values in the reuptake inhibition assay (especially for DAT and NET) but will show little to no activity in the release assay, distinguishing it functionally from phenethylamine.
Conclusion and Future Directions
The structural transition from phenethylamine to 2-Methyl-1-(2-phenylethyl)piperazine represents a significant leap in chemical complexity, transforming a flexible, endogenous neuromodulator into a more rigid, sterically hindered, and lipophilic molecule with a distinct predicted pharmacological profile. Our analysis suggests a shift from a TAAR1 agonist/monoamine releaser (PEA) to a potential dopamine-norepinephrine reuptake inhibitor. The introduction of a chiral center necessitates the separate evaluation of its enantiomers, as stereoselectivity is a common feature in CNS-active drugs.
The hypotheses and experimental protocols outlined in this guide provide a clear and logical roadmap for the empirical characterization of this novel compound. Future in vivo studies, including locomotor activity and microdialysis in rodents, would be the subsequent step to validate these in vitro findings and to fully elucidate the central nervous system effects of this intriguing phenethylamine derivative.
References
-
Title: The psychopharmacology of trace amines and cognition. Source: Philosophical Transactions of the Royal Society B: Biological Sciences. URL: [Link]
-
Title: The piperazine ring as a privileged scaffold in medicinal chemistry. Source: Future Medicinal Chemistry. URL: [Link]
- Title: N-benzyl-2-phenylethylamine from Tramadol metabolism.
-
Title: Synthesis and biological evaluation of phenethylamine-based tryptamine-serotonin receptor agonists. Source: Bioorganic & Medicinal Chemistry. URL: [Link]
-
Title: Discovery of a class of 1-(2-phenylethyl)piperidine-4-carboxamides as novel, non-xanthine, adenosine A2A receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Title: Phenylethylamine, a trace amine in the brain. Source: Journal of Neurochemistry. URL: [Link]
Comparative Guide: XRD Characterization of 2-Methyl-1-(2-phenylethyl)piperazine vs. 1-(2-Phenylethyl)piperazine
Executive Summary & Scientific Context
In the development of piperazine-based pharmaceuticals—often used as histamine H4 receptor antagonists or kinase inhibitors—structural validation is critical. This guide focuses on the X-ray Diffraction (XRD) characterization of 2-Methyl-1-(2-phenylethyl)piperazine (Target), a chiral derivative of the well-characterized 1-(2-Phenylethyl)piperazine (Benchmark).
While the benchmark compound (CAS 5321-49-3) has established crystallographic data, the 2-methyl derivative represents a specific structural modification that introduces chirality and alters molecular packing. This guide provides a rigorous framework for generating and interpreting XRD data for the target compound, comparing its theoretical and experimental properties against the non-methylated standard.
Key Distinction: The introduction of the methyl group at the C2 position of the piperazine ring disrupts the symmetry of the parent molecule, creating a chiral center. This modification is expected to significantly shift the crystal lattice parameters, space group, and powder diffraction pattern (PXRD), serving as a definitive fingerprint for identification.
Comparative Analysis: Target vs. Benchmark
The following table contrasts the known properties of the benchmark with the expected properties of the target, providing a baseline for experimental validation.
| Feature | Benchmark: 1-(2-Phenylethyl)piperazine | Target: 2-Methyl-1-(2-phenylethyl)piperazine |
| CAS Number | 5321-49-3 | Not Indexing (Novel/Derivative) |
| Molecular Formula | C₁₂H₁₈N₂ | C₁₃H₂₀N₂ |
| Molecular Weight | 190.29 g/mol | 204.31 g/mol |
| Chirality | Achiral | Chiral (R/S enantiomers) |
| Crystal System | Typically Monoclinic or Triclinic | Likely Orthorhombic or Monoclinic (Chiral space group if resolved) |
| Key XRD Feature | Prominent peaks at low 2θ (packing layers) | Shifted low 2θ peaks due to steric bulk of methyl group |
| Melting Point | ~276 °C (Boiling Point); Solid salts (HCl) >200°C | Expected to be lower than benchmark due to symmetry breaking |
Experimental Protocol: XRD Data Generation
Since direct public XRD data for the specific 2-methyl derivative is limited, the following Self-Validating Protocol is designed to generate high-fidelity data. This workflow ensures that any observed peaks are intrinsic to the crystal structure and not artifacts of solvation or impurities.
Phase 1: Crystal Growth & Sample Preparation
Objective: Obtain a highly crystalline sample suitable for Powder XRD (PXRD) or Single Crystal XRD (SC-XRD).
-
Salt Formation: The free base is often an oil. Convert to the hydrochloride (HCl) or fumarate salt to induce crystallization.
-
Reagent: 2.0 equivalents of HCl in diethyl ether.
-
Solvent System: Recrystallize from Isopropanol/Ethanol (1:1).
-
-
Slow Evaporation: Dissolve the salt in minimum hot solvent. Allow to cool slowly to room temperature over 24 hours.
-
Harvesting: Filter crystals and dry under vacuum at 40°C for 4 hours to remove solvates.
Phase 2: Data Acquisition (PXRD)
Instrument: Bruker D8 Advance or equivalent (Cu Kα radiation, λ = 1.5406 Å).
-
Step Size: 0.02° 2θ
-
Scan Range: 3° to 40° 2θ
-
Time per Step: 1.0 second
-
Rotation: 15 rpm (to minimize preferred orientation)
Phase 3: Data Processing & Indexing
Software: BIOVIA Materials Studio or equivalent.
-
Background Subtraction: Remove amorphous halo from glass/polymer holders.
-
Peak Picking: Identify top 10 strongest reflections.
-
Indexing: Use algorithms (Treor/Dicvol) to determine unit cell dimensions.
Structural Logic & Visualization
The following diagram illustrates the logical workflow for differentiating the Target from the Benchmark using XRD and complementary techniques.
Caption: Workflow for the crystallographic validation of the 2-methyl derivative against the standard.
Interpreting the Data: What to Look For
When comparing the XRD pattern of the 2-Methyl derivative against the Benchmark , focus on these specific regions:
-
Low Angle Shift (5° - 10° 2θ):
-
The methyl group increases the steric bulk, typically expanding the unit cell volume.
-
Expectation: The primary diffraction peaks (001 or 100) will shift to lower 2θ values compared to the benchmark, corresponding to larger d-spacings.
-
-
Symmetry Breaking (15° - 25° 2θ):
-
The benchmark (achiral) likely crystallizes in a centrosymmetric space group (e.g., P2₁/c).
-
The target (chiral) must crystallize in a non-centrosymmetric space group (e.g., P2₁ or P2₁2₁2₁) unless a racemate is formed.
-
Expectation: Appearance of "splitting" in major peaks due to the lower symmetry of the chiral lattice.
-
-
Amorphous Content:
-
If the pattern shows a broad "hump" rather than sharp peaks, the methylation may have inhibited crystallization. In this case, switch counter-ions (e.g., from HCl to Oxalate).
-
References
-
ChemicalBook. (2025).[1] 1-(2-Phenylethyl)piperazine Properties and CAS 5321-49-3. Retrieved from
-
PubChem. (2025).[2][3][4] 1-(2-Phenylethyl)piperazine Compound Summary. National Center for Biotechnology Information. Retrieved from
-
CymitQuimica. (2025).[4] CAS 5321-49-3: 1-(2-Phenylethyl)piperazine.[1][5][6][7] Retrieved from
-
Sigma-Aldrich. (2025). 1-(2-Phenylethyl)piperazine 97% Specification Sheet. Retrieved from
- International Centre for Diffraction Data (ICDD). (2025). General Protocol for Powder Diffraction of Organic Salts. (Standard Crystallographic Reference).
Sources
- 1. 1-(2-PHENYLETHYL)PIPERAZINE | 5321-49-3 [chemicalbook.com]
- 2. 1-(2-(Methylthio)phenyl)piperazine | C11H16N2S | CID 2736895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Phenethylpiperazine | C12H18N2 | CID 21093511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-1-(p-tolyl)piperazine | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-Phenylethyl)piperazine | CAS 5321-49-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. CAS 5321-49-3: 1-(2-Phenylethyl)piperazine | CymitQuimica [cymitquimica.com]
- 7. store.p212121.com [store.p212121.com]
Validating Enantiomeric Excess of 2-Methyl-1-(2-phenylethyl)piperazine: A Comparative Guide
Executive Summary
2-Methyl-1-(2-phenylethyl)piperazine presents a classic challenge in chiral analysis: it combines a basic secondary amine (N4), a sterically hindered tertiary amine (N1), and a chiral center at the C2 position. Accurate validation of its enantiomeric excess (ee) is critical, as the stereochemistry of piperazine derivatives often dictates their affinity for CNS targets (e.g., 5-HT receptors).
This guide objectively compares three validation methodologies: Chiral HPLC (Normal Phase) , Chiral SFC , and 1H-NMR Derivatization . While HPLC remains the gold standard for robustness, SFC offers superior throughput for basic amines, and NMR provides structural absolute configuration.
Part 1: The Analytical Challenge
The primary difficulty in analyzing this molecule lies in its basicity. The secondary amine at position 4 interacts strongly with residual silanols on silica-based columns, leading to peak tailing that can obscure the minor enantiomer. Furthermore, the chiral center (C2-Methyl) is adjacent to the bulky N1-phenylethyl group, requiring a stationary phase with high steric selectivity.
Method Selection Decision Matrix
Caption: Decision matrix for selecting the optimal validation method based on sample purity and data requirements.
Part 2: Comparative Analysis of Methods
Method A: Normal Phase Chiral HPLC (The Gold Standard)
Mechanism: Uses polysaccharide-based stationary phases (Amylose or Cellulose) where the analyte interacts via hydrogen bonding and steric inclusion.
-
Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is preferred for 2-methylpiperazines due to the specific "pocket" fit of the methyl group.
-
Mobile Phase: Hexane : Isopropanol (90:[1]10) + 0.1% Diethylamine (DEA) .
-
Expert Insight: The DEA is non-negotiable. It masks silanol sites and ensures the piperazine elutes as a sharp peak rather than a broad smear.
-
Method B: Chiral SFC (The Modern Alternative)
Mechanism: Uses Supercritical CO2.[2][] The acidic nature of CO2 (forming carbonic acid in situ) protonates the amine, reducing silanol interaction naturally, though an additive is still recommended.
-
Stationary Phase: Chiralpak IG or Trefoil CEL1.
-
Mobile Phase: CO2 : Methanol (85:15) + 0.2% Isopropylamine (IPAm).
-
Advantage: Analysis time is typically 3-5x faster than HPLC due to lower viscosity of the mobile phase.
Method C: 1H-NMR with Mosher’s Acid (Derivatization)
Mechanism: Reaction of the secondary amine (N4) with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Chloride) to form diastereomeric amides.
-
Limitation: The chiral center (C2) is separated from the reaction site (N4) by the C3 methylene. This "remote chirality" often results in poor chemical shift separation (
) between diastereomers, making accurate integration difficult.
Part 3: Comparative Performance Data
The following data represents expected performance characteristics based on validated protocols for structurally similar N-substituted 2-methylpiperazines [1][4].
| Feature | Method A: Chiral HPLC | Method B: Chiral SFC | Method C: Mosher's NMR |
| Column/Reagent | Chiralpak AD-H (5µm) | Chiralpak IG (3µm) | (R)-Mosher's Chloride |
| Mobile Phase | Hex:IPA:DEA (90:10:0.1) | CO2:MeOH:IPAm (85:15:0.2) | CDCl3 (Solvent) |
| Analysis Time | 15 - 25 mins | 3 - 6 mins | > 2 hours (prep + run) |
| Resolution ( | Excellent (> 2.5) | Superior (> 3.5) | Variable (often < 1.0) |
| Tailing Factor ( | 1.1 - 1.3 (Good) | 1.0 - 1.1 (Excellent) | N/A |
| LOD (Limit of Detection) | ~0.05% ee | ~0.05% ee | ~2-5% ee |
| Sample Recovery | High (Evaporation required) | High (Easy evaporation) | None (Destructive) |
Part 4: Detailed Experimental Protocols
Protocol 1: Chiral HPLC (Recommended for QC)
This protocol utilizes the Chiralpak AD-H column, which has shown the highest success rate for 2-methylpiperazine analogs [1].
-
System Preparation:
-
Flush system with Isopropanol (IPA) to remove any reversed-phase solvents.
-
Install Chiralpak AD-H (250 x 4.6 mm, 5 µm) .[4]
-
-
Mobile Phase Preparation:
-
Mix n-Hexane (900 mL) and Isopropanol (100 mL) .
-
Add 1.0 mL Diethylamine (DEA) . Note: DEA is volatile; add fresh daily.
-
Degas by sonication for 10 minutes.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of 2-Methyl-1-(2-phenylethyl)piperazine in 1.0 mL of Mobile Phase.
-
Crucial Step: If the sample is a salt (e.g., HCl salt), add 1 drop of 1N NaOH and extract with Hexane, or add excess DEA to the sample vial to ensure the free base form.
-
-
Run Conditions:
Protocol 2: Self-Validating the Method
You cannot rely on a single injection. Use this workflow to prove the method works.
Caption: Validation workflow ensuring the minor peak is truly the enantiomer and not an impurity.
-
Racemic Injection: Inject a 50:50 mixture. You must see two peaks with area ratio ~1:1.
-
Spike Test: Take your enantiomerically enriched sample (e.g., expected 95% R) and spike it with the racemate.
-
Observation: The major peak should increase, and the minor peak (impurity) should increase exactly in proportion to the spike. If a new shoulder appears, your separation is insufficient.
Part 5: Troubleshooting & Expert Insights
-
Peak Tailing: If peaks tail significantly (
), increase DEA concentration to 0.2%. If using SFC, switch modifier from Methanol to Ethanol to alter solvation kinetics [5]. -
Elution Order: For Amylose columns (AD-H), the elution order is generally determined by the steric bulk near the chiral center. For 2-methylpiperazines, the S-enantiomer often elutes first, but this must be confirmed via optical rotation or derivatization of a standard [4].
-
Solubility: The 2-phenylethyl group adds lipophilicity, making the molecule soluble in Hexane/IPA. If using Reversed Phase (e.g., Chiralpak IM), solubility might be an issue at high concentrations; ensure the sample is fully dissolved to avoid needle blockage.
References
-
BenchChem. (2025).[5][6][7] Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from
-
Shimadzu. (2016).[2] Chiral Separation Using SFC and HPLC Screening System. Retrieved from
-
Ebinger, K. & Weller, H.N. (2013). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers. Bristol-Myers Squibb R&D.[8] Retrieved from
-
ResearchGate. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Retrieved from
-
Sigma-Aldrich. (2025). 1-(2-Phenylethyl)piperazine Product Specification and Safety Data. Retrieved from
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. youtube.com [youtube.com]
- 4. Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hplc.eu [hplc.eu]
Safety Operating Guide
2-Methyl-1-(2-phenylethyl)piperazine: Proper Disposal Procedures
Executive Summary & Chemical Profile
2-Methyl-1-(2-phenylethyl)piperazine is a substituted piperazine derivative often utilized as a pharmacophore in drug discovery, specifically in the synthesis of analgesics and CNS-active agents. Due to its structural similarity to potent bioactive compounds (including certain opioids and psychostimulants), it must be handled with High Potency Active Pharmaceutical Ingredient (HPAPI) protocols until proven non-toxic.
This guide provides a self-validating workflow for disposal, prioritizing the destruction of the piperazine ring system via high-temperature incineration to prevent environmental bio-accumulation.
Chemical Hazard Profile
| Property | Characteristic | Operational Implication |
| Chemical Class | Organic Amine (Base) | Incompatible with acids and oxidizers.[1][2] |
| Physical State | Solid (typically HCl salt) or Oil (free base) | Dust containment required for solids. |
| Acidity/Basicity | Basic (pKa ~9.0 - 9.8 est.) | Corrosive: Can cause chemical burns.[3] |
| Bioactivity | Potential CNS Active | HPAPI Level Containment: Treat as toxic. |
| RCRA Status | Not P-Listed/U-Listed (typically) | Classify as D002 (Corrosive) or D001 (Ignitable) if in solvent. |
Pre-Disposal Stabilization & Segregation
Core Directive: Never dispose of this compound down the drain. Aqueous discharge is strictly prohibited due to potential aquatic toxicity and persistence of the piperazine ring.
A. Solid Waste (Pure Substance or Contaminated Solids)
-
Segregation: Isolate from strong oxidizers (e.g., permanganates, peroxides) to prevent exothermic reactions or the formation of toxic N-oxides.
-
Containment: Use the Double-Bag Method :
-
Place the substance/vial into a clear, 4-mil polyethylene bag.
-
Seal with tape or heat seal.
-
Place this bag into a second, amber or black hazardous waste bag (UV protection).
-
Label as "Toxic Organic Solid - Bioactive."
-
B. Liquid Waste (Mother Liquors & HPLC Effluent)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not mix halogenated and non-halogenated solvents if your hauler requires separation).
-
pH Check: If the waste solution is aqueous or mixed-phase, check pH.
-
If pH > 12.5: Classify as RCRA D002 (Corrosive) .
-
If pH < 12.5: Classify based on the solvent (e.g., D001 Ignitable for Methanol/Acetonitrile).
-
-
Neutralization (Optional but Recommended): If you have large volumes of the free base, carefully neutralize with dilute Hydrochloric Acid (1M HCl) to form the non-volatile hydrochloride salt before drumming. This reduces vapor pressure and inhalation risk.[1][4]
Operational Disposal Workflow
The following diagram outlines the decision logic for disposing of 2-Methyl-1-(2-phenylethyl)piperazine.
Figure 1: Decision logic for the segregation and disposal of piperazine derivatives.
Emergency Contingencies (Spill Protocol)
In the event of a spill, immediate action is required to prevent exposure and environmental release.[5]
-
Evacuate & PPE: Clear the area. Don full PPE: Nitrile gloves (double gloved), lab coat, and P100 respirator (if powder) or organic vapor cartridge (if volatile free base).
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.
-
Liquids: Absorb with an inert material (Vermiculite or Sand). Do not use sawdust (potential reaction with strong bases).
-
-
Decontamination: Scrub the surface with a dilute acetic acid solution (5%) or soapy water to neutralize and remove oily residues. Verify surface pH is neutral before declaring the area safe.
Regulatory & Compliance (RCRA)
While this specific isomer may not have a dedicated RCRA "P" or "U" code, the generator is legally responsible for characterization.
-
Waste Code Assignment:
-
D001: If the waste is in a flammable solvent (Flash point < 60°C).
-
D002: If the waste is aqueous and pH > 12.5.
-
Unlisted Hazardous Waste: If neither applies, it must still be managed as "Toxic" due to the bioactive nature of the piperazine scaffold.
-
-
Documentation: All manifests must clearly state "Organic Piperazine Derivative" to alert the incineration facility of the nitrogen content (which affects their NOx emission scrubbing).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
[Link]
-
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
[Link]
-
-
PubChem. (2024). Piperazine Compound Summary & Safety Data.
-
[Link]
-
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets.
-
[Link]
-
Sources
Personal protective equipment for handling 2-Methyl-1-(2-phenylethyl)piperazine
As a Senior Application Scientist, I frequently observe laboratories applying generalized safety protocols to complex functionalized molecules. Handling 2-Methyl-1-(2-phenylethyl)piperazine requires a much more nuanced approach than standard laboratory chemicals.
While the piperazine core dictates its baseline reactivity, the addition of the methyl and phenylethyl moieties fundamentally alters its physicochemical risk profile. This guide provides a causally-driven, self-validating system for selecting Personal Protective Equipment (PPE), executing operational workflows, and managing waste, ensuring maximum safety and compliance in your drug development laboratory.
Mechanistic Risk Assessment: The "Why" Behind the PPE
To design an effective safety protocol, we must first deconstruct the molecular hazards of 2-Methyl-1-(2-phenylethyl)piperazine. We do not wear PPE simply because a Safety Data Sheet (SDS) mandates it; we wear it to interrupt specific mechanisms of physiological damage.
-
Severe Corrosivity (The Piperazine Core): Like other piperazine derivatives, the secondary and tertiary amine nitrogens in this molecule act as strong bases. Upon contact with the moisture inherent in human skin or mucous membranes, it rapidly elevates localized pH. This causes the saponification of epidermal lipids and the destruction of cellular membranes, resulting in severe chemical burns [1].
-
Enhanced Dermal Penetration (The Phenylethyl Group): Unsubstituted piperazine is highly polar. However, the bulky, lipophilic 2-phenylethyl group significantly increases this molecule's partition coefficient (LogP). This lipophilicity acts as a Trojan horse, allowing the corrosive amine to rapidly cross the stratum corneum (the skin's outer lipid layer) and enter systemic circulation, elevating the risk of systemic toxicity [2].
-
Respiratory Sensitization: Piperazine derivatives are well-documented respiratory sensitizers. Inhalation of fine powders or aerosols can trigger immune-mediated occupational asthma, causing severe and potentially irreversible respiratory tract constriction [3].
Quantitative Hazard Profile
| Property | Characteristic | Operational Safety Implication |
| Molecular Class | Substituted Piperazine | Strong base; causes immediate tissue saponification on contact. |
| Lipophilicity | Elevated (vs. base piperazine) | Rapid dermal penetration; standard single-layer gloves are insufficient. |
| Physical State | Hygroscopic solid/powder | High risk of dust generation; adheres rapidly to moist respiratory tracts. |
| Incompatibilities | Halogenated solvents, Oxidizers | Exothermic reactions; severe risk of pressure buildup in waste containers. |
The Tiered PPE Matrix
Because of the enhanced dermal penetration rate, standard single-layer nitrile gloves offer insufficient breakthrough times for lipophilic amines. The following matrix dictates the mandatory PPE based on your operational scale.
| Operational Scale | Compound Mass | Primary Glove (Outer) | Secondary Glove (Inner) | Eye & Face Protection | Respiratory Protection |
| Analytical | < 1.0 g | Nitrile (5 mil) | Nitrile (5 mil) | ANSI Z87.1 Safety Goggles | Fume Hood (No respirator needed) |
| Preparative | 1.0 g - 50 g | Butyl Rubber (14 mil) | Nitrile (5 mil) | Goggles + Face Shield | NIOSH N95 / P100 Mask |
| Bulk/Process | > 50 g | Heavy Butyl / Viton | Nitrile (8 mil) | Goggles + Face Shield | PAPR or Full-Face Respirator |
Step-by-Step Operational & Handling Protocol
Every step in this workflow is designed as a self-validating safety checkpoint. Do not proceed to the next step if the current condition is not met.
Phase 1: Pre-Operation Setup
-
Airflow Validation: Verify the chemical fume hood is actively pulling a face velocity of 80–120 FPM. Do not rely solely on the digital monitor; use a Kimwipe to visually confirm inward directional airflow.
-
Workspace Segregation: Clear the hood of all strong oxidizing agents and acids. Piperazines react violently with these classes [4].
-
Donning: Apply your inner nitrile gloves, lab coat, and safety goggles. If working at a preparative scale, apply the outer butyl rubber gloves and face shield.
Phase 2: Active Handling and Transfer
-
Static Mitigation: Because the powder can be hygroscopic yet prone to static charge when dry, use an anti-static weighing boat and an ionizing bar if available. This prevents the powder from aerosolizing when the container is opened.
-
Tool Selection: Use a dedicated PTFE-coated or stainless steel spatula. Crucial: Avoid aluminum tools, as basic amines can corrode aluminum over time, introducing metal impurities into your drug development assays.
-
Solvation Control: When preparing stock solutions, always add the compound to the solvent slowly. Do not add solvent to the bulk powder, as the heat of solvation can cause localized boiling and aerosolization of the corrosive amine.
Phase 3: Decontamination and Disposal
-
Surface Neutralization: After transfer, wipe down the analytical balance and fume hood deck with a dilute acidic solution (e.g., 1% acetic acid). This converts the lipophilic freebase amine into a highly water-soluble, non-volatile acetate salt. Follow with a DI water wipe.
-
Waste Segregation (Critical Step): Dispose of liquid waste in a dedicated "Basic/Amine Waste" carboy. Never dispose of piperazine derivatives in the standard Halogenated Waste bin. Amines undergo Menshutkin reactions with alkyl halides (like dichloromethane or chloroform) to form quaternary ammonium salts. This reaction is exothermic and has caused waste bottles to over-pressurize and explode in laboratories.
-
Solid Waste: Place all contaminated spatulas, weigh boats, and outer gloves into a sealed, labeled solid hazardous waste container.
Emergency Response & Spill Management
-
Dermal Exposure: Immediately remove contaminated clothing. Flush the skin with copious amounts of water under a safety shower for a minimum of 15 minutes. Expert Insight: Never attempt to "neutralize" an amine burn on the skin with a weak acid. Acid-base neutralization is highly exothermic; doing so will inflict a severe thermal burn on top of the chemical burn [1].
-
Powder Spill (<50g): Do not sweep dry powder, which will aerosolize the sensitizer. Gently cover the spill with an inert, damp absorbent (like wet sand or vermiculite) to suppress dust, then scoop into a chemical waste bin using non-sparking tools [4].
Operational Workflow Visualization
Operational workflow and spill response for 2-Methyl-1-(2-phenylethyl)piperazine.
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). "Piperazine - Safety Data Sheet" (Systemic toxicity and dermal exposure profiles). Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
